molecular formula C12H18N4O3 B1675766 Lysine 4-nitroanilide CAS No. 6184-11-8

Lysine 4-nitroanilide

Katalognummer: B1675766
CAS-Nummer: 6184-11-8
Molekulargewicht: 266.30 g/mol
InChI-Schlüssel: VUUNELJIFNFWJC-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

6184-11-8

Molekularformel

C12H18N4O3

Molekulargewicht

266.30 g/mol

IUPAC-Name

(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide

InChI

InChI=1S/C12H18N4O3/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19/h4-7,11H,1-3,8,13-14H2,(H,15,17)/t11-/m0/s1

InChI-Schlüssel

VUUNELJIFNFWJC-NSHDSACASA-N

Isomerische SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-]

Aussehen

Solid powder

Andere CAS-Nummern

19826-45-0
6184-11-8

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

lysine 4-nitroanilide
lysine 4-nitroanilide, (S)-isomer
lysyl-p-nitroanilide

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lysine 4-Nitroanilide as a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide (more commonly, L-Lysine p-nitroanilide or L-Lys-pNA) is not a pharmacologically active agent but a critical tool in biochemistry and cell biology. It serves as a chromogenic substrate for the quantitative determination of the activity of specific proteases. Its "mechanism of action" lies in its ability to be enzymatically cleaved, releasing a colored compound that can be easily measured. This guide provides an in-depth overview of this mechanism, relevant quantitative data, and detailed experimental protocols for its use.

Core Principle: The Chromogenic Reaction

The utility of L-Lys-pNA is centered on a straightforward enzymatic reaction. The substrate itself is a synthetic molecule composed of an L-lysine residue linked to a p-nitroaniline (pNA) group via an amide bond.[1][2] This intact molecule is colorless.

Certain proteases, particularly trypsin and trypsin-like serine proteases, recognize the lysine residue.[3] These enzymes catalyze the hydrolysis of the amide bond, cleaving the substrate into two products: L-lysine and free p-nitroaniline.[1] While the substrate is colorless, the released p-nitroaniline has a distinct yellow color in solution, with a maximum absorbance at a wavelength of 405-410 nm.

The rate of the formation of this yellow color is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. By measuring the change in absorbance over time with a spectrophotometer or microplate reader, one can precisely quantify the activity of the enzyme of interest.[1]

G sub L-Lysine p-Nitroanilide (Substrate, Colorless) enz Trypsin-like Protease sub->enz Binds to active site prod1 L-Lysine enz->prod1 Releases prod2 p-Nitroaniline (pNA) (Yellow, A_max ~405 nm) enz->prod2 Releases

Enzyme Specificity

L-Lys-pNA is primarily a substrate for trypsin-like serine proteases that exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine (K) and arginine (R).[4]

  • Trypsin: The archetypal enzyme for which L-Lys-pNA is a substrate. The specificity of trypsin is dictated by an aspartate residue (Asp189) at the base of its S1 specificity pocket, which forms an ionic bond with the positively charged side chain of the lysine residue.[5]

  • Plasmin: A crucial serine protease in the fibrinolytic system, responsible for dissolving blood clots. Plasmin also cleaves after lysine and arginine residues and can be assayed using lysine-based nitroanilide substrates.[6]

  • Other Enzymes: Other enzymes, such as certain aminopeptidases and proteases from various organisms (e.g., Lactococcus lactis), have also been shown to hydrolyze L-Lys-pNA.[7][8]

It is important to note that experimental conditions such as pH can significantly affect enzyme activity and specificity.[9]

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is described by the Michaelis-Menten kinetic parameters: KM (Michaelis constant), kcat (turnover number), and the specificity constant (kcat/KM). These values are crucial for comparing enzyme performance and for designing robust assays.

The tables below summarize kinetic parameters for the hydrolysis of a protected variant of L-Lys-pNA by trypsin at various pH values.

Table 1: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-L-lysine p-nitroanilide at 25°C [5][10][11]

pHKM (mM)Vmax (μM s-1)kcat/KM (μs-1)
3.1334.6 ± 10.50.0768 ± 0.02072.22 ± 0.9
3.8224.5 ± 9.20.388 ± 0.09415.8 ± 7.0
4.4013.8 ± 2.10.444 ± 0.03732.3 ± 5.7
5.986.51 ± 0.950.344 ± 0.02952.8 ± 8.9
6.940.512 ± 0.0390.202 ± 0.005395 ± 32
9.050.394 ± 0.0270.182 ± 0.005463 ± 34

Data adapted from studies on N-α-benzyloxycarbonyl-L-lysine p-nitroanilide.

Table 2: Key Ionization Constants (pKa) Influencing Trypsin Activity [5][10][11]

ParameterpKa Value(s)Assigned Residue(s)
kcat/KM6.75 ± 0.09 and 4.10 ± 0.13Histidine-57 and Aspartate-189 in the active site
kcat (Acylation rate, k2)4.81 ± 0.15 and 4.23 ± 0.19Influenced by protonation events affecting the catalytic process

These pKa values highlight the pH-dependent nature of the enzyme's catalytic efficiency, which is maximal at alkaline pH.[5][10][11]

Detailed Experimental Protocols

Protocol 1: General Trypsin Activity Assay

This protocol provides a template for measuring trypsin activity in a 96-well plate format.

1. Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Substrate Stock Solution: 100 mM L-Lysine p-nitroanilide dihydrochloride (B599025) in DMSO or deionized water. Store protected from light.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

  • Trypsin Solution: Prepare a stock solution of purified trypsin (e.g., 1 mg/mL) in 1 mM HCl to maintain stability.[9] Dilute to the desired working concentration in Assay Buffer immediately before use.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

2. Experimental Workflow:

G cluster_prep 1. Plate Setup A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Assay Buffer to all wells (e.g., 180 µL) C Add Trypsin Solution to 'Test' wells (e.g., 10 µL) D Add Buffer to 'Blank' wells (e.g., 10 µL) E Pre-incubate plate at assay temperature (e.g., 37°C for 5 min) B->E C->E D->E F Initiate Reaction: Add Working Substrate Solution to all wells (e.g., 10 µL) E->F Start Measurement G Measure Absorbance at 405 nm in kinetic mode (e.g., every 60s for 10-30 min) F->G H Calculate Rate (ΔAbs/min) G->H I Determine Enzyme Activity H->I

3. Procedure:

  • Set up the microplate by adding reagents to "Test" wells and "Blank" (no enzyme) wells. A typical final volume is 200 µL.

  • Add Assay Buffer to all wells.

  • Add the enzyme solution to the "Test" wells and an equal volume of Assay Buffer to the "Blank" wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the Working Substrate Solution to all wells. Mix gently.

  • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10 to 30 minutes.

4. Data Analysis:

  • For each well, plot absorbance versus time. The initial, linear portion of this curve represents the initial velocity (v₀).

  • Calculate the rate of reaction (ΔAbs/min) from the slope of this linear portion.

  • Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the test samples.

  • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance

    • ε is the molar extinction coefficient of p-nitroaniline (~9,960 M⁻¹cm⁻¹)[1]

    • c is the concentration of pNA (M)

    • l is the path length of the cuvette or well (cm)

Applications in Research and Drug Development

  • Enzyme Characterization: Used to determine the kinetic properties of purified proteases.

  • High-Throughput Screening (HTS): The simplicity and continuous nature of the assay make it ideal for screening large libraries of compounds to identify potential protease inhibitors.[1] A reduction in the rate of color formation indicates inhibitory activity.

  • Clinical Diagnostics: Assays for proteases like plasmin are used in clinical settings to assess fibrinolytic activity.

  • Quality Control: Used to measure the activity and specificity of commercial trypsin preparations used in proteomics and cell culture.[9]

References

Chemical properties of L-Lysine p-nitroanilide dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Lysine p-nitroanilide dihydrobromide is a synthetic chromogenic substrate extensively utilized in biochemical assays to determine the activity of various proteases. Its specific structure allows for the sensitive detection of enzymes that exhibit specificity for lysine (B10760008) residues, such as trypsin, plasmin, and various aminopeptidases. This guide provides an in-depth overview of its chemical properties, reactivity, and application in experimental protocols.

Core Chemical and Physical Properties

L-Lysine p-nitroanilide dihydrobromide is a white to off-white powder.[1] It is recognized for its utility in ligand binding assays and as a substrate for studying the kinetics and specificity of various proteinases.[2][3]

PropertyValueReference
Chemical Name L-Lysine p-nitroanilide dihydrobromide[1]
Molecular Formula C₁₂H₁₈N₄O₃ · 2HBr[1]
Molecular Weight 428.12 g/mol [1][2]
CAS Number 40492-96-4[1][2]
Appearance White to off-white powder[1][2]
Purity (Assay) ≥98% (TLC)[1]

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound.

ParameterDetailsReference
Solubility Soluble in water (1 mg/ml), yielding a clear, colorless solution.[4]
Storage Temperature 2-8°C[1][2]
Stability Unstable during purification at 4°C; stability is improved with the inclusion of glycerol (B35011) and dithiothreitol (B142953) in buffers. Stock solutions in water (adjusted to pH 4) are stable for over a year when stored at -20°C.[4][5]

Reactivity and Biological Applications

The primary application of L-lysine p-nitroanilide is as a chromogenic substrate for proteolytic enzymes. The enzymatic cleavage of the amide bond between the L-lysine residue and the p-nitroaniline moiety releases the yellow-colored p-nitroaniline. The rate of its formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.[4]

This compound is a substrate for enzymes including:

  • Trypsin : Used to evaluate the amidase activity of trypsin.[2]

  • Lysine Aminopeptidases : Can be used to study the specificity and kinetics of these enzymes.[2][3]

  • Plasmin : While other substrates like H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) are commonly used for plasminogen activation assays, the principle of p-nitroaniline release is the same.[6]

  • Lysine-p-nitroanilide hydrolase : A broad-specificity aminopeptidase (B13392206) from Lactococcus lactis has been purified using its activity on this substrate.[5]

Recent studies have also explored other biological effects, indicating that lysine-p-nitroanilide can impair cellular energetics by disrupting mitochondrial homeostasis and reducing glycolysis.[7] It acts as an in vitro inhibitor of α-aminoadipic semialdehyde synthase, an essential enzyme in lysine metabolism.[7]

Enzymatic Hydrolysis Pathway

The core of its utility lies in a simple enzymatic reaction that produces a quantifiable colored product.

G sub L-Lysine p-nitroanilide (Substrate, Colorless) enz Proteolytic Enzyme (e.g., Trypsin) sub->enz prod1 L-Lysine enz->prod1 Cleaves amide bond prod2 p-Nitroaniline (Product, Yellow) enz->prod2

Enzymatic cleavage of L-Lysine p-nitroanilide.

Spectral Properties

The spectral properties of L-lysine p-nitroanilide are dominated by the p-nitroaniline chromophore upon hydrolysis. The UV-Vis absorption of the parent L-lysine molecule is characterized by a strong absorption band between 205 and 250 nm.[8][9][10] However, for assay purposes, the critical value is the molar extinction coefficient of the released p-nitroaniline.

Spectral DataDetailsReference
UV-Vis Absorption (Hydrolyzed Product) The hydrolysis product, p-nitroaniline, is monitored at 405 nm .[4][6]
Molar Extinction Coefficient (ε) of p-nitroaniline 9,920 M⁻¹cm⁻¹ [4]
¹H NMR of L-Lysine (in D₂O) Shifts (ppm): 3.756, 3.029, 1.95 to 1.43[11]
¹³C NMR of L-Lysine (in Water, pH 7.0) Shifts (ppm): 177.29, 57.39, 42.00, 32.65, 29.15, 24.08[12]

Experimental Protocols

General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease like trypsin using L-Lysine p-nitroanilide dihydrobromide. Concentrations and incubation times should be optimized for the specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).

  • Substrate Stock Solution: Prepare a stock solution of L-Lysine p-nitroanilide dihydrobromide in deionized water or the assay buffer. The final concentration in the assay typically ranges from 0.1 to 1 mM.

  • Enzyme Solution: Prepare a stock solution of the enzyme (e.g., trypsin) in the assay buffer. The concentration should be determined empirically to ensure a linear rate of reaction over the desired time course.

2. Assay Procedure:

  • Set up a 96-well microplate or cuvettes.

  • To each well/cuvette, add the assay buffer.

  • Add the substrate solution to reach the desired final concentration.

  • Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the enzyme solution to each well/cuvette.

  • Immediately begin monitoring the absorbance at 405 nm using a microplate reader or spectrophotometer.

3. Data Analysis:

  • Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:

    • Rate (mol/min) = (ΔAbs/min) / (ε * l)

    • Where:

      • ε is the molar extinction coefficient of p-nitroaniline (9,920 M⁻¹cm⁻¹).[4]

      • l is the path length of the cuvette or well (in cm).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_sub Prepare Substrate Stock prep_enz Prepare Enzyme Solution add_reagents Add Buffer and Substrate to Microplate prep_enz->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_enzyme Initiate with Enzyme pre_incubate->add_enzyme read_abs Read Absorbance at 405 nm (Kinetic Mode) add_enzyme->read_abs plot_data Plot Abs vs. Time read_abs->plot_data calc_rate Calculate Rate (ΔAbs/min) from Linear Slope plot_data->calc_rate calc_act Calculate Enzyme Activity (Beer-Lambert Law) calc_rate->calc_act

Workflow for a typical protease kinetic assay.

References

The Hydrolysis of Lysine 4-Nitroanilide: A Technical Guide for Protease Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of chromogenic substrates is a fundamental technique in biochemical and pharmaceutical research for the characterization of protease activity. Among these substrates, Lysine (B10760008) 4-nitroanilide (Lys-pNA) and its derivatives serve as valuable tools for assaying the activity of a variety of proteases that exhibit specificity for lysine residues. This technical guide provides an in-depth overview of the principles, experimental protocols, and quantitative data associated with the hydrolysis of Lysine 4-nitroanilide by several key proteases.

The core principle of this assay lies in the cleavage of the amide bond between the lysine residue and the p-nitroanilide moiety by a protease. This enzymatic reaction releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under defined conditions. This straightforward and sensitive method is widely employed for enzyme kinetics studies, inhibitor screening, and quality control in drug development.

Quantitative Data on Protease-Mediated Hydrolysis of p-Nitroanilide Substrates

The kinetic parameters of protease-catalyzed hydrolysis of this compound and similar substrates are crucial for comparing enzyme efficiency and specificity. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of kinetic data for the hydrolysis of various p-nitroanilide substrates by different proteases.

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Trypsin N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA)394 ± 270.182 ± 0.005463 ± 34pH 9.05, 25°C[1]
N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA)512 ± 390.202 ± 0.005395 ± 32pH 6.94, 25°C[1]
Human Tissue Kallikrein (hK1) D-valyl-L-leucyl-L-arginine p-nitroanilide12.0 ± 0.80.807 (48.4 min⁻¹)6.7 x 10⁴pH 9.0, 37°C[2]
α-Chymotrypsin Suc-Gly-Gly-Phe-4-nitroanilide-Increased ~20-fold with modified lysozyme (B549824)--[3]
Human Cathepsin B Abz-FSQPMKRLTLGNTTQ-EDDnp--75,000-[4]

Note: The table includes data for structurally related p-nitroanilide substrates to provide a broader context for protease specificity.

Experimental Protocols

A generalized experimental protocol for assaying protease activity using a this compound substrate is provided below. This can be adapted for specific proteases and experimental goals.

General Spectrophotometric Assay for Protease Activity

Objective: To determine the enzymatic activity of a protease by measuring the rate of hydrolysis of a lysine-containing p-nitroanilide substrate.

Materials:

  • Protease solution of unknown activity

  • This compound substrate (e.g., D-Val-Leu-Lys-p-nitroanilide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

  • Spectrophotometer (capable of reading absorbance at 405 nm)

  • Cuvettes or 96-well microplate

  • Incubator or temperature-controlled spectrophotometer chamber (e.g., 37°C)

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer and equilibrate to the desired temperature (e.g., 37°C).

    • Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., water or DMSO) and then dilute it to the desired final concentration in the Assay Buffer.

    • Prepare serial dilutions of the protease sample in the Assay Buffer.

  • Assay Setup:

    • In a cuvette or microplate well, add the appropriate volume of Assay Buffer.

    • Add the substrate solution to the buffer.

    • Equilibrate the mixture to the assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Add a small volume of the protease solution to the substrate mixture to initiate the enzymatic reaction.

    • Mix the contents thoroughly but gently.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at 405 nm over a set period (e.g., 5-10 minutes). Record readings at regular intervals.

    • The rate of increase in absorbance is proportional to the rate of p-nitroaniline release.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.

    • Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm or 9,920 M⁻¹cm⁻¹ at 405 nm).[5][6]

    • Enzyme activity can then be expressed in units, where one unit is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Detailed Protocol for Plasmin Activity Assay

A specific protocol for determining plasmin activity using D-Val-Leu-Lys-p-nitroanilide is as follows.

Reagents:

  • Buffer: 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C.

  • Substrate Solution: 6.5 mM D-Val-Leu-Lys-p-nitroanilide dihydrochloride (B599025) in Buffer.

  • Plasmin Solution: 0.025-0.10 Unit/mL in cold purified water.

Procedure:

  • Pipette 1.00 mL of Buffer and 0.25 mL of Substrate Solution into a cuvette.

  • Incubate at 37°C for 3-5 minutes.

  • Add 0.10 mL of the Plasmin Solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 405 nm for approximately 10 minutes.

  • Calculate the change in absorbance per minute (ΔA405nm/minute) from the linear portion of the curve for both the test sample and a blank (containing water instead of the enzyme solution).

Visualization of Key Processes

Experimental Workflow for Protease Assay

The following diagram illustrates the general workflow for a protease assay using a chromogenic substrate like this compound.

G General Protease Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Buffer, Substrate, and Enzyme Solutions Mix Mix Buffer and Substrate Reagent_Prep->Mix Incubate Equilibrate at Assay Temperature Mix->Incubate Add_Enzyme Initiate Reaction with Enzyme Incubate->Add_Enzyme Monitor Monitor Absorbance at 405 nm Add_Enzyme->Monitor Calculate_Rate Calculate Rate of Reaction (ΔA/min) Monitor->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: A flowchart outlining the key steps in a typical protease assay using a chromogenic substrate.

Serine Protease Catalytic Mechanism

The hydrolysis of the peptide bond in this compound by serine proteases like trypsin follows a well-established catalytic mechanism involving a catalytic triad (B1167595) (typically Serine, Histidine, and Aspartate).

G Simplified Serine Protease Catalytic Mechanism E_S Enzyme + Substrate (E + S) ES Michaelis Complex (ES) E_S->ES Binding THI1 Tetrahedral Intermediate 1 (THI) ES->THI1 Acylation (k₂) ES_prime Acyl-Enzyme Intermediate (ES') THI1->ES_prime Breakdown P1 Product 1 Released (p-nitroaniline) ES_prime->P1 E_P2 Enzyme-Product 2 Complex ES_prime->E_P2 Deacylation (k₃) E_P Enzyme + Product 2 (E + P2) E_P2->E_P Release

Caption: A diagram illustrating the key steps in the catalytic hydrolysis of a substrate by a serine protease.[7]

Conclusion

The use of this compound and its derivatives provides a robust and sensitive method for the characterization of a wide range of proteases. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute reliable protease assays. Understanding the kinetic parameters and the underlying catalytic mechanism is essential for interpreting experimental results and for the development of novel therapeutic agents that target protease activity.

References

Lysine 4-Nitroanilide: An In-depth Technical Guide to its Application as a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide (L-pNA) is a synthetic chromogenic substrate widely utilized in biochemical and clinical laboratories for the quantification of proteolytic enzyme activity. Its core structure consists of a lysine residue linked to a p-nitroaniline moiety via an amide bond. The enzymatic cleavage of this bond by specific proteases liberates the yellow-colored p-nitroaniline (pNA), which can be readily measured spectrophotometrically. This property makes Lysine 4-nitroanilide and its derivatives invaluable tools for studying enzyme kinetics, screening for enzyme inhibitors, and developing diagnostic assays. This technical guide provides a comprehensive overview of this compound as a chromogenic substrate, including its core properties, relevant enzymatic reactions, detailed experimental protocols, and its role in key signaling pathways.

Core Properties of this compound

This compound is a colorless or pale yellow powder. The key to its function as a chromogenic substrate lies in the spectral properties of its cleavage product, p-nitroaniline. Upon enzymatic hydrolysis, the liberated p-nitroaniline exhibits a strong absorbance at approximately 405-410 nm, allowing for sensitive and continuous monitoring of enzyme activity.

Table 1: Physicochemical Properties of L-Lysine 4-nitroanilide

PropertyValue
Molecular Formula C₁₂H₁₈N₄O₃
Molecular Weight 266.30 g/mol
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents
Absorbance Maximum (p-nitroaniline) ~405 nm

Enzymatic Hydrolysis of this compound

A variety of proteases with specificity for lysine residues at the P1 position can cleave this compound. The general reaction mechanism involves the nucleophilic attack of the enzyme's active site on the carbonyl group of the amide bond, leading to the release of p-nitroaniline and the corresponding amino acid or peptide.

Enzymatic_Hydrolysis

Quantitative Data: Enzyme Kinetics

The efficiency of enzymatic hydrolysis of this compound and its derivatives can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for comparing the substrate specificity of different enzymes and for characterizing enzyme inhibitors.

Table 2: Kinetic Parameters of Various Proteases with Lysine-p-Nitroanilide and its Derivatives

EnzymeSubstrateKm (µM)Vmaxkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHReference(s)
Lysine Aminopeptidase (Kluyveromyces marxianus)L-Lysine-p-nitroanilide3302.2 µmol/min/mg--7.0
Trypsin (Bovine)Nα-CBZ-L-lysine-p-nitroanilide512 (pH 6.94)-0.22 (pH 6.94)4.3 x 10² (pH 6.94)~8.0
Human Tissue KallikreinD-Val-Leu-Lys-p-nitroanilide-----
Plasmin (Human)D-Val-Leu-Lys-p-nitroanilide----7.4
Thrombin (Bovine)Tos-Gly-Pro-Lys-p-nitroanilide1300-1.18.5 x 10²8.3

Experimental Protocols

The following provides a generalized methodology for a typical enzyme assay using this compound as a substrate. Specific parameters should be optimized for each enzyme and experimental setup.

Materials and Reagents
  • Enzyme solution: Purified enzyme of interest in a suitable buffer.

  • Substrate stock solution: this compound dissolved in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10-100 mM).

  • Assay buffer: Buffer system appropriate for the optimal activity of the enzyme (e.g., Tris-HCl, HEPES, or phosphate (B84403) buffer). The pH should be optimized for the specific enzyme.

  • Microplate reader or spectrophotometer: Capable of measuring absorbance at 405 nm.

  • 96-well microplates (for high-throughput screening) or cuvettes.

General Assay Procedure
  • Prepare the reaction mixture: In each well of a microplate or a cuvette, add the assay buffer.

  • Add the enzyme: Add a specific amount of the enzyme solution to each well/cuvette and mix gently.

  • Pre-incubate: Incubate the plate/cuvette at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

  • Initiate the reaction: Add the this compound substrate stock solution to each well/cuvette to reach the desired final concentration. Mix immediately.

  • Monitor absorbance: Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader or spectrophotometer. Record data at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

  • Data analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration of p-nitroaniline, and l is the path length of the light.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Experimental_Workflow

Signaling Pathways

Enzymes that cleave this compound, such as trypsin, plasmin, and kallikrein, are key players in various physiological and pathological signaling pathways. Understanding these pathways is crucial for drug development and disease research.

Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin is a well-known activator of PAR2, a G protein-coupled receptor involved in inflammation, pain, and tissue repair.

PAR2_Signaling

Plasminogen Activation System

Plasmin, a broad-spectrum serine protease, is the central enzyme of the fibrinolytic system. Its activation from the zymogen plasminogen is tightly regulated by activators like urokinase (uPA) and tissue plasminogen activator (tPA).

Plasminogen_Activation

Kallikrein-Kinin System

Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.

Kallikrein_Kinin_System

Conclusion

This compound and its derivatives are indispensable tools in the study of proteases. Their chromogenic nature allows for simple, sensitive, and continuous monitoring of enzyme activity, facilitating a wide range of applications from fundamental enzyme characterization to high-throughput drug screening. A thorough understanding of the kinetic parameters of these substrates with various enzymes, coupled with standardized experimental protocols, is essential for obtaining reliable and reproducible data. Furthermore, the involvement of the target proteases in critical signaling pathways underscores the importance of these substrates in advancing our understanding of human health and disease, and in the development of novel therapeutic interventions.

An In-depth Technical Guide to L-Lysine p-nitroanilide Dihydrobromide for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine p-nitroanilide (L-Lys-pNA) dihydrobromide is a valuable chromogenic substrate extensively utilized in enzyme kinetics studies to characterize proteases and aminopeptidases that exhibit specificity for lysine (B10760008) residues. This technical guide provides a comprehensive overview of its properties, mechanism of action, and applications. Detailed experimental protocols for its use in enzyme assays are presented, along with a compilation of relevant kinetic data. Furthermore, this guide includes visual representations of the enzymatic reaction and experimental workflow to facilitate a deeper understanding of its practical implementation in the laboratory.

Introduction

Trypsin-like serine proteases and certain aminopeptidases play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and protein processing.[1] These enzymes exhibit high specificity, often cleaving peptide bonds at the carboxyl side of basic amino acid residues such as lysine and arginine.[1] The study of the kinetics of these enzymes is fundamental to understanding their biological function and for the development of therapeutic inhibitors.

L-Lysine p-nitroanilide (L-Lys-pNA) is a synthetic substrate designed for the continuous colorimetric assay of enzymes that recognize and cleave at lysine residues.[2] Upon enzymatic hydrolysis, the colorless substrate releases p-nitroaniline (pNA), a chromophore with a distinct yellow color that can be quantified spectrophotometrically.[3] The rate of pNA formation is directly proportional to the enzyme's activity, providing a straightforward method for determining key kinetic parameters.[3]

Physicochemical Properties

A summary of the key physicochemical properties of L-Lysine p-nitroanilide dihydrobromide is presented in Table 1.

Table 1: Physicochemical Properties of L-Lysine p-nitroanilide Dihydrobromide

PropertyValueReference(s)
Chemical Formula C₁₂H₁₈N₄O₃ · 2HBr
Molecular Weight 428.12 g/mol
CAS Number 40492-96-4
Appearance White to off-white powder
Purity ≥98% (TLC)
Storage Temperature 2-8°C

Principle of the Assay

The enzymatic assay using L-Lys-pNA is based on the hydrolysis of the amide bond linking the L-lysine residue to the p-nitroaniline moiety. This reaction is catalyzed by enzymes with specificity for lysine at the P1 position. The cleavage of this bond releases p-nitroaniline, which exhibits a strong absorbance at approximately 405-410 nm. The reaction can be continuously monitored by measuring the increase in absorbance at this wavelength over time.

Enzymatic_Reaction sub L-Lysine p-nitroanilide (Colorless Substrate) prod L-Lysine + p-Nitroaniline (Yellow Product) sub->prod Enzymatic Hydrolysis enzyme Trypsin-like Protease or Lysine Aminopeptidase enzyme->sub

Figure 1: Enzymatic hydrolysis of L-Lysine p-nitroanilide.

Experimental Protocols

This section provides detailed methodologies for performing enzyme kinetic assays using L-Lysine p-nitroanilide dihydrobromide. The following protocols are generalized and may require optimization depending on the specific enzyme and experimental conditions.

Reagent Preparation
  • Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme of interest. A common buffer for trypsin-like proteases is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM CaCl₂.[4] For lysine aminopeptidases, a Tris-HCl buffer at pH 7.5 may be suitable.[3]

  • Substrate Stock Solution: Prepare a stock solution of L-Lysine p-nitroanilide dihydrobromide in a suitable solvent such as water or dimethyl sulfoxide (B87167) (DMSO). Due to potential solubility issues in aqueous buffers, a stock solution in an organic solvent is often preferred.[5] For example, a 20 mM stock solution can be prepared in DMSO. Store the stock solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a buffer that ensures its stability, such as cold 1 mM HCl for trypsin.[6] Immediately before use, dilute the enzyme stock to the desired working concentration in the cold assay buffer. The final enzyme concentration should be kept on ice.

Assay Procedure for Determining Enzyme Activity
  • Prepare the Reaction Mixture: In a suitable cuvette or microplate well, add the assay buffer and the substrate solution to achieve the desired final substrate concentration. The total volume will depend on the format of the assay (e.g., 1 mL for a standard cuvette).

  • Pre-incubation: Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the Reaction: Add a small volume of the enzyme working solution to the reaction mixture and mix immediately by inversion or gentle pipetting.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 405 nm using a spectrophotometer. Record the absorbance at regular time intervals for a period sufficient to obtain a linear rate of product formation.

  • Blank Measurement: Prepare a blank reaction containing all components except the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Solution mix Combine Assay Buffer and Substrate prep_reagents->mix preincubate Pre-incubate at Assay Temperature mix->preincubate add_enzyme Initiate Reaction with Enzyme preincubate->add_enzyme monitor Monitor Absorbance at 405 nm add_enzyme->monitor calc_rate Calculate Initial Reaction Velocity (V₀) monitor->calc_rate plot Plot V₀ vs. [Substrate] calc_rate->plot fit Fit to Michaelis-Menten Equation plot->fit determine_params Determine Km and Vmax fit->determine_params

Figure 2: General workflow for enzyme kinetics studies.

Determination of Kinetic Parameters (Km and Vmax)
  • Perform the enzyme assay as described in section 4.2, varying the concentration of the L-Lysine p-nitroanilide substrate over a range that brackets the expected Michaelis constant (Km).

  • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (M/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (9,900 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light.[3]

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

Data Presentation

The following tables summarize kinetic parameters for various enzymes using L-Lysine p-nitroanilide or a closely related substrate. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 2: Kinetic Parameters for Trypsin with N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide at 25°C [7]

pHKm (mM)Vm (µM s⁻¹)Vm/Km (µs⁻¹)
3.1334.6 ± 10.50.0768 ± 0.02072.22 ± 0.9
3.8224.5 ± 9.20.388 ± 0.09415.8 ± 7.0
4.4013.8 ± 2.10.444 ± 0.03732.3 ± 5.7
5.986.51 ± 0.950.344 ± 0.02952.8 ± 8.9
6.940.512 ± 0.0390.202 ± 0.005395 ± 32
9.050.394 ± 0.0270.182 ± 0.005463 ± 34

Table 3: Kinetic Parameters of Aminopeptidases with L-Lysine p-nitroanilide

EnzymeSourceKm (mM)VmaxCatalytic Efficiency (Vmax/Km)Reference(s)
Lysine AminopeptidaseKluyveromyces marxianus0.332.2 mM min⁻¹ per mg protein6.67[3]
PepN1Lactobacillus helveticus ATCC 120460.141552 nkat mL⁻¹11.40 s⁻¹[2]

Conclusion

L-Lysine p-nitroanilide dihydrobromide is a robust and convenient chromogenic substrate for the kinetic characterization of trypsin-like proteases and lysine-specific aminopeptidases. Its use in a continuous colorimetric assay allows for the straightforward determination of key kinetic parameters, which are essential for understanding enzyme function and for the development of enzyme inhibitors. The detailed protocols and compiled data in this guide provide a valuable resource for researchers in academia and the pharmaceutical industry.

References

An In-depth Technical Guide to the Use of Lysine 4-Nitroanilide in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of Lysine (B10760008) 4-nitroanilide (L-pNA) and its derivatives in enzymatic assays. These chromogenic substrates are fundamental tools for studying the activity of various proteases, particularly those involved in critical physiological and pathological processes.

Core Principle: Chromogenic Substrate Hydrolysis

The fundamental principle of assays using Lysine 4-nitroanilide lies in the enzymatic cleavage of a peptide bond, which liberates the yellow-colored chromophore, para-nitroaniline (p-nitroaniline or pNA).[1][2] L-pNA itself is a substrate for enzymes like lysine aminopeptidase.[3] More commonly, it is the terminal molecule on a synthetic peptide designed to mimic the natural cleavage site of a specific protease.[4]

When a protease, such as trypsin or plasmin, recognizes and cleaves the peptide sequence, the amide bond between the C-terminal lysine (or other specified amino acid) and the pNA molecule is hydrolyzed.[1][5] The colorless substrate is thus converted into two products: the peptide fragment and the free pNA. This liberated pNA has a distinct absorbance maximum, allowing for its quantification using a spectrophotometer. The rate of pNA formation is directly proportional to the enzyme's activity.[6][7]

G Products Products pNA pNA

Key Enzymes and Substrates

A variety of synthetic substrates incorporating pNA are used to measure the activity of specific serine proteases. The peptide sequence dictates the substrate's specificity.

  • Trypsin and Trypsin-like Enzymes: These enzymes cleave peptide chains at the carboxyl side of lysine and arginine residues.[5] A common substrate is Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA).[8][9]

  • Plasmin: A key enzyme in the fibrinolytic system, plasmin is a serine protease that cleaves fibrin.[10] Its activity can be measured using substrates like H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide (S-2251).[11][12]

  • Urokinase-type Plasminogen Activator (uPA): uPA converts plasminogen to active plasmin.[6] Its activity is often measured in a coupled assay where the generated plasmin cleaves a chromogenic substrate.[6][13] A direct substrate for urokinase is pyro-Glu-Gly-Arg-pNA (S-2444).[13]

  • Lysine Aminopeptidase: This enzyme specifically cleaves lysine residues from the N-terminus of peptides. L-Lysine 4-nitroanilide can be used directly as its substrate.[3][14]

Quantitative Data and Reaction Parameters

The efficiency of these assays depends on several factors, including substrate concentration, pH, and temperature. Kinetic parameters like the Michaelis constant (Km) and maximal velocity (Vmax) are crucial for assay design and interpretation.

EnzymeSubstrateOptimal pHDetection λ (nm)Molar Extinction Coefficient (ε) of pNA (M⁻¹cm⁻¹)Kinetic Parameters (Example)
Trypsin Nα-Benzoyl-L-arginine 4-nitroanilide (BAPA)8.0 - 8.2[15][16]405 - 410[5][17]~8,800 at 410 nm[17]Km: 0.394 mM (pH 9.05, 25°C for Z-Lys-pna)[18]
Plasmin H-D-Val-Leu-Lys-pNA (S-2251)7.5405~10,000 - 10,500Varies with conditions
Urokinase pyro-Glu-Gly-Arg-pNA (S-2444)8.8[13]405[13][19]Not specifiedActivity often measured in Ploug or CTA units[13]

Note on pNA Absorbance: The liberated p-nitroaniline is typically measured at 405 nm or 410 nm.[5][7][17] This is a practical choice to minimize absorbance overlap between the substrate and the product.[20] The molar extinction coefficient of pNA can be influenced by solution composition, such as ionic strength.[21] For precise calculations, it is often recommended to generate a pNA standard curve under the specific assay conditions.[5]

Detailed Experimental Protocol: General Trypsin Activity Assay

This protocol provides a generalized methodology for determining trypsin activity in a 96-well microplate format. Optimization may be required for specific sample types and experimental goals.

A. Reagents and Materials

  • Trypsin Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Trypsin Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA), prepared as a stock solution in DMSO (e.g., 50 mg/ml) and then diluted in the assay buffer to the desired working concentration.[2]

  • Trypsin Standard: A purified trypsin solution of known concentration for generating a standard curve. Dilute in 0.001 N HCl for stability.[16]

  • pNA Standard: A 5 mM p-nitroaniline stock solution for standard curve generation and conversion of absorbance to moles of product.[5]

  • Stop Solution (Optional for endpoint assays): 20-30% Acetic Acid or Citric Acid.[17][19]

  • Sample: Cell/tissue lysate, serum, plasma, or other biological fluids.[5]

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

B. Experimental Workflow

G Prep 1. Prepare Reagents & Standards Plate 2. Plate Samples & Controls Prep->Plate AddSubstrate 3. Add Substrate to Initiate Reaction Plate->AddSubstrate Incubate 4. Incubate at Controlled Temp (e.g., 25°C or 37°C) AddSubstrate->Incubate Measure 5. Measure Absorbance (405 nm) Incubate->Measure Kinetic: Read multiple times Endpoint: Read after stopping Analyze 6. Analyze Data Measure->Analyze Calculate 7. Calculate Enzyme Activity Analyze->Calculate

C. Assay Procedure

  • Prepare pNA Standard Curve: In the microplate, add 0, 2, 4, 6, 8, and 10 µL of the 5 mM pNA standard to separate wells. Adjust the volume in each well to 100 µL with assay buffer. This will generate standards of 0, 10, 20, 30, 40, and 50 nmoles/well.

  • Prepare Samples: Dilute your samples (e.g., cell lysate, 10-200 µg per well) to a final volume of 75 µL with ddH₂O or assay buffer in separate wells.[5] Include a positive control (trypsin standard) and a negative/blank control (75 µL ddH₂O or buffer).[5]

  • Initiate Reaction: Add 20 µL of 5X Trypsin Assay Buffer and 5 µL of the Trypsin Substrate to each well, bringing the final reaction volume to 100 µL.[5] Mix thoroughly.

  • Incubation and Measurement:

    • Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C). Measure the absorbance at 405 nm every 1-3 minutes for 15-120 minutes.[22]

    • Endpoint Assay: Incubate the plate at a controlled temperature for a fixed period (e.g., 60 minutes).[5] Stop the reaction by adding 50-100 µL of stop solution. Read the final absorbance at 405 nm.

  • Data Analysis:

    • Plot the pNA standard curve (Absorbance vs. nmoles of pNA). Determine the equation of the line (y = mx + c).

    • For each sample, calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the kinetic curve.[4]

    • Subtract the rate of the blank control from all sample readings.

    • Convert the ΔA₄₀₅/min to nmoles/min using the standard curve's slope.

    • Calculate the trypsin activity using the following formula: Activity (mU/mL or U/mg) = (nmoles of pNA generated per min) / (Volume or mass of sample)

Applications in Research and Drug Development

  • Enzyme Kinetics: Determining Km and Vmax to characterize enzyme behavior.[15]

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors for drug discovery.

  • Diagnostics: Measuring protease activity in biological samples, which can be indicative of certain diseases like pancreatitis or be used to monitor fibrinolysis.[5][10]

  • Quality Control: Assessing the activity and purity of enzyme preparations in industrial and research settings.[23]

References

An In-depth Technical Guide to Lysine 4-nitroanilide for Graduate Students

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine 4-nitroanilide and its derivatives are invaluable chromogenic substrates in biochemical and medical research, primarily for the characterization of proteolytic enzymes that exhibit specificity for lysine (B10760008) residues. This technical guide provides a comprehensive overview of Lysine 4-nitroanilide, its chemical properties, and its application in enzyme kinetics and drug discovery. The enzymatic hydrolysis of the amide bond in this compound by proteases such as trypsin and lysine aminopeptidase (B13392206) releases the yellow chromophore, p-nitroaniline. The rate of formation of p-nitroaniline, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This allows for the precise determination of enzyme kinetics and the screening of potential inhibitors.

Core Properties and Data

A foundational understanding of the physicochemical properties of L-Lysine 4-nitroanilide is essential for its effective use in experimental settings. The most commonly used form is the dihydrobromide salt, which enhances its solubility in aqueous solutions.

Physicochemical Properties of L-Lysine 4-nitroanilide Dihydrobromide
PropertyValueReference
CAS Number 40492-96-4[1]
Molecular Formula C₁₂H₁₈N₄O₃ · 2HBr[1]
Molecular Weight 428.12 g/mol [1]
Appearance White to off-white powder
Purity ≥98%[1]
Storage Temperature 2-8°C
Molar Extinction Coefficient of p-nitroaniline

The quantification of enzymatic activity using this compound is dependent on the molar extinction coefficient of the product, p-nitroaniline.

WavelengthMolar Extinction Coefficient (ε)Solvent/Buffer Conditions
405 nm9,960 M⁻¹cm⁻¹Not specified
410 nm8,800 M⁻¹cm⁻¹pH 7.8-8.2 (Tris-HCl buffer)

Note: The molar extinction coefficient of p-nitroaniline can be influenced by pH.

Enzyme Kinetics with this compound and its Derivatives

This compound is a substrate for a variety of proteases. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), are crucial for characterizing enzyme-substrate interactions and for the screening of enzyme inhibitors.

Kinetic Parameters for Lysine Aminopeptidase with L-Lysine-p-nitroanilide
EnzymeKₘVₘₐₓ
Lysine aminopeptidase from Kluyveromyces marxianus0.33 mM2.2 µmol min⁻¹ mg⁻¹
pH-Dependent Kinetic Parameters for Trypsin with N-α-benzyloxycarbonyl-L-lysine p-nitroanilide[3][4]
pHKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
5.986.51 ± 0.95-5.28 x 10¹
6.940.512 ± 0.039-3.95 x 10²
9.050.394 ± 0.0270.182 ± 0.0054.63 x 10²

These values were determined for the N-α-benzyloxycarbonyl derivative of L-lysine p-nitroanilide.

Experimental Protocols

The following is a generalized protocol for a colorimetric enzyme assay using L-Lysine 4-nitroanilide. This protocol can be adapted for various enzymes and experimental conditions.

General Protocol for a Trypsin Assay

Materials:

  • L-Lysine 4-nitroanilide dihydrobromide

  • Trypsin (e.g., bovine pancreas trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

  • Stop Solution (e.g., 30% acetic acid)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-Lysine 4-nitroanilide in the assay buffer. The final concentration in the assay will depend on the Kₘ of the enzyme.

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Dilute the trypsin stock solution to the desired working concentration in the assay buffer just before use.

  • Assay Setup:

    • Add the assay buffer to each well of the microplate.

    • Add the L-Lysine 4-nitroanilide solution to each well.

    • Include control wells:

      • Blank: Contains all components except the enzyme.

      • Negative Control: Contains all components except the substrate.

  • Enzyme Reaction:

    • Initiate the reaction by adding the diluted trypsin solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis:

    • For a kinetic assay, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

    • For an endpoint assay, stop the reaction by adding the stop solution and measure the final absorbance.

    • Calculate the concentration of p-nitroaniline produced using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline, c is the concentration, and l is the path length of the cuvette or well.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

Visualizing Key Processes

To aid in the understanding of the application of this compound, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Enzymatic_Cleavage cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Lysine_4-nitroanilide L-Lysine 4-nitroanilide Protease Protease (e.g., Trypsin) Lysine_4-nitroanilide->Protease Substrate Binding H2O H₂O H2O->Protease L-Lysine L-Lysine Protease->L-Lysine Cleavage p-Nitroaniline p-Nitroaniline (Yellow) Protease->p-Nitroaniline

Enzymatic cleavage of L-Lysine 4-nitroanilide.

Experimental_Workflow Start Start: Prepare Reagents Setup Set up Assay Plate (Substrate, Buffer, Controls) Start->Setup Initiate Initiate Reaction (Add Enzyme) Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Measure Measure Absorbance at 405 nm (Kinetic or Endpoint) Incubate->Measure Analyze Data Analysis (Calculate Reaction Rate/Activity) Measure->Analyze End End: Report Results Analyze->End

A typical experimental workflow for an enzyme assay.

Conclusion

L-Lysine 4-nitroanilide is a versatile and indispensable tool for researchers in biochemistry, molecular biology, and drug development. Its chromogenic properties provide a straightforward and reliable method for studying the kinetics of lysine-specific proteases and for high-throughput screening of potential therapeutic agents. A thorough understanding of its chemical properties and the principles of its use in enzymatic assays, as outlined in this guide, is paramount for obtaining accurate and reproducible results.

References

The Structure-Activity Relationship of Lysine 4-Nitroanilide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide (L-pNA) is a chromogenic substrate widely employed in biochemical and clinical assays to determine the activity of various proteases. Its structure, comprising a lysine residue linked to a p-nitroaniline moiety via an amide bond, allows for the spectrophotometric detection of enzymatic hydrolysis. Cleavage of this bond by a suitable enzyme releases p-nitroaniline, a yellow-colored compound with a maximum absorbance at approximately 405 nm. The rate of p-nitroaniline formation is directly proportional to the enzymatic activity, providing a convenient method for enzyme kinetics and inhibitor screening. This guide delves into the core principles of the structure-activity relationship (SAR) of Lysine 4-nitroanilide, presenting quantitative data, detailed experimental protocols, and a visualization of a relevant signaling pathway.

Structure and Properties

This compound is a synthetic molecule designed to mimic a natural peptide substrate. The lysine residue provides specificity for enzymes that recognize and cleave at the C-terminus of lysine, such as trypsin-like serine proteases and certain aminopeptidases. The p-nitroanilide group serves as a reporter. The key structural features influencing its activity as a substrate include the L-configuration of the lysine, the free ε-amino group of the lysine side chain, and the amide bond susceptible to enzymatic cleavage.

Quantitative Data on Enzyme-Substrate and Enzyme-Inhibitor Interactions

The interaction of this compound and its analogs with various enzymes has been quantitatively characterized. The following tables summarize key kinetic and inhibition constants.

Table 1: Kinetic Parameters of Enzymes with this compound and its Analogs

EnzymeSubstrateK_m_ (mM)V_max_ (mM min^-1^ mg^-1^)k_cat_ (s^-1^)k_cat_/K_m_ (M^-1^ s^-1^)Conditions
Lysine aminopeptidase (B13392206) (Kluyveromyces marxianus)L-Lysine-p-nitroanilide0.332.2--pH 7.0, 45°C[1]
Trypsin (bovine)N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide0.512 ± 0.039-0.202 ± 0.005 (μM s⁻¹)395 ± 32pH 6.94, 25°C
Trypsin (bovine)N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide0.394 ± 0.027-0.182 ± 0.005 (μM s⁻¹)463 ± 34pH 9.05, 25°C
Human Tissue KallikreinD-Valyl-L-leucyl-L-arginine 4-nitroanilide0.012 ± 0.0008-0.807 ± 0.01767250pH 9.0, 37°C[2][3]
Leukotriene A4 Hydrolase (aminopeptidase activity)L-Lysine-p-nitroanilide0.1560.05 (μmol/min/mg)--Not specified[4]

Table 2: Inhibition of Enzymes Utilizing this compound or Similar Substrates

EnzymeInhibitorSubstrateInhibition TypeK_i_IC_50_Notes
Lysine-p-nitroanilide hydrolase (Lactococcus lactis)Bestatin (B1682670)Lysyl-p-nitroanilide---Almost completely inhibited[5]
Lysine-p-nitroanilide hydrolase (Lactococcus lactis)PuromycinLysyl-p-nitroanilide---Almost completely inhibited[5]
Lysine-p-nitroanilide hydrolase (Lactococcus lactis)EDTALysyl-p-nitroanilide---Almost completely inhibited[5]
Leukotriene A4 Hydrolase (aminopeptidase activity)BestatinL-Lysine-p-nitroanilideReversible172 nM-[4]
NIH/3T3 CellsPuromycin-Cytotoxicity-3.96 µMReflects inhibition of protein synthesis[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Chromogenic Protease Assay

This protocol can be adapted for various proteases that cleave this compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the specific enzyme being assayed (e.g., 50 mM Tris-HCl, pH 8.0). The optimal pH and buffer composition may vary.
  • Substrate Stock Solution: Dissolve this compound dihydrobromide in the assay buffer or a suitable solvent like DMSO to a stock concentration (e.g., 10 mM). Store protected from light.
  • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer and store on ice. The final concentration in the assay will need to be optimized.
  • Inhibitor Stock Solution (if applicable): Dissolve the inhibitor in a suitable solvent to a stock concentration.

2. Assay Procedure (96-well plate format):

  • Add a defined volume of assay buffer to each well of a 96-well microplate.
  • Add the enzyme solution to the appropriate wells. Include control wells without the enzyme to measure non-enzymatic substrate hydrolysis.
  • If screening for inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the assay temperature.
  • Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should be optimized, typically around the K_m_ value.
  • Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37°C).
  • Monitor the increase in absorbance at 405 nm over time. Take readings at regular intervals (e.g., every 30-60 seconds) for a defined period.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.
  • Subtract the rate of the no-enzyme control from the rates of the enzyme-containing wells.
  • To determine kinetic parameters (K_m_ and V_max_), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
  • For inhibitor studies, calculate the percent inhibition and determine the IC_50_ or K_i_ value.

Experimental Workflow for a Chromogenic Protease Assay

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Substrate, Enzyme, and Inhibitor Solutions add_buffer Add Assay Buffer to Plate reagent_prep->add_buffer add_enzyme Add Enzyme (and Inhibitor) add_buffer->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read_absorbance Monitor Absorbance at 405 nm add_substrate->read_absorbance calculate_velocity Calculate Initial Velocity (V₀) read_absorbance->calculate_velocity determine_parameters Determine Kinetic Parameters (K_m, V_max, k_cat) calculate_velocity->determine_parameters determine_inhibition Determine Inhibition (IC₅₀, K_i) calculate_velocity->determine_inhibition

Caption: A typical workflow for a chromogenic protease assay using this compound.

Signaling Pathway Involvement: AMPK Activation

Recent studies have shown that metabolites of this compound can induce cellular stress, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial sensor of cellular energy status and plays a central role in regulating metabolism.

AMPK Signaling Pathway Activated by Cellular Stress

G cluster_stress Cellular Stress cluster_ampk AMPK Activation cluster_downstream Downstream Effects stress This compound Metabolite amp_atp Increased AMP/ATP Ratio stress->amp_atp lkb1 LKB1 amp_atp->lkb1 ampk AMPK lkb1->ampk Phosphorylates p_ampk p-AMPK (Active) ampk->p_ampk Activation catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) p_ampk->catabolism Promotes anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) p_ampk->anabolism Inhibits autophagy Increased Autophagy p_ampk->autophagy Promotes

Caption: Activation of the AMPK signaling pathway by cellular stress induced by this compound metabolites.

Conclusion

This compound remains a valuable tool in protease research due to its well-defined structure-activity relationship. The specificity provided by the lysine residue, coupled with the chromogenic properties of the p-nitroanilide group, allows for sensitive and quantitative measurement of enzyme activity. Understanding the kinetic parameters of its interaction with various enzymes and the protocols for its use is essential for researchers in drug discovery and diagnostics. Furthermore, the elucidation of its effects on cellular signaling pathways, such as the activation of AMPK, opens new avenues for investigating the broader biological consequences of protease activity and its modulation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Lysine (B10760008) 4-nitroanilide

Introduction: L-Lysine 4-nitroanilide (Lys-pNA), typically available as a dihydrochloride (B599025) or dihydrobromide salt, is a chromogenic substrate extensively used in biochemistry and drug discovery. Its primary application lies in the quantitative determination of the activity of various proteases, such as plasmin and aminopeptidases. Enzymatic cleavage of the amide bond between the lysine residue and the 4-nitroaniline (B120555) moiety releases the yellow-colored p-nitroaniline (pNA), which can be readily quantified by spectrophotometry at approximately 405 nm. This guide provides a comprehensive overview of the chemical synthesis, purification, and detailed characterization of this vital research tool.

Synthesis of L-Lysine 4-nitroanilide

The synthesis of L-Lysine 4-nitroanilide is a multi-step process that requires the strategic use of protecting groups to ensure regioselective amide bond formation. The most common route involves the orthogonal protection of the α- and ε-amino groups of L-lysine, followed by coupling with 4-nitroaniline and subsequent deprotection. The Nα-tert-butyloxycarbonyl (Boc) and Nε-benzyloxycarbonyl (Z) protecting groups are ideal for this purpose.

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated below, starting from L-lysine and proceeding through protected intermediates to the final product salt.

Synthesis_Workflow Lysine L-Lysine reagent1 Benzyl (B1604629) Chloroformate (Cbz-Cl), Base Lysine->reagent1 Lys_Z Nε-Z-L-Lysine reagent2 Di-tert-butyl dicarbonate (Boc)₂O, Base Lys_Z->reagent2 Boc_Lys_Z Nα-Boc-Nε-Z-L-Lysine reagent3 EDC or DCC, HOBt, Base Boc_Lys_Z->reagent3 Boc_Lys_Z_pNA Nα-Boc-Nε-Z-L-Lysine 4-nitroanilide reagent4 HBr in Acetic Acid or TFA Boc_Lys_Z_pNA->reagent4 Lys_pNA_salt L-Lysine 4-nitroanilide Dihydrobromide Salt pNA 4-nitroaniline pNA->reagent3 reagent1->Lys_Z reagent2->Boc_Lys_Z reagent3->Boc_Lys_Z_pNA reagent4->Lys_pNA_salt

Fig 1. Synthetic pathway for L-Lysine 4-nitroanilide.
Experimental Protocol: Synthesis

This protocol is based on established methods for peptide synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Nα-Boc-Nε-Z-L-Lysine This doubly protected lysine derivative is the key starting material for the coupling reaction. It can be synthesized from L-lysine or purchased commercially. The synthesis involves the selective protection of the ε-amino group with the Z-group, followed by the protection of the α-amino group with the Boc-group.

Step 2: Coupling of Nα-Boc-Nε-Z-L-Lysine with 4-nitroaniline

  • Activation: Dissolve Nα-Boc-Nε-Z-L-Lysine (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Add N-Hydroxybenzotriazole (HOBt) (1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve 4-nitroaniline (1.0 eq.) in the same solvent. Add this solution dropwise to the activated lysine solution at 0 °C.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, dilute the mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Nα-Boc-Nε-Z-L-Lysine 4-nitroanilide (Boc-Lys(Z)-pNA).

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Step 3: Deprotection to Yield L-Lysine 4-nitroanilide Dihydrobromide

  • Cleavage: Dissolve the purified Boc-Lys(Z)-pNA in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid (a 5-10 fold molar excess). This single reagent cleaves both the Boc and Z protecting groups. The reaction is typically vigorous and should be performed with caution in an ice bath.

  • Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC or HPLC.

  • Isolation: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove residual acid and benzyl bromide.

  • Dry the resulting white to off-white powder under vacuum to yield L-Lysine 4-nitroanilide dihydrobromide.

Characterization of Lysine 4-nitroanilide

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Characterization Workflow Diagram

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Structure & Identity Confirmation cluster_2 Purity & Properties Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Reaction Monitoring) Crude->TLC Purification Column Chromatography TLC->Purification Pure_Product Purified Product (Lys-pNA Salt) Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (ESI-MS) Pure_Product->MS HPLC HPLC Analysis (Purity ≥98%) Pure_Product->HPLC MP Melting Point Pure_Product->MP Sol Solubility Test Pure_Product->Sol

Fig 2. Workflow for the characterization of Lys-pNA.
Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the protected intermediate and the final product.

Table 1: Physicochemical Properties

CompoundFormulaMW ( g/mol )AppearanceMelting Point (°C)PurityCAS No.
Boc-Lys(Z)-pNA C₂₅H₃₂N₄O₇500.54White to off-white powder106 - 118≥99% (HPLC)51078-31-0
Lys-pNA·2HBr C₁₂H₁₈N₄O₃·2HBr428.12White to off-white powderN/A≥98% (TLC)40492-96-4

[Data sourced from commercial suppliers].[1]

Table 2: Spectroscopic Characterization Data (Expected)

TechniqueCompoundExpected Key Signals / Values
¹H NMR Lys-pNA·2HBrAromatic: δ 8.2 (d, 2H, Ar-H ortho to NO₂), δ 7.8 (d, 2H, Ar-H meta to NO₂). Lysine Backbone: δ 4.0-4.2 (m, 1H, α-CH), δ 3.0 (t, 2H, ε-CH₂), δ 1.5-2.0 (m, 6H, β,γ,δ-CH₂). Amine/Amide: Broad signals for NH₃⁺, NH₂⁺, and amide NH.
¹³C NMR Lys-pNA·2HBrCarbonyl: δ ~170 ppm. Aromatic: δ ~120-150 ppm. Lysine Backbone: δ ~55 ppm (α-C), δ ~40 ppm (ε-C), δ ~20-30 ppm (β,γ,δ-C).
ESI-MS Lys-pNA[M+H]⁺: Expected at m/z 267.1. [M+Na]⁺: Expected at m/z 289.1.
UV-Vis p-Nitroanilineλmax: ~405 nm (in assay buffer after enzymatic cleavage).
Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the final product.

  • Protocol:

    • Dissolve 5-10 mg of L-Lysine 4-nitroanilide dihydrobromide in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the spectra to confirm the presence of all expected proton and carbon signals, including the characteristic aromatic signals of the p-nitroaniline group and the aliphatic signals of the lysine side chain.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Protocol:

    • Prepare a dilute solution (approx. 10-50 µM) of the sample in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode Electrospray Ionization (ESI).

    • Infuse the solution directly into the ESI-MS source or inject it via an HPLC system.

    • Acquire the mass spectrum in the positive ion mode.

    • Identify the protonated molecular ion peak [M+H]⁺ corresponding to the mass of the free base (266.14 Da).

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final product.

  • Protocol:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient suitable for eluting polar compounds, for example, 5% to 50% B over 20 minutes.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 315 nm.

    • Analysis: Dissolve a small amount of the sample in the mobile phase, inject, and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Application in Enzymatic Assays

The primary utility of Lys-pNA is as a chromogenic substrate to measure protease activity. The workflow for a typical assay is straightforward.

Enzymatic Assay Workflow Diagram

Enzymatic_Assay Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Incubation Incubate at 37°C Reagents->Incubation Reaction Enzyme + Lys-pNA -> Lysine + p-Nitroaniline (Colorless)         (Yellow) Incubation->Reaction Measurement Measure Absorbance at 405 nm (Kinetic or Endpoint) Reaction->Measurement Analysis Calculate Enzyme Activity (Using Beer-Lambert Law) Measurement->Analysis

Fig 3. General workflow for an enzyme assay using Lys-pNA.
Experimental Protocol: General Protease Assay

  • Objective: To determine the activity of a lysine-specific protease.

  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

      • Substrate Stock: Prepare a concentrated stock solution of L-Lysine 4-nitroanilide dihydrobromide in the assay buffer (e.g., 10 mM).

      • Enzyme Solution: Prepare serial dilutions of the protease in cold assay buffer.

    • Assay Procedure (96-well plate format):

      • Add assay buffer to each well.

      • Add the enzyme solution to the test wells and an equal volume of buffer to the blank (negative control) wells.

      • Pre-incubate the plate at the desired temperature (e.g., 37 °C) for 5 minutes.

      • Initiate the reaction by adding the Lys-pNA substrate solution to all wells to a final concentration of ~1 mM.

    • Measurement:

      • Immediately place the plate in a microplate reader pre-set to the reaction temperature.

      • Measure the increase in absorbance at 405 nm every minute for 15-30 minutes (kinetic assay).

    • Data Analysis:

      • Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

      • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline is approximately 10,600 M⁻¹cm⁻¹ at pH 7.5.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lysine 4-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine 4-nitroanilide is a chromogenic substrate extensively utilized in biochemical assays to determine the activity of various enzymes, particularly those with trypsin-like specificity that cleave peptide bonds C-terminal to lysine (B10760008) residues. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its use, and visualizations of the underlying enzymatic reaction and experimental workflow. The information presented herein is intended to support researchers in the effective application of this substrate in drug discovery and other life science research.

Core Physical and Chemical Properties

L-Lysine 4-nitroanilide is most commonly available as a dihydrobromide salt, which enhances its stability and solubility in aqueous solutions. The key physical and chemical properties are summarized below for easy reference.

PropertyValueCitation(s)
Chemical Name L-Lysine 4-nitroanilide dihydrobromide[1][2]
Synonyms L-Lysine-p-nitroanilide dihydrobromide, H-Lys-pNA·2HBr[1][2]
CAS Number 40492-96-4[1][3]
Molecular Formula C₁₂H₁₈N₄O₃ · 2HBr[1][3]
Molecular Weight 428.12 g/mol [1][3]
Appearance White to off-white or light yellow powder[3][4]
Melting Point A related compound, L-lysine, has a melting point of 214-216 °C (decomposes). The melting point for a protected derivative, Nα-Boc-Nε-Z-L-lysine 4-nitroanilide, is 106-118 °C. The exact melting point of the dihydrobromide salt is not readily available in the provided search results.[4][5]
Solubility While specific quantitative data is not available, it is used to prepare aqueous solutions for enzyme assays. General information for L-lysine hydrochloride indicates solubility in water > dimethyl sulfoxide (B87167) > glycol > methanol (B129727) > ethanol.[6]
Storage Temperature 2-8°C[3]
Purity ≥98% (TLC)[1]

Chemical Structure

cluster_lysine Lysine Residue cluster_pna p-Nitroanilide Group lys_pna L-Lysine 4-nitroanilide C_alpha N_alpha H₂N⁺- C_alpha->N_alpha COOH C C_alpha->COOH side_chain - (CH₂)₄ - NH₃⁺ C_alpha->side_chain H H C_alpha->H O =O COOH->O NH_amide -NH- COOH->NH_amide benzene Benzene Ring NH_amide->benzene NO2 -NO₂ benzene->NO2

Caption: Chemical structure of L-Lysine 4-nitroanilide.

Principle of Use: Chromogenic Substrate for Enzyme Assays

L-Lysine 4-nitroanilide serves as a chromogenic substrate for enzymes that exhibit specificity for cleaving peptide bonds at the carboxyl side of a lysine residue. The fundamental principle of its use in enzymatic assays is the enzymatic hydrolysis of the amide bond linking the lysine residue to the 4-nitroaniline (B120555) moiety. This cleavage releases 4-nitroaniline (p-nitroaniline), a yellow-colored product that can be quantified spectrophotometrically.[2][7] The rate of formation of p-nitroaniline is directly proportional to the enzymatic activity under appropriate assay conditions.

The concentration of the liberated p-nitroaniline is determined by measuring the absorbance at or near its absorption maximum of 405 nm. The enzymatic activity can then be calculated using the Beer-Lambert law, which relates absorbance to concentration.

Experimental Protocols

The following are generalized protocols for determining the activity of two common enzymes, lysine aminopeptidase (B13392206) and plasmin, using L-Lysine 4-nitroanilide or a similar substrate. These protocols may require optimization depending on the specific experimental conditions, enzyme source, and sample types.

Lysine Aminopeptidase Activity Assay

This protocol is adapted from methods for measuring aminopeptidase activity using p-nitroanilide-linked substrates.[6][8]

a. Required Materials:

  • L-Lysine 4-nitroanilide dihydrobromide

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Enzyme solution (e.g., purified lysine aminopeptidase or cell lysate)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear, flat-bottom microplates

  • Standard laboratory pipettes and consumables

  • Stop solution (e.g., 5% ZnSO₄ and 7.5% Ba(OH)₂) (for endpoint assays)[6]

b. Reagent Preparation:

  • Assay Buffer: Prepare 100 mM Tris-HCl buffer and adjust the pH to 7.5 at the desired reaction temperature (e.g., 37°C).

  • Substrate Solution: Prepare a stock solution of L-Lysine 4-nitroanilide in a suitable solvent (e.g., water or DMSO) and dilute it with the assay buffer to the desired final working concentration (e.g., 1 mM).[6]

  • Enzyme Solution: Prepare a series of dilutions of the enzyme in cold assay buffer to ensure the reaction rate is within the linear range of the assay.

c. Assay Procedure (Microplate Method - Kinetic):

  • Plate Setup: Add the appropriate volume of assay buffer to the wells of a 96-well plate.

  • Add the enzyme solution to the sample wells and an equal volume of assay buffer to the blank wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

d. Data Analysis:

  • Calculate the Rate of Reaction: For each well, determine the change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.

  • Subtract Blank: Subtract the rate of the blank (wells without enzyme) from the rates of the sample wells.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity: Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l) × (V_total / V_enzyme) × 10⁶

    • ε (Molar extinction coefficient of p-nitroaniline): ~9,900 - 10,000 M⁻¹cm⁻¹ at 405 nm[6]

    • l (Path length): Path length of the solution in the well in cm.

    • V_total: Total reaction volume in the well.

    • V_enzyme: Volume of the enzyme solution added.

Plasmin Activity Assay

This protocol is a generalized method based on assays using similar chromogenic substrates for plasmin.[9][10][11]

a. Required Materials:

  • L-Lysine 4-nitroanilide dihydrobromide (or a more specific plasmin substrate like H-D-Val-Leu-Lys-pNA)

  • Potassium phosphate (B84403) buffer (e.g., 0.15 M, pH 7.5)[10]

  • Plasmin solution or sample containing plasmin

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear, flat-bottom microplates

  • Standard laboratory pipettes and consumables

  • Stop reagent (e.g., acetic acid) for endpoint assays

b. Reagent Preparation:

  • Assay Buffer: Prepare a 0.15 M potassium phosphate buffer and adjust the pH to 7.5. For some applications, the buffer can be supplemented with 1% Bovine Serum Albumin (BSA).[10]

  • Substrate Solution: Prepare a stock solution of the chromogenic substrate in 1 mM HCl and dilute it with the assay buffer to the desired final working concentration (e.g., 0.2 mM to 1.3 mM).[9]

  • Plasmin Standard/Sample: Prepare a series of dilutions of a plasmin standard or the experimental sample in cold assay buffer.

c. Assay Procedure (Microplate Method - Kinetic):

  • Plate Setup: Add standards, samples, and controls (blank with no enzyme) to the wells of a 96-well plate.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate Reaction: Add the substrate solution to all wells.

  • Measure Absorbance: Immediately begin kinetic measurements at 405 nm, recording absorbance at regular intervals.

d. Data Analysis:

  • Follow the same data analysis steps as described for the lysine aminopeptidase assay, using the appropriate molar extinction coefficient for p-nitroaniline.

Visualizations

Enzymatic Hydrolysis of L-Lysine 4-nitroanilide

The following diagram illustrates the enzymatic cleavage of L-Lysine 4-nitroanilide, resulting in the release of the chromogenic product, p-nitroaniline.

sub L-Lysine 4-nitroanilide (Substrate) enzyme Enzyme (e.g., Aminopeptidase, Plasmin) sub->enzyme binds to prod1 L-Lysine enzyme->prod1 releases prod2 p-Nitroaniline (Yellow Product) enzyme->prod2 releases

Caption: Enzymatic hydrolysis of L-Lysine 4-nitroanilide.

Experimental Workflow for Enzyme Activity Assay

This diagram outlines the general workflow for a kinetic enzyme assay using L-Lysine 4-nitroanilide in a microplate format.

prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Plate Setup (Add reagents to 96-well plate) prep->setup incubate Pre-incubation (Equilibrate temperature) setup->incubate start Initiate Reaction (Add substrate) incubate->start measure Kinetic Measurement (Read absorbance at 405 nm) start->measure analyze Data Analysis (Calculate enzyme activity) measure->analyze

Caption: General workflow for a kinetic enzyme assay.

Conclusion

L-Lysine 4-nitroanilide is a valuable tool for researchers studying enzymes with trypsin-like activity. Its chromogenic nature allows for a straightforward and continuous spectrophotometric assay. This guide provides the essential physical and chemical data, along with detailed, adaptable experimental protocols and clear visualizations to facilitate its effective use in the laboratory. Proper optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

The Double-Edged Sword: An In-depth Technical Guide to the Limitations of Lysine 4-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide (L-pNA) and its derivatives have long served as workhorse chromogenic substrates for the kinetic analysis of a variety of proteases, particularly trypsin-like serine proteases and aminopeptidases. Their utility lies in the simplicity of the colorimetric assay: enzymatic cleavage of the amide bond releases the yellow chromophore, p-nitroaniline (pNA), which can be readily quantified spectrophotometrically. However, a deeper understanding of the inherent limitations of L-pNA is crucial for the accurate interpretation of experimental data and for making informed decisions in drug discovery and development. This technical guide provides a comprehensive exploration of these limitations, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

I. Physicochemical and Kinetic Limitations

A primary constraint of L-pNA lies in its inherent physicochemical properties and its performance as an enzymatic substrate. These factors can significantly impact assay sensitivity, accuracy, and reproducibility.

Solubility and Stability

The practical application of L-pNA is often hampered by its limited solubility in aqueous buffers, especially at neutral and acidic pH. While very soluble in water generally, its derivatives may require organic solvents like DMSO for initial solubilization, which can, in turn, affect enzyme activity.[1] The stability of L-pNA solutions is also a concern, as they can be susceptible to hydrolysis over time, particularly at alkaline pH and elevated temperatures, leading to increased background absorbance. One study noted the instability of a lysine-p-nitroanilide hydrolase during purification, which was mitigated by the inclusion of glycerol (B35011) and dithiothreitol (B142953) in the buffers.[2]

Table 1: Physicochemical Properties of Lysine 4-Nitroanilide

PropertyValueReference
Molecular FormulaC₁₂H₁₈N₄O₃[3]
Molecular Weight268.31 g/mol [3]
AppearanceWhite to off-white powder[4]
Storage Temperature2-8°C[4]
Substrate Specificity and Kinetic Parameters

While L-pNA is a substrate for enzymes that cleave after lysine residues, its simple structure can lead to a lack of specificity, resulting in cleavage by multiple proteases within a complex biological sample. Furthermore, compared to more complex peptide substrates or fluorogenic alternatives, L-pNA often exhibits lower affinity (higher Kₘ) and/or lower turnover rates (lower kcat) for its target enzymes. This translates to reduced assay sensitivity. For instance, thioester substrates for porcine pancreatic kallikrein exhibited kcat/Km values generally 1000 times higher than p-nitroanilide substrates.[5]

Table 2: Kinetic Parameters of this compound and Related Substrates with Various Proteases

EnzymeSubstrateKₘ (µM)Vₘₐₓ or kcatReference
Lysine Aminopeptidase (B13392206) (Kluyveromyces marxianus)L-Lysine-p-nitroanilide3302.2 µmol/min/mg[6]
Lysine-specific Aminopeptidase (rat)L-Lysine-p-nitroanilide3330.7 nmol/min/mg[7]
Human Tissue KallikreinH-D-Valyl-L-leucyl-L-lysine 4-nitroanilide12.0 ± 0.848.4 ± 1.0 min⁻¹ (kcat)[8]
TrypsinNα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)1200.079 mM/min/mg[9]

II. The Cytotoxicity of p-Nitroaniline: A Major Pitfall in Cellular Assays

A critical and often overlooked limitation of L-pNA, particularly in cell-based assays, is the inherent toxicity of its cleavage product, p-nitroaniline (pNA). The enzymatic release of pNA within a cellular environment can lead to significant off-target effects, confounding the interpretation of results.

Impairment of Cellular Energetics and Induction of Stress Responses

Recent studies have demonstrated that L-pNA can impair cellular energetics and potentiate cytotoxicity.[10][11] This is not due to the intact substrate but rather to the released pNA. It has been shown that pNA itself can drive cytotoxic activity.[10] Specifically, L-pNA treatment in rhabdomyosarcoma cells led to an increase in the master regulator of the unfolded protein response, BiP, and augmented the phosphorylation of AMPK, a key indicator of altered cellular energetics.[10][11] This combination can disrupt mitochondrial homeostasis and reduce glycolysis, leading to cell death.

Off-Target Effects and Data Misinterpretation

The cytotoxicity of pNA means that any observed cellular phenotype, such as apoptosis or changes in signaling pathways, may be a direct consequence of pNA accumulation rather than the specific activity of the protease being studied. This is a significant concern in drug discovery screening, where a compound that inhibits a protease might appear to have a desired cellular effect (e.g., reduced cell viability in cancer cells), but this effect could be masked or mimicked by the toxicity of the assay's reporter molecule. Therefore, validating hits from L-pNA-based cellular screens with alternative, non-toxic assay formats is essential.

III. Lower Sensitivity Compared to Fluorogenic Alternatives

In the realm of high-throughput screening and sensitive enzyme detection, chromogenic substrates like L-pNA are often outperformed by their fluorogenic counterparts.

Fluorogenic substrates typically offer significantly higher sensitivity, a wider dynamic range, and are less prone to interference from colored compounds in the sample.[12][13][14][15] The signal-to-noise ratio in fluorometric assays is generally superior to that of colorimetric assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. While chromogenic assays are cost-effective and utilize standard laboratory equipment, the demand for higher sensitivity in modern drug discovery often necessitates the use of fluorogenic methods.[12][16]

IV. Experimental Protocols

To provide a practical context for the use of L-pNA, detailed protocols for common enzymatic assays are provided below.

Protocol for Plasmin Activity Assay

This protocol is adapted from a standardized procedure for determining plasmin activity.

Materials:

  • Buffer: 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C.

  • Substrate Solution: 6.5 mM D-Val-Leu-Lys-p-nitroanilide dihydrochloride (B599025) in Buffer.

  • Plasmin Solution: Immediately before use, prepare a 0.025-0.10 Unit/mL solution in cold purified water.

  • Spectrophotometer set to 405 nm and 37°C.

Procedure:

  • In a cuvette, mix 1.00 mL of Buffer and 0.25 mL of Substrate Solution. For the blank, add an additional 0.10 mL of purified water.

  • Incubate the cuvettes at 37°C for 3-5 minutes to reach thermal equilibrium.

  • To the sample cuvette, add 0.10 mL of the Plasmin Solution.

  • Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 10 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve for both the sample and the blank.

  • The plasmin activity is proportional to the difference in the rates between the sample and the blank.

Protocol for Aminopeptidase Activity Assay

This protocol is a general procedure for measuring aminopeptidase activity.

Materials:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0 at 25°C.

  • Substrate Stock Solution: 150 mM L-Leucine p-nitroanilide in methanol.

  • Working Substrate Solution: 3 mM L-Leucine p-nitroanilide in Buffer (ensure complete dissolution as it is near its solubility limit).

  • Enzyme Solution: Immediately before use, prepare a solution containing 0.1 - 0.5 units/mL of aminopeptidase in cold Buffer.

  • Spectrophotometer set to 405 nm and 25°C.

Procedure:

  • In a cuvette, add 2.95 mL of the Working Substrate Solution.

  • Equilibrate to 25°C.

  • To the sample cuvette, add 0.05 mL of the Enzyme Solution. To the blank cuvette, add 0.05 mL of Buffer.

  • Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.

  • Determine the ΔA₄₀₅/min from the maximum linear rate for both the sample and the blank.

  • Calculate the enzyme activity based on the rate difference and the molar extinction coefficient of p-nitroaniline.

V. Signaling Pathways and Logical Relationships

To visualize the biological context of proteases that cleave lysine-containing substrates, the following diagrams illustrate key signaling pathways.

Plasminogen Activation and Fibrinolysis

The activation of plasminogen to plasmin is a critical step in fibrinolysis. Plasmin, a trypsin-like serine protease, degrades fibrin (B1330869) clots.

Plasminogen_Activation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin degrades tPA tPA/uPA tPA->Plasminogen activates FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs

Caption: The plasminogen activation cascade leading to fibrinolysis.

Protease-Activated Receptor (PAR) Signaling

Certain trypsin-like proteases, including plasmin and some kallikreins, can activate G protein-coupled receptors known as Protease-Activated Receptors (PARs) by cleaving their N-terminal domain to expose a tethered ligand.

PAR_Signaling Protease Protease (e.g., Plasmin, Kallikrein) PAR Protease-Activated Receptor (PAR) Protease->PAR cleaves and activates G_Protein G Protein (Gq, Gi, G12/13) PAR->G_Protein activates Signaling Downstream Signaling Cascades (e.g., PLC, Rho) G_Protein->Signaling activates Response Cellular Response (e.g., Inflammation, Proliferation) Signaling->Response leads to

Caption: General mechanism of Protease-Activated Receptor (PAR) signaling.

VI. Conclusion and Recommendations

This compound and its analogs are valuable for routine, cost-effective enzyme assays. However, researchers and drug development professionals must be acutely aware of their limitations. The key takeaways are:

  • Low Sensitivity: For high-throughput screening and detailed kinetic analysis, fluorogenic substrates are generally superior.

  • p-Nitroaniline Cytotoxicity: In cell-based assays, the release of pNA can cause significant off-target effects, primarily through the impairment of cellular energetics. This can lead to false positives or misinterpretation of a compound's mechanism of action.

  • Solubility and Stability: Careful consideration of buffer composition and experimental conditions is necessary to ensure the solubility and stability of L-pNA.

Recommendations:

  • Validate Hits: Always validate lead compounds identified in L-pNA-based cellular screens using orthogonal assays that do not generate cytotoxic byproducts.

  • Use Appropriate Controls: In any assay using L-pNA, include controls to measure the intrinsic rate of substrate hydrolysis and the effect of the solvent. In cellular assays, consider a control with pNA alone to assess its direct cytotoxic effect.

  • Consider Alternatives: For applications requiring high sensitivity, low sample volume, or for screening in complex biological matrices, fluorogenic or luminogenic substrates should be the preferred choice.

By understanding and mitigating the limitations of this compound, researchers can ensure the generation of more reliable and translatable data in their quest for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Lysine 4-Nitroanilide Assay in Aminopeptidase Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Lysine (B10760008) 4-nitroanilide (L-Lys-pNA) assay is a widely utilized spectrophotometric method for the determination of aminopeptidase (B13392206) activity. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development to accurately measure the enzymatic activity of aminopeptidases that exhibit specificity towards lysine residues. The assay is based on the enzymatic hydrolysis of the colorless substrate, L-Lysine p-nitroanilide, which releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the aminopeptidase activity.

Principle of the Assay

Aminopeptidases cleave the amide bond between the lysine residue and the p-nitroaniline molecule. The liberated p-nitroaniline has a high molar absorptivity at 405 nm, allowing for sensitive detection of enzyme activity. The reaction is as follows:

L-Lysine-p-nitroanilide ---(Aminopeptidase)---> L-Lysine + p-nitroaniline

Experimental Protocols

This section outlines the necessary reagents, equipment, and a step-by-step procedure for performing the aminopeptidase assay using L-Lysine p-nitroanilide.

Materials and Reagents
  • L-Lysine p-nitroanilide dihydrobromide (L-Lys-pNA) (CAS: 40492-96-4)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)[1][2]

  • Enzyme solution (purified or crude aminopeptidase)

  • Deionized water

  • Reaction termination solution (optional, e.g., 5% ZnSO₄ and 7.5% Ba(OH)₂)[2]

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplate or quartz cuvettes

  • Pipettes and tips

  • Incubator or water bath set to the desired temperature (e.g., 37°C)[2]

Reagent Preparation
  • Tris-HCl Buffer (100 mM, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • L-Lys-pNA Substrate Stock Solution (e.g., 10 mM): Dissolve L-Lysine p-nitroanilide dihydrobromide in deionized water to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Enzyme Dilution: Prepare a suitable dilution of the aminopeptidase enzyme in cold Tris-HCl buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure (96-Well Plate Format)
  • Set up the reaction plate:

    • Test wells: Add 180 µL of Tris-HCl buffer to each well.

    • Blank wells: Add 190 µL of Tris-HCl buffer to each well (to account for non-enzymatic hydrolysis of the substrate).

  • Pre-incubate: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[2]

  • Initiate the reaction:

    • Test wells: Add 10 µL of the diluted enzyme solution.

    • Blank wells: No enzyme is added.

  • Add substrate: Add 10 µL of the 10 mM L-Lys-pNA stock solution to all wells (test and blank) to achieve a final substrate concentration of 0.5 mM. The total reaction volume will be 200 µL.

  • Kinetic measurement: Immediately start measuring the absorbance at 405 nm every minute for a period of 10-30 minutes using a microplate reader.

  • Endpoint measurement (alternative):

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).[2]

    • Stop the reaction by adding a stopping reagent if necessary (e.g., 50 µL of 5% ZnSO₄ followed by 10 µL of 7.5% Ba(OH)₂).[2]

    • Centrifuge the plate to pellet any precipitate.[2]

    • Measure the absorbance of the supernatant at 405 nm.[2]

Data Analysis
  • Calculate the rate of reaction: Determine the change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the kinetic curve.

  • Correct for blank: Subtract the rate of the blank from the rate of the test samples.

  • Calculate enzyme activity: Use the Beer-Lambert law to calculate the enzyme activity.

    • Activity (µmol/min/mL) = (ΔA₄₀₅/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    • Where:

      • ε (molar extinction coefficient) for p-nitroaniline at 405 nm is 9900 M⁻¹cm⁻¹.[1][2]

      • Path length is typically 1 cm for a standard cuvette. For microplates, this value needs to be determined or provided by the manufacturer.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the aminopeptidase from Kluyveromyces marxianus as an example.[1][2][3][4]

ParameterValueConditions
Substrate L-Lysine p-nitroanilide-
Optimal pH 7.0McIlvaine and Tris-HCl buffers at 37°C
Optimal Temperature 45°CpH 7.5
Michaelis Constant (Kₘ) 0.33 mMpH 7.0, 37°C
Maximum Velocity (Vₘₐₓ) 2.2 µmol/min/mg proteinpH 7.0, 37°C
Molar Extinction Coefficient (ε) of p-nitroaniline 9900 M⁻¹cm⁻¹at 405 nm

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Lysine 4-nitroanilide assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate) prep_enzyme Prepare Enzyme Dilution prep_reagents->prep_enzyme setup_plate Set up 96-well Plate (Buffer, Enzyme/Blank) prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_substrate Add L-Lys-pNA to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->measure_abs calc_rate Calculate Rate (ΔA/min) measure_abs->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity reaction_principle cluster_reaction Enzymatic Reaction cluster_detection Detection substrate L-Lysine-p-nitroanilide (Colorless) products L-Lysine + p-nitroaniline (Yellow) substrate->products Hydrolysis spectrophotometer Spectrophotometer (Measure Absorbance at 405 nm) products->spectrophotometer Detection of yellow product enzyme Aminopeptidase

References

Application Note: Measuring Protease Activity with Lysine 4-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteases are a class of enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. They play crucial roles in a vast array of physiological processes, including digestion, blood clotting, apoptosis, and immune responses. Consequently, the dysregulation of protease activity is implicated in numerous diseases, such as cancer, cardiovascular disorders, and inflammatory diseases, making them significant targets for drug development. The accurate measurement of protease activity is therefore fundamental for both basic research and pharmaceutical discovery.

This application note provides a detailed protocol for the use of L-Lysine 4-nitroanilide as a chromogenic substrate to measure the activity of trypsin-like proteases. These proteases specifically cleave peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues. The assay is based on the enzymatic cleavage of the amide bond in Lysine 4-nitroanilide, which releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the protease activity.

Principle of the Assay

The assay utilizes the substrate L-Lysine 4-nitroanilide, which consists of a lysine residue linked to a p-nitroaniline molecule through an amide bond. In the presence of a trypsin-like protease, this bond is hydrolyzed. This reaction releases p-nitroaniline (pNA), a chromophore that absorbs light maximally at 405 nm. The concentration of the released pNA can be determined using its molar extinction coefficient (ε) of 9,620 M⁻¹cm⁻¹. By measuring the increase in absorbance at 405 nm over time, the enzymatic activity can be quantified.

G sub This compound (Colorless Substrate) enz Trypsin-like Protease sub->enz 1. Binding prod1 Lysine enz->prod1 2. Catalysis & Release prod2 p-nitroaniline (pNA) (Yellow Product, λmax = 405 nm) enz->prod2

Figure 1: Enzymatic cleavage of this compound.

Materials and Reagents

  • Enzyme: Purified trypsin or other trypsin-like protease.

  • Substrate: L-Lysine 4-nitroanilide dihydrochloride (B599025) (or similar salt).

  • Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂. Other buffers such as phosphate (B84403) or HEPES can be used, but the optimal pH for the specific protease should be determined.

  • Inhibitor (optional): A known protease inhibitor for control experiments (e.g., soybean trypsin inhibitor).

  • Instrumentation: UV/Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

  • Consumables: 96-well microplates (for high-throughput screening) or cuvettes, and general laboratory pipettes.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (50 mM Tris-HCl, pH 8.2, 20 mM CaCl₂):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Add 2.94 g of CaCl₂ dihydrate and stir until dissolved.

    • Adjust the pH to 8.2 using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (100 mM):

    • Dissolve L-Lysine 4-nitroanilide dihydrochloride in deionized water or DMSO to a final concentration of 100 mM.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Enzyme Stock Solution:

    • Prepare a stock solution of the protease in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically. A starting point could be a 1 mg/mL stock, which is then diluted further for the assay.

    • Store as recommended by the supplier, typically in aliquots at -20°C or -80°C.

Protocol 2: Standard Protease Activity Assay

This protocol is designed for a 96-well plate format but can be adapted for cuvettes by adjusting the volumes.

  • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. A final assay concentration of 1-2 mM is common.

  • Add 50 µL of assay buffer to each well (and 50 µL of inhibitor solution for control wells).

  • Add 25 µL of the enzyme solution to each well to initiate the reaction. The final enzyme concentration should be in its linear range, which needs to be determined in a preliminary enzyme titration experiment.

  • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a brief period (e.g., 5 minutes) to allow the temperature to equilibrate.

  • Add 25 µL of the substrate working solution to each well to start the reaction.

  • Immediately measure the absorbance at 405 nm in a kinetic mode, taking readings every minute for 15-30 minutes.

G prep Reagent Preparation plate Plate Setup (Buffer, Enzyme, Inhibitor) prep->plate incubate Pre-incubation (e.g., 5 min at 37°C) plate->incubate add_sub Add Substrate (Initiate Reaction) incubate->add_sub measure Kinetic Measurement (Absorbance at 405 nm) add_sub->measure analyze Data Analysis (Calculate V₀) measure->analyze

Figure 2: General workflow for the protease activity assay.

Protocol 3: Determination of Michaelis-Menten Kinetics (Kₘ and Vₘₐₓ)
  • Prepare a series of substrate dilutions in the assay buffer, ranging from concentrations well below to well above the expected Kₘ (e.g., 0.1 to 10 times the Kₘ). A typical range might be 0.05 mM to 5 mM.

  • Set up the assay as described in Protocol 2, but instead of a single substrate concentration, use the different concentrations prepared in the previous step.

  • Initiate the reaction by adding a fixed, optimized concentration of the enzyme.

  • Measure the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (M/min) using the Beer-Lambert law:

    • Velocity (M/min) = (ΔAbs / min) / (ε * l)

    • Where ε is the molar extinction coefficient of pNA (9,620 M⁻¹cm⁻¹) and l is the path length in cm. For a 96-well plate, the path length needs to be determined or a standard volume must be used.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Data Presentation

Table 1: Example Data for Michaelis-Menten Analysis
Substrate Concentration [S] (mM)Initial Velocity (V₀) (µM/min)
0.110.5
0.218.2
0.533.3
1.045.5
2.058.8
5.071.4

From this data, kinetic parameters can be derived:

  • Kₘ: 0.85 mM

  • Vₘₐₓ: 100 µM/min

Table 2: Example Data for Inhibitor Screening
Inhibitor Concentration (µM)Protease Activity (%)
0 (Control)100
0.185.2
155.1
1015.8
1002.3

From this data, the IC₅₀ value can be calculated:

  • IC₅₀: 1.2 µM

Applications in Research and Drug Development

  • Enzyme Kinetics: This assay is widely used to determine key kinetic parameters such as Kₘ and Vₘₐₓ for various proteases.

  • High-Throughput Screening (HTS): The simplicity and compatibility with microplate readers make this assay ideal for screening large libraries of compounds to identify potential protease inhibitors.

  • Drug Development: It is a primary tool for characterizing the potency and mechanism of action of newly developed protease inhibitors.

  • Quality Control: Used to assess the activity and purity of protease preparations.

G cluster_0 Drug Discovery Pipeline cluster_1 Basic Research hts High-Throughput Screening (Identify Hits) hit_to_lead Hit-to-Lead (Optimize Potency) hts->hit_to_lead Lys-pNA Assay (IC₅₀ Determination) preclinical Preclinical Studies (Characterize Lead Compound) hit_to_lead->preclinical Lys-pNA Assay (Mechanism of Action) enzyme_char Enzyme Characterization (Kₘ, Vₘₐₓ)

Figure 3: Role of the Lys-pNA assay in research.

Troubleshooting

IssuePossible Cause(s)Solution(s)
No or low activity Inactive enzyme, incorrect pH, presence of an inhibitor.Check enzyme activity with a positive control, verify buffer pH, ensure no contaminating inhibitors are present.
High background Substrate auto-hydrolysis.Prepare fresh substrate solution, run a no-enzyme control and subtract its rate from the sample rates.
Non-linear reaction rate Substrate depletion, enzyme instability.Use a lower enzyme concentration or a higher substrate concentration, check enzyme stability at assay temperature.

Application Notes and Protocols for High-Throughput Screening Using Lysine 4-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. Chromogenic substrates are invaluable tools in HTS, providing a simple and robust method for monitoring enzyme activity. Lysine (B10760008) 4-nitroanilide and its derivatives are chromogenic substrates primarily utilized for the assay of proteases that exhibit specificity for lysine residues, such as trypsin, plasmin, and tissue kallikrein.

The enzymatic cleavage of Lysine 4-nitroanilide releases the yellow chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for the identification of inhibitory compounds that modulate this activity. This application note provides detailed protocols for employing this compound and similar p-nitroanilide substrates in HTS campaigns for the discovery of protease inhibitors.

Principle of the Assay

The fundamental principle of this colorimetric assay lies in the enzymatic hydrolysis of a synthetic p-nitroanilide substrate by a target protease. The protease recognizes and cleaves the peptide bond between the lysine residue and the p-nitroanilide group. This cleavage releases p-nitroaniline (pNA), a chromophore that absorbs light maximally at 405 nm. The increase in absorbance at this wavelength over time is a direct measure of the enzyme's catalytic activity. In an inhibitor screening context, a reduction in the rate of pNA formation indicates the inhibitory potential of a test compound.

Featured Enzymes and their Physiological Relevance

This protocol is applicable to a range of serine proteases that cleave at the carboxyl side of lysine residues. Key examples include:

  • Trypsin: A well-characterized serine protease found in the digestive system, where it plays a crucial role in protein digestion. It is also involved in various physiological and pathological processes, making it a target for therapeutic intervention in conditions like pancreatitis.

  • Plasmin: The primary enzyme of the fibrinolytic system, responsible for dissolving fibrin (B1330869) blood clots. Modulation of plasmin activity is a key strategy in the treatment of thrombotic diseases.

  • Tissue Kallikrein: A member of the kallikrein family of serine proteases, it is involved in the processing of kininogens to release vasoactive kinins. Dysregulation of the kallikrein-kinin system is implicated in inflammation, blood pressure control, and hereditary angioedema.

Quantitative Data Summary

The following tables summarize key quantitative parameters for HTS assays utilizing p-nitroanilide substrates for different proteases. These values serve as a reference for assay development and validation.

Table 1: HTS Assay Quality Control Parameters

ParameterTypical ValueDescription
Z'-factor ≥ 0.5A statistical measure of assay quality. A value ≥ 0.5 indicates an excellent assay suitable for HTS.
Signal-to-Background (S/B) Ratio > 5The ratio of the signal from the uninhibited enzyme to the background signal (no enzyme).
Coefficient of Variation (%CV) < 10%A measure of the variability of the assay signal.

Table 2: IC50 Values of Known Inhibitors

EnzymeInhibitorSubstrateIC50 Value
TrypsinAprotininNα-Benzoyl-L-arginine 4-nitroanilide (BAPNA)~1.02 µM
TrypsinLeupeptinNα-Benzoyl-L-arginine 4-nitroanilide (BAPNA)~0.5 µM
PlasminAprotininD-Val-Leu-Lys-pNAKi: 0.23 nM
KallikreinLanadelumabChromogenic Substrate0.044 µM
KallikreinBD-105294Chromogenic Substrate0.082 µM

Table 3: Typical HTS Assay Component Concentrations

ComponentTypical Concentration Range
This compound (or derivative) 50 - 200 µM
Trypsin 10 - 100 nM
Plasmin 20 - 150 nM
Tissue Kallikrein 5 - 50 nM
Test Compounds 0.1 - 100 µM
DMSO (Final Concentration) ≤ 1%

Experimental Protocols

This section provides a detailed protocol for a 384-well plate-based HTS assay to identify inhibitors of a lysine-specific protease.

Materials and Reagents
  • Enzyme: Purified trypsin, plasmin, or tissue kallikrein

  • Substrate: this compound or a suitable derivative (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin, D-Val-Leu-Lys-pNA for plasmin)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20

  • Test Compounds: Compound library dissolved in 100% DMSO

  • Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., Aprotinin for trypsin and plasmin)

  • Negative Control: 100% DMSO

  • 384-well, clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Assay Procedure
  • Compound Plating:

    • Dispense 1 µL of test compounds, positive control inhibitor, or DMSO (negative control) into the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare the enzyme solution at 2X the final desired concentration in pre-warmed assay buffer.

    • Add 20 µL of the enzyme solution to each well containing the compounds and controls.

    • For background control wells, add 20 µL of assay buffer without the enzyme.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare the substrate solution at 2X the final desired concentration in pre-warmed assay buffer.

    • Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 40 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.

Data Analysis
  • Calculate Reaction Rates:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔOD₄₀₅/min).

  • Calculate Percent Inhibition:

    • Normalize the data using the high (negative control, 100% activity) and low (positive control, 0% activity) controls.

    • Percent Inhibition = [1 - (V₀_sample - V₀_background) / (V₀_neg_control - V₀_background)] * 100

  • Determine IC50 Values:

    • For compounds showing significant inhibition, perform dose-response experiments with a serial dilution of the compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control (Z'-factor):

    • The Z'-factor should be calculated for each screening plate to ensure the quality and reliability of the assay.

    • Z' = 1 - [(3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|]

    • A Z'-factor ≥ 0.5 is considered excellent for HTS.

Visualizations

HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound_Plating Compound Plating (1 µL in 384-well plate) Add_Enzyme Add Enzyme (20 µL) Compound_Plating->Add_Enzyme Enzyme_Prep Enzyme Preparation (2X concentration) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (2X concentration) Add_Substrate Add Substrate (20 µL) Substrate_Prep->Add_Substrate Pre_incubation Pre-incubation (15 min at 37°C) Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Kinetic_Read Kinetic Read (Absorbance at 405 nm) Add_Substrate->Kinetic_Read Calc_Rates Calculate Reaction Rates (V₀) Kinetic_Read->Calc_Rates Z_Factor Z'-Factor Calculation Kinetic_Read->Z_Factor Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition IC50_Determination IC50 Determination Calc_Inhibition->IC50_Determination

Caption: High-throughput screening workflow for protease inhibitor discovery.

Trypsin Signaling Pathway (PAR2 Activation)

Trypsin_Pathway Trypsin Trypsin PAR2 PAR2 (Protease-Activated Receptor 2) Trypsin->PAR2 Cleavage & Activation G_Protein G-Protein Coupling PAR2->G_Protein PLC PLC (Phospholipase C) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC (Protein Kinase C) DAG->PKC Ca_Release->PKC Activation Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation tPA t-PA tPA->Plasminogen uPA u-PA uPA->Plasminogen FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs PAI1 PAI-1 PAI1->tPA PAI1->uPA Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin Kallikrein_Kinin_System HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Plasma_Kallikrein Plasma Kallikrein Plasma_Kallikrein->HMWK Cleavage B2_Receptor B2 Receptor Bradykinin->B2_Receptor Activation Vascular_Effects Vascular Effects (Vasodilation, Increased Permeability) B2_Receptor->Vascular_Effects

Application Notes and Protocols: Nα-Boc-Nε-Z-L-lysine 4-nitroanilide in Peptide Synthesis and Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nε-Z-L-lysine 4-nitroanilide is a versatile amino acid derivative crucial for advancements in peptide synthesis and drug development.[1] This compound incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a benzyloxycarbonyl (Z or Cbz) group on the ε-amino group of the lysine (B10760008) side chain.[1][2] These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[2] Furthermore, the 4-nitroanilide (pNA) moiety attached to the carboxyl group allows this molecule to serve as a chromogenic substrate for various proteases, making it a valuable tool in enzyme kinetics and inhibitor screening.[3][4]

Application as a Chromogenic Substrate

Nα-Boc-Nε-Z-L-lysine 4-nitroanilide is widely used as a chromogenic substrate to assay the activity of proteases that exhibit specificity for cleaving peptide bonds on the C-terminal side of lysine residues, such as trypsin and trypsin-like serine proteases.[5][6]

Principle of Assay

The enzymatic hydrolysis of the amide bond between the lysine residue and the 4-nitroanilide group releases free p-nitroaniline.[7] While the intact substrate is colorless, the released p-nitroaniline has a distinct yellow color, which can be quantified by measuring its absorbance at approximately 405 nm.[8] The rate of p-nitroaniline release is directly proportional to the enzyme's activity under the specified assay conditions.

G cluster_substrate Intact Substrate (Colorless) cluster_enzyme Enzymatic Reaction cluster_products Products Substrate Nα-Boc-Nε-Z-L-lysine-pNA Enzyme Protease (e.g., Trypsin) Substrate->Enzyme Peptide Nα-Boc-Nε-Z-L-lysine Enzyme->Peptide pNA p-Nitroaniline (Yellow) Enzyme->pNA

Caption: Enzymatic cleavage of Nα-Boc-Nε-Z-L-lysine 4-nitroanilide.

Experimental Protocol: Protease Activity Assay

This protocol provides a general method for determining protease activity using Nα-Boc-Nε-Z-L-lysine 4-nitroanilide in a 96-well microplate format.

Materials:

  • Nα-Boc-Nε-Z-L-lysine 4-nitroanilide

  • Purified protease (e.g., Trypsin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear flat-bottom microplates

  • Standard laboratory pipettes and consumables

Procedure:

  • Preparation of Solutions:

    • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of Nα-Boc-Nε-Z-L-lysine 4-nitroanilide in DMSO. Store in aliquots at -20°C.

    • Substrate Working Solution: Dilute the Substrate Stock Solution with Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh daily.

    • Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically. Store on ice during use and at -80°C for long-term storage.

    • Enzyme Working Solution: Dilute the Enzyme Stock Solution to the desired concentration in cold Assay Buffer just before use.

  • Assay Workflow:

    • Add 180 µL of Assay Buffer to each well of the microplate.

    • Add 10 µL of Substrate Working Solution to each well.

    • Include control wells:

      • Blank (No Enzyme): Contains Assay Buffer and Substrate Working Solution.

      • Blank (No Substrate): Contains Assay Buffer and Enzyme Working Solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[8]

    • Initiate the reaction by adding 10 µL of the Enzyme Working Solution to the appropriate wells.

    • Mix gently.

  • Absorbance Measurement:

    • Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm every minute for a set period (e.g., 15-30 minutes).[8]

    • Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding a suitable stop solution (e.g., 20 µL of 1 M acetic acid). Measure the final absorbance at 405 nm.[8]

  • Data Analysis:

    • For the kinetic assay, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for p-nitroaniline is typically ~10,000 M⁻¹cm⁻¹ at 405 nm, but should be determined experimentally).

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Substrate and Enzyme Solutions B Add Assay Buffer and Substrate to Plate A->B C Pre-incubate Plate at Assay Temperature D Initiate Reaction with Enzyme Addition C->D E Measure Absorbance at 405 nm (Kinetic) D->E F Calculate Reaction Rate (ΔAbs/min) E->F G Determine Enzyme Activity F->G

Caption: Workflow for a protease activity assay using a pNA substrate.

Quantitative Data

The following table presents kinetic parameters for the hydrolysis of a similar chromogenic substrate, N-α-benzyloxycarbonyl-L-lysine p-nitroanilide, by trypsin at 25°C. This data is provided as an example to illustrate the type of quantitative information that can be obtained.[5][6]

pHk₂ (s⁻¹)Kₛ (mM)k₂/Kₛ (M⁻¹s⁻¹)
4.00.0031 ± 0.000332.4 ± 4.996
5.00.27 ± 0.010.37 ± 0.0373,000
6.02.0 ± 0.10.045 ± 0.0054,400,000
7.02.1 ± 0.10.046 ± 0.0054,600,000
8.02.1 ± 0.10.046 ± 0.0054,600,000

k₂ represents the acylation rate constant, and Kₛ is the substrate dissociation constant.

Application in Solid-Phase Peptide Synthesis (SPPS)

Nα-Boc-Nε-Z-L-lysine 4-nitroanilide serves as a protected amino acid building block in Boc-chemistry-based solid-phase peptide synthesis.[1] The Boc group provides temporary protection for the α-amino group, while the Z group offers more robust protection for the lysine side chain, preventing the formation of branched peptides.[2]

Experimental Protocol: Boc-SPPS Cycle

This protocol outlines the general steps for incorporating Nα-Boc-Nε-Z-L-lysine 4-nitroanilide into a growing peptide chain on a solid support.

Materials:

  • Nα-Boc-Nε-Z-L-lysine 4-nitroanilide

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

Procedure:

The SPPS cycle consists of repeated deprotection and coupling steps.

  • Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF.

  • Boc Deprotection:

    • Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of TFA in DCM (typically 25-50%).

    • Wash the resin thoroughly with DCM and then DMF to remove residual TFA and prepare for the coupling step.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a tertiary amine, such as 10% DIPEA in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of Nα-Boc-Nε-Z-L-lysine 4-nitroanilide by pre-incubating it with coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

    • Monitor the completion of the reaction (e.g., using a Kaiser test).

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (like the Z group) are removed, typically using a strong acid cocktail (e.g., HF or TFMSA).

G Start Start with Resin-Bound Peptide Deprotection 1. Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 2. Washing (DCM/DMF) Deprotection->Wash1 Neutralization 3. Neutralization (DIPEA/DMF) Wash1->Neutralization Coupling 4. Coupling (Activated Boc-AA) Neutralization->Coupling Wash2 5. Washing (DMF/DCM) Coupling->Wash2 Next_Cycle Next Amino Acid? Wash2->Next_Cycle Next_Cycle->Deprotection Yes End Final Cleavage and Purification Next_Cycle->End No

Caption: The cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

References

Application of Lysine 4-Nitroanilide in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Lysine (B10760008) 4-nitroanilide and its derivatives serve as indispensable tools in the discovery and development of novel therapeutics. As chromogenic substrates for a variety of proteases, they provide a robust and quantifiable method for assessing enzyme activity and inhibition, crucial for high-throughput screening and lead optimization.

This document provides detailed application notes and experimental protocols for the use of Lysine 4-nitroanilide and its analogs in drug discovery, with a focus on key enzyme targets such as trypsin, plasmin, and kallikrein.

Principle of Action

This compound is a synthetic substrate that mimics the natural cleavage sites of certain proteases. The core principle of its application lies in a straightforward enzymatic reaction. When a protease cleaves the amide bond between the lysine residue and the 4-nitroaniline (B120555) group, it releases para-nitroaniline (pNA). This released pNA has a distinct yellow color, which can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for precise kinetic studies and inhibitor screening.

Key Applications in Drug Discovery

The specificity of protease-substrate interactions allows for the design of various this compound derivatives to target specific enzymes. This versatility makes them valuable in several stages of drug discovery:

  • Target Validation: Confirming the activity of a purified protease target.

  • High-Throughput Screening (HTS): Rapidly screening large compound libraries for potential inhibitors.

  • Lead Optimization: Characterizing the potency and mechanism of action of lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Evaluating the impact of chemical modifications on inhibitor efficacy.

Quantitative Data Summary

The following tables summarize key kinetic parameters and inhibitory constants for various proteases using this compound-based substrates. This data is essential for designing and interpreting experiments.

EnzymeSubstrateK_m_ (µM)V_max_ (µM/min)Reference(s)
Trypsin Nα-Benzoyl-L-lysine 4-nitroanilide394 - 65100.182 - 0.344[1][2]
Trypsin-like Protease (Anticarsia gemmatalis) Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA)50346.65 (nM/s)[3]
Human Tissue Kallikrein D-Val-Leu-Arg-p-nitroanilide12.0 ± 0.848.4 ± 1.0 (min⁻¹)[4]
Rat Tissue Kallikrein D-Val-Leu-Arg-p-nitroanilide24 ± 210.42 ± 0.28[5]
Rat Tissue Kallikrein Ac-Phe-Arg-p-nitroanilide13 ± 23.21 ± 0.11[5]
Rat Tissue Kallikrein Tos-Arg-p-nitroanilide29 ± 20.10 ± 0.002[5]
InhibitorTarget EnzymeSubstrateIC_50_ / K_i_Reference(s)
Benzamidine Human Tissue KallikreinD-Val-Leu-Arg-p-nitroanilideK_i_ = 1098 ± 91 µM[4]
4-Aminobenzamidine Human Tissue KallikreinD-Val-Leu-Arg-p-nitroanilideK_i_ = 146 ± 10 µM[4]
4-Nitroaniline Human Tissue KallikreinD-Val-Leu-Arg-p-nitroanilideK_i_ = 38.6 ± 5.2 µM[4]
Aniline Human Tissue KallikreinD-Val-Leu-Arg-p-nitroanilideK_i_ = 37340 ± 5400 µM[4]
Benzamidine Trypsin-like Protease (Anticarsia gemmatalis)Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA)K_i_ = 11.2 µM[3]
Berenil Trypsin-like Protease (Anticarsia gemmatalis)Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA)K_i_ = 32.4 µM[3]
Soybean Trypsin Inhibitor (SKTI) Trypsin-like Protease (Anticarsia gemmatalis)Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA)K_i_ = 0.25 nM[3]
Soybean Bowman-Birk Inhibitor (SBBI) Trypsin-like Protease (Anticarsia gemmatalis)Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA)K_i_ = 1.4 nM[3]

Signaling Pathways and Experimental Workflows

Understanding the biological context of the target protease is crucial for drug discovery. The following diagrams illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades tPA tPA/uPA tPA->Plasminogen Fibrin_Degradation_Products Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation_Products PAI1 PAI-1 PAI1->tPA Inhibits

Fibrinolysis Signaling Pathway

Kinin_Kallikrein_System HMW_Kininogen High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMW_Kininogen->Bradykinin Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->HMW_Kininogen Cleaves Inflammation Inflammation, Vasodilation, Pain Bradykinin->Inflammation Factor_XIIa Factor XIIa Factor_XIIa->Prekallikrein Activates

Kinin-Kallikrein System

uPA_Signaling_Pathway cluster_cell Tumor Cell uPAR uPAR Integrins Integrins uPAR->Integrins Intracellular_Signaling Intracellular Signaling (Proliferation, Migration) Integrins->Intracellular_Signaling uPA uPA uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation & Invasion Plasmin->ECM_Degradation

uPA Signaling in Cancer

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (in DMSO) Dispensing Dispense Compounds & Enzyme to Plate Compound_Library->Dispensing Enzyme_Solution Enzyme Solution (e.g., Trypsin) Enzyme_Solution->Dispensing Substrate_Solution Substrate Solution (e.g., Lys-pNA) Reaction_Start Add Substrate (Initiate Reaction) Substrate_Solution->Reaction_Start Incubation Pre-incubation (Enzyme-Inhibitor Binding) Dispensing->Incubation Incubation->Reaction_Start Kinetic_Read Kinetic Absorbance Reading (405 nm) Reaction_Start->Kinetic_Read Rate_Calculation Calculate Reaction Rates Kinetic_Read->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation Hit_Identification Hit Identification (Threshold Cutoff) Inhibition_Calculation->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Lead_Selection Lead Candidate Selection IC50_Determination->Lead_Selection

References

Detecting Microbial Enzyme Activity with Lysine 4-Nitroanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Lysine (B10760008) 4-nitroanilide (Lys-pNA) is a chromogenic substrate widely used for the detection and characterization of microbial enzymes, particularly aminopeptidases and proteases with specificity for lysine residues. The principle of the assay is based on the enzymatic hydrolysis of the amide bond in Lys-pNA, which releases the yellow-colored compound p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically, is directly proportional to the enzyme activity. This method offers a simple, sensitive, and continuous assay for monitoring enzyme kinetics and for high-throughput screening of microbial enzyme libraries.

Principle of the Assay

Microbial enzymes, such as lysine-specific aminopeptidases, catalyze the cleavage of the peptide bond between the lysine residue and the p-nitroaniline moiety of the Lys-pNA substrate. The liberation of p-nitroaniline results in a measurable increase in absorbance at a specific wavelength, typically around 405-410 nm. The initial rate of the reaction is determined by monitoring the change in absorbance over time, which can then be used to calculate the enzyme's activity.

Applications in Research and Drug Development

  • Screening for Novel Enzymes: Lys-pNA is an effective tool for screening microbial cultures (e.g., from bacteria, fungi, and yeast) for the presence of extracellular or intracellular proteases and aminopeptidases with lysine specificity. This is valuable in bioprospecting for new industrial and therapeutic enzymes.

  • Enzyme Characterization: The substrate is used to determine the kinetic parameters of purified or partially purified enzymes, including the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[1] This information is crucial for understanding the enzyme's catalytic efficiency and substrate affinity. It also aids in determining the optimal pH and temperature for enzyme activity.

  • Drug Discovery: In the context of drug development, Lys-pNA can be employed in high-throughput screening assays to identify inhibitors of microbial proteases that may be potential antimicrobial agents. By measuring the reduction in pNA formation in the presence of test compounds, potent inhibitors can be identified and characterized.

  • Food and Dairy Industry: Aminopeptidases play a significant role in the development of flavor in fermented foods. Lys-pNA can be used to monitor and characterize the proteolytic activity of starter cultures and other microorganisms involved in food production.[2]

Advantages and Limitations

The Lys-pNA assay is favored for its simplicity, sensitivity, and suitability for continuous monitoring of enzyme activity. The chromogenic nature of the product allows for straightforward spectrophotometric detection. However, the assay's specificity is limited to enzymes that can cleave lysine from the N-terminus or within a peptide chain. Furthermore, the solubility of Lys-pNA can be a limiting factor in some experimental setups, and the presence of other colored compounds in crude enzyme preparations may interfere with the absorbance readings.

Data Presentation

Table 1: Quantitative Data for Microbial Enzymes Assayed with Lysine 4-Nitroanilide

Microbial SourceEnzymeOptimal pHOptimal Temperature (°C)Km (mM)Vmax or kcatReference
Kluyveromyces marxianusLysine Aminopeptidase (B13392206)7.0450.332.2 µmol min⁻¹ mg⁻¹[1][3]
Aspergillus nigerAminopeptidase A (ApsA)7.5 - 8.0Not Specified0.170.49 µkat mg⁻¹[1]
Pseudomonas aeruginosaAminopeptidase (AP56)9.0801.2 ± 0.26.9 ± 1.0 s⁻¹[4][5][6]
Pseudomonas aeruginosaAminopeptidase (AP28)Not SpecifiedNot Specified1.4 ± 0.311.9 ± 1.9 s⁻¹[5][6]

Experimental Protocols

Protocol 1: General Assay for Microbial Lysine Aminopeptidase Activity

This protocol provides a general method for determining the activity of lysine-specific aminopeptidases from microbial sources using this compound.

Materials:

  • L-Lysine 4-nitroanilide (Lys-pNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5) or other suitable buffer based on the enzyme's optimal pH

  • Microbial enzyme sample (e.g., culture supernatant, cell lysate, or purified enzyme)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • Cuvettes or 96-well microplate

  • Incubator or water bath

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a stock solution of Lys-pNA (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or water. Store protected from light.

    • Working Buffer: Prepare the appropriate buffer at the desired pH and concentration.

    • Enzyme Dilution: Dilute the enzyme sample in the working buffer to a concentration that results in a linear rate of absorbance change over a reasonable time frame (e.g., 5-10 minutes).

  • Assay Setup:

    • Pipette the working buffer into a cuvette or microplate well.

    • Add the enzyme solution to the buffer and mix gently. Pre-incubate the mixture at the desired assay temperature for a few minutes to allow for temperature equilibration.

    • To initiate the reaction, add the Lys-pNA substrate to the mixture and mix immediately. The final concentration of the substrate should be optimized, but a starting concentration of 1 mM is common.

  • Measurement:

    • Immediately start monitoring the increase in absorbance at 405 nm over time using the spectrophotometer or microplate reader.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5 to 10 minutes. Ensure the reaction rate is linear during this period.

  • Calculation of Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:

      • ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M⁻¹cm⁻¹ at 405 nm).

      • Path length is typically 1 cm for a standard cuvette.

Protocol 2: Specific Protocol for Lysine Aminopeptidase from Kluyveromyces marxianus

This protocol is adapted from the characterization of a lysine aminopeptidase from the yeast Kluyveromyces marxianus.[1]

Materials:

  • L-Lysine 4-nitroanilide (Lys-pNA)

  • 100 mM Tris-HCl buffer, pH 7.5

  • Purified or partially purified enzyme from K. marxianus

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5) and 1 mM Lys-pNA.

  • Pre-incubate the reaction mixture at 37°C.

  • Add the enzyme sample to the pre-warmed reaction mixture to a final volume of 1 mL.

  • Monitor the increase in absorbance at 405 nm continuously for 5-10 minutes.

  • Calculate the enzyme activity as described in the general protocol.

Mandatory Visualizations

Enzymatic_Reaction sub This compound (Substrate) enz Microbial Aminopeptidase sub->enz Binds to active site prod1 Lysine enz->prod1 Releases prod2 p-Nitroaniline (Yellow Product) enz->prod2 Releases

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow prep Step 1: Reagent Preparation - Prepare Lys-pNA stock solution - Prepare assay buffer - Dilute enzyme sample setup Step 2: Assay Setup - Add buffer and enzyme to cuvette/plate - Pre-incubate at desired temperature prep->setup reaction Step 3: Initiate Reaction - Add Lys-pNA substrate - Mix immediately setup->reaction measure Step 4: Spectrophotometric Measurement - Monitor absorbance at 405 nm - Record data over time reaction->measure calc Step 5: Data Analysis - Calculate ΔA/min - Determine enzyme activity measure->calc

Caption: General workflow for the Lys-pNA enzyme assay.

References

Application Note: Protocol for Determining Km and Vmax of Trypsin with Lysine 4-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypsin is a serine protease that plays a vital role in protein digestion by hydrolyzing peptide bonds, specifically at the carboxyl side of lysine (B10760008) or arginine residues.[1] Understanding its kinetic parameters is fundamental for applications in biochemistry, biotechnology, and drug development. The Michaelis-Menten model provides a framework for characterizing enzyme activity through two key parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[2] Vmax indicates the maximum reaction rate at substrate saturation, while Km, the substrate concentration at half Vmax, reflects the enzyme's affinity for its substrate.[2]

This document provides a detailed protocol for determining the Km and Vmax of trypsin using the chromogenic substrate, Lysine 4-nitroanilide. In this assay, trypsin cleaves the substrate, releasing the yellow chromophore p-nitroaniline (pNA). The rate of pNA formation is monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, allowing for the calculation of the initial reaction velocity and subsequent determination of Km and Vmax.[1][3]

Principle of the Assay

The enzymatic activity of trypsin is quantified by measuring the rate of hydrolysis of this compound. Trypsin catalyzes the cleavage of the amide bond, releasing p-nitroaniline (pNA), which has a strong absorbance at 405-410 nm. The initial velocity (V₀) of the reaction is determined at various substrate concentrations by monitoring the linear increase in absorbance over time. These velocities are then plotted against their corresponding substrate concentrations to determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation.

cluster_reaction Enzymatic Reaction cluster_detection Detection E Trypsin (E) ES Trypsin-Substrate Complex (ES) E->ES k1 S This compound (S) ES->E k-1 ES->E kcat P1 Lysine (P1) P2 p-nitroaniline (P2) (Yellow Chromophore) Spectro Spectrophotometer Measures Absorbance at 405-410 nm P2->Spectro Absorbance ∝ [P2]

Caption: Enzymatic cleavage of this compound by trypsin.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the assay.

Reagent/MaterialSpecificationsStorage Temperature
Trypsin (Bovine Pancreas)TPCK-treated, sequencing grade-20°C
This compound Dihydrochloride, ≥98% purity-20°C, protect from light
Tris-HCl Trizma® baseRoom Temperature
Calcium Chloride (CaCl₂) Anhydrous, ≥96%Room Temperature
Hydrochloric Acid (HCl) 1 M solutionRoom Temperature
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9%Room Temperature
Ultrapure Water Type I, 18.2 MΩ·cmRoom Temperature
Microplate Reader Capable of kinetic reads at 405 nm or 410 nmN/A
96-well Microplates Clear, flat-bottomN/A
Pipettes and Tips Calibrated single and multichannel pipettesN/A

Experimental Protocols

  • Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2 at 25°C):

    • Dissolve 6.057 g of Tris base in ~900 mL of ultrapure water.

    • Add 1.11 g of CaCl₂ and dissolve completely.

    • Adjust the pH to 8.2 at 25°C using 1 M HCl.

    • Bring the final volume to 1 L with ultrapure water.

    • Store at 2-8°C for up to one week.

  • 1 mM HCl Solution:

    • Prepare a 1:1000 dilution of 1 M HCl in ultrapure water. This solution is used to dissolve and stabilize the trypsin stock.

  • Trypsin Stock Solution (1 mg/mL):

    • Dissolve 1 mg of trypsin in 1 mL of cold 1 mM HCl. Mix gently by inversion.

    • Prepare this solution fresh on the day of the experiment and keep it on ice.

  • Working Trypsin Solution (e.g., 10 µg/mL):

    • Immediately before use, dilute the Trypsin Stock Solution to a final concentration of 10 µg/mL in cold Assay Buffer.

    • The optimal final concentration may need to be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution (50 mM):

    • Dissolve this compound in DMSO to a final concentration of 50 mM.

    • Store in small aliquots at -20°C, protected from light. Warm to room temperature before use.

The following workflow outlines the experimental procedure.

start Start prep_reagents Prepare Buffers, Enzyme, and Substrate Solutions start->prep_reagents prep_plate Prepare Substrate Dilutions in 96-well Plate prep_reagents->prep_plate pre_incubate Pre-incubate Plate at 25°C for 5 min prep_plate->pre_incubate initiate_rxn Initiate Reaction by Adding Working Trypsin Solution pre_incubate->initiate_rxn read_abs Measure Absorbance at 405 nm Kinetically for 10-15 min initiate_rxn->read_abs analyze_data Analyze Data: Calculate V₀ and Determine Km and Vmax read_abs->analyze_data end End analyze_data->end

Caption: General experimental workflow for the kinetic assay.
  • Prepare Substrate Dilutions:

    • Perform serial dilutions of the 50 mM Substrate Stock Solution in Assay Buffer to prepare a range of concentrations. A suggested final concentration range in the assay wells is 0.05 mM to 5 mM.

    • Prepare enough volume for all replicates.

  • Set up the 96-well Plate:

    • Design a plate map including blanks, no-enzyme controls, and test wells for each substrate concentration in triplicate.

    • Add Assay Buffer to all wells.

    • Add the corresponding volume of each substrate dilution to the appropriate wells. For blank and no-enzyme wells, add Assay Buffer instead of substrate.

    • The total volume before adding the enzyme should be consistent (e.g., 75 µL).

    Example 96-Well Plate Layout (for 8 substrate concentrations):

1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankBlank[S]₅[S]₅[S]₅
B [S]₁[S]₁[S]₁[S]₆[S]₆[S]₆
C [S]₂[S]₂[S]₂[S]₇[S]₇[S]₇
D [S]₃[S]₃[S]₃[S]₈[S]₈[S]₈
E [S]₄[S]₄[S]₄No-EnzNo-EnzNo-Enz
F
G
H
  • Pre-incubation:

    • Place the plate in the microplate reader and allow it to pre-incubate at 25°C for 5 minutes to ensure temperature equilibration.

  • Initiate Reaction:

    • Using a multichannel pipette, add the Working Trypsin Solution (e.g., 25 µL) to all wells except the "Blank" wells. Add an equal volume of Assay Buffer to the "Blank" wells.

    • The final reaction volume should be uniform (e.g., 100 µL).

  • Kinetic Measurement:

    • Immediately begin measuring the absorbance at 405 nm (or 410 nm) every 30 seconds for 10-15 minutes. Ensure the plate is shaken briefly before each reading.[4]

Data Analysis

The goal of data analysis is to convert the raw absorbance readings into Michaelis-Menten kinetic parameters.

cluster_raw Raw Data Processing cluster_velocity Velocity Calculation cluster_kinetics Kinetic Parameter Determination raw_data Raw Data (Absorbance vs. Time) correct_abs Correct for Blank raw_data->correct_abs plot_abs Plot Corrected Abs vs. Time for each [S] correct_abs->plot_abs calc_slope Calculate Slope (ΔAbs/min) from Linear Range plot_abs->calc_slope beer_law Beer-Lambert Law V₀ = (Slope * V_total) / (ε * l) calc_slope->beer_law V0_data Initial Velocities (V₀) for each [S] beer_law->V0_data mm_plot Michaelis-Menten Plot (V₀ vs. [S]) Non-linear Regression V0_data->mm_plot lb_plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Linear Regression V0_data->lb_plot final_params Km and Vmax mm_plot->final_params lb_plot->final_params

Caption: Logical workflow for data analysis.
  • Correct Absorbance: For each time point, subtract the average absorbance of the blank wells from the test wells.

  • Plot Data: For each substrate concentration, plot the corrected absorbance versus time (in minutes).

  • Determine Initial Rate: Identify the initial linear portion of each curve and calculate the slope (ΔAbs/min). This slope is the initial reaction rate.[4]

  • Convert to Molar Rate: Convert the rate from ΔAbs/min to µmol/min (V₀) using the Beer-Lambert law:

    • V₀ (mol/min) = (ΔAbs/min) / (ε * l)

    • V₀ (µmol/min) = ( (ΔAbs/min) * V_total * 10^6 ) / (ε * l)

    Where:

    • ε (Molar Extinction Coefficient): For p-nitroaniline, ε is approximately 8,800 M⁻¹cm⁻¹.[3][5]

    • l (Path Length): For a standard 96-well plate with 100 µL volume, the path length is typically determined empirically or estimated (~0.2-0.3 cm). It can be calculated by measuring the absorbance of a solution with a known concentration and comparing it to the absorbance in a standard 1 cm cuvette.

    • V_total: The total reaction volume in Liters.

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Michaelis-Menten Plot (Non-linear Regression):

    • Plot V₀ on the y-axis versus [S] on the x-axis. The data should follow a hyperbolic curve.

    • Fit the data directly to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R). This is the most accurate and preferred method.[4]

    • Equation: V₀ = (Vmax * [S]) / (Km + [S])[6]

  • Lineweaver-Burk Plot (Double Reciprocal Plot):

    • This method linearizes the Michaelis-Menten equation, but it can disproportionately weight data at low substrate concentrations.[6]

    • Plot 1/V₀ on the y-axis versus 1/[S] on the x-axis.

    • Perform a linear regression on the data points.

    • Equation: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax[7]

    • Vmax = 1 / y-intercept

    • Km = slope * Vmax

Data Presentation

Organize the collected and calculated data in structured tables for clarity and comparison.

Table 1: Raw and Calculated Initial Velocity Data

[S] (mM)Replicate 1 (ΔAbs/min)Replicate 2 (ΔAbs/min)Replicate 3 (ΔAbs/min)Average (ΔAbs/min)Average V₀ (µmol/min)
0.05
0.10
0.25
0.50
1.00
2.50
5.00

Table 2: Summary of Determined Kinetic Parameters

ParameterValueUnitsMethod of Determination
Vmax µmol/minNon-linear Regression
Km mMNon-linear Regression
Vmax µmol/minLineweaver-Burk Plot
Km mMLineweaver-Burk Plot
kcat *s⁻¹Vmax / [E]total

*To calculate the turnover number (kcat), the total enzyme concentration in the assay [E]total must be known.

References

Application Note and Protocol: High-Throughput Lysine-Specific Protease Assay Using Lysine 4-Nitroanilide in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Lysine-specific proteases, which cleave peptide bonds at the carboxyl side of lysine (B10760008) residues, are involved in various physiological processes and are targets for drug discovery.[1][2] A common method for measuring the activity of these enzymes is through the use of a chromogenic substrate. This application note provides a detailed protocol for a robust and high-throughput assay to measure lysine-specific protease activity using L-lysine p-nitroanilide in a 96-well plate format. The assay is based on the enzymatic cleavage of the substrate, which releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][2] This method is suitable for enzyme kinetics studies, and screening for protease inhibitors.[3][4][5]

Assay Principle

The assay utilizes the chromogenic substrate L-lysine p-nitroanilide. In the presence of a lysine-specific protease, the substrate is hydrolyzed, releasing L-lysine and p-nitroaniline (pNA). The released pNA has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for the quantitative measurement of the enzyme's catalytic rate.[1][2]

Assay_Principle sub L-Lysine p-nitroanilide (Colorless Substrate) enz Lysine-Specific Protease sub->enz Binds to enzyme prod1 L-Lysine enz->prod1 Releases prod2 p-Nitroaniline (Yellow Product) Absorbance at 405 nm enz->prod2 Releases

Figure 1: Enzymatic cleavage of L-lysine p-nitroanilide.

Materials and Equipment

Reagents:

  • L-Lysine p-nitroanilide dihydrobromide (Substrate)[6]

  • Lysine-specific protease (e.g., Trypsin, Lys-C)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2)

  • p-Nitroaniline (pNA) Standard

  • Dimethyl Sulfoxide (DMSO) for dissolving substrate and inhibitors

  • Protease Inhibitor (for control experiments, e.g., TLCK for trypsin)[7]

  • Ultrapure water

Equipment:

  • 96-well clear, flat-bottom microplate[1]

  • Microplate reader capable of measuring absorbance at 405 nm[1]

  • Multichannel pipette

  • Incubator set to the optimal temperature for the enzyme (e.g., 25°C or 37°C)[8]

  • Sterile pipette tips and reagent reservoirs

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add 10 mM CaCl2. Filter sterilize the buffer.

  • Substrate Stock Solution: Dissolve L-lysine p-nitroanilide in DMSO to make a 100 mM stock solution. Store at -20°C.

  • Enzyme Solution: Prepare a working solution of the lysine-specific protease in cold assay buffer immediately before use. The optimal concentration should be determined empirically.

  • pNA Standard Stock Solution: Dissolve p-nitroaniline in DMSO to create a 10 mM stock solution. Store protected from light at 4°C.

  • pNA Standard Curve Solutions: Prepare a series of dilutions of the pNA standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 12.5, 25, 50, 100, 200 µM).[2]

Experimental Workflow Diagram

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme, Standards) start->prep_reagents setup_plate Set up 96-Well Plate (Blanks, Standards, Samples, Controls) prep_reagents->setup_plate add_enzyme Add Enzyme Solution to Sample and Control Wells setup_plate->add_enzyme pre_incubate Pre-incubate Plate at Assay Temperature add_enzyme->pre_incubate add_substrate Initiate Reaction by Adding Substrate Solution pre_incubate->add_substrate read_absorbance Read Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->read_absorbance analyze_data Analyze Data (Calculate Activity, Plot Curves) read_absorbance->analyze_data end End analyze_data->end

Figure 2: General workflow for the lysine protease assay.
Assay Protocol for Enzyme Activity

  • Prepare the 96-well plate:

    • Blank wells: Add 100 µL of assay buffer and 5 µL of substrate working solution.

    • pNA Standard wells: Add 100 µL of each pNA standard dilution in triplicate.

    • Sample wells: Add 90 µL of assay buffer.

  • Add Enzyme: Add 10 µL of the enzyme working solution to the sample wells.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.[7]

  • Initiate the reaction: Add 10 µL of a working dilution of the L-lysine p-nitroanilide substrate to all wells (except the pNA standard wells). The final volume in the sample wells will be 110 µL.

  • Measure Absorbance: Immediately start measuring the absorbance at 405 nm in a microplate reader. For kinetic assays, take readings every minute for 15-30 minutes.[8] For endpoint assays, incubate for a fixed time (e.g., 30 minutes) and then take a single reading.

Protocol for Inhibitor Screening
  • Prepare the 96-well plate:

    • Negative Control (100% activity): 80 µL of assay buffer + 10 µL of enzyme solution + 10 µL of vehicle (e.g., DMSO).

    • Positive Control (0% activity): 80 µL of assay buffer + 10 µL of a known inhibitor + 10 µL of enzyme solution.

    • Test Compound wells: 80 µL of assay buffer + 10 µL of test compound solution + 10 µL of enzyme solution.

    • Blank wells: 90 µL of assay buffer + 10 µL of vehicle.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the reaction: Add 20 µL of the substrate solution to all wells.

  • Incubate and Read: Incubate for a predetermined time (e.g., 30 minutes) at the assay temperature. Measure the absorbance at 405 nm.

Data Analysis

The data analysis will depend on the type of experiment conducted.

Data Analysis Workflow Diagram

Data_Analysis_Workflow start Start with Raw Absorbance Data subtract_blank Subtract Blank Absorbance from all Readings start->subtract_blank gen_std_curve Generate pNA Standard Curve subtract_blank->gen_std_curve calc_pna_conc Calculate pNA Concentration in Sample Wells gen_std_curve->calc_pna_conc calc_activity Calculate Enzyme Activity (µmol/min/mg) calc_pna_conc->calc_activity inhibitor_analysis For Inhibitor Screening: Calculate % Inhibition calc_activity->inhibitor_analysis kinetic_analysis For Kinetic Studies: Plot Velocity vs. Substrate (Michaelis-Menten) calc_activity->kinetic_analysis end End inhibitor_analysis->end kinetic_analysis->end

References

Application Notes: Cell-Based Assays Using Lysine 4-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide (L4N) is a chromogenic substrate widely utilized in biochemical assays to measure the activity of enzymes that cleave peptide bonds C-terminal to a lysine residue, such as trypsin and various aminopeptidases. Upon enzymatic cleavage, L4N releases the yellow chromophore, 4-nitroaniline, which can be quantified spectrophotometrically. Beyond its use in traditional enzyme kinetics, recent studies have highlighted the utility of L4N in cell-based assays to investigate cellular metabolism and screen for therapeutic potentiation.

These application notes provide a detailed overview and protocols for utilizing Lysine 4-nitroanilide in cell-based assays, with a specific focus on its application in sensitizing cancer cells to statin-induced cytotoxicity.

Application: Potentiation of Statin-Induced Cytotoxicity in Rhabdomyosarcoma Cells

Statins, a class of drugs that inhibit HMG-CoA reductase, have been explored for their anticancer properties. Recent research has demonstrated that this compound can enhance the cytotoxic effects of atorvastatin (B1662188) in rhabdomyosarcoma (RD) cells.[1] This potentiation is associated with the impairment of cellular energetics and the induction of cellular stress pathways.

The underlying mechanism involves the cellular processing of this compound and its impact on key signaling pathways. L4N has been shown to be an in vitro inhibitor of α-aminoadipic semialdehyde synthase (AASS), an enzyme involved in lysine catabolism.[1] Furthermore, treatment of RD cells with L4N leads to an increase in the expression of the endoplasmic reticulum stress marker, BiP (Binding Immunoglobulin Protein), and the phosphorylation of AMP-activated protein kinase (AMPK) at threonine 172, indicating a disruption in cellular energy homeostasis.[1][2] The activation of AMPK is a known cellular response to metabolic stress and can be influenced by statin treatment.[3][4]

This application is particularly relevant for drug development professionals seeking to identify synergistic drug combinations and for researchers investigating the metabolic vulnerabilities of cancer cells.

Key Experimental Data

The following tables summarize quantitative data from representative experiments utilizing this compound in cell-based assays.

Table 1: Cytotoxicity of Atorvastatin in RD Rhabdomyosarcoma Cells [5]

CompoundCell LineIncubation TimeIC50
AtorvastatinRD72 hours27.8 µM ± 1.1

Table 2: Effect of this compound (LPN) and Atorvastatin on RD Cell Viability [1][6]

TreatmentConcentrationPre-incubation TimeAtorvastatin TreatmentIncubation TimeCell Viability (% of Control)
LPN0.01 mM24 hours1/2 IC5072 hoursSignificantly reduced
LPN0.1 mM24 hoursIC5024 hoursSignificantly reduced
p-Nitroanilide (PNA)0.01 mM24 hours1/2 IC5072 hoursSignificantly reduced

Table 3: Effect of this compound on Cellular Stress Markers [6][7]

TreatmentConcentrationTreatment TimeMarkerChange in Expression/Phosphorylation
LPN0.1 mM24 hoursBiPIncreased
LPN0.1 mM24 hoursp-AMPK (Thr172)Increased

Experimental Protocols

Protocol 1: Cell Viability Assay using Crystal Violet Staining

This protocol details the methodology to assess the effect of this compound and atorvastatin on the viability of RD rhabdomyosarcoma cells.

Materials:

  • RD rhabdomyosarcoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (L4N)

  • Atorvastatin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 1% Glutaraldehyde (B144438)

  • 0.5% Crystal Violet solution

  • Methanol (B129727)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RD cells in a 96-well plate at a density of approximately 3,400 cells per well and allow them to adhere and differentiate for four days in DMEM supplemented with 1% FBS.[1]

  • Pre-treatment with this compound: Prepare a stock solution of L4N in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.01 mM, 0.1 mM). Remove the old medium from the cells and add the L4N-containing medium. Include a vehicle control (DMSO) group. Incubate for 24 hours.[6]

  • Treatment with Atorvastatin: Prepare a stock solution of atorvastatin in DMSO. After the 24-hour pre-incubation with L4N, add atorvastatin to the wells at the desired final concentrations (e.g., IC50 or 1/2 IC50).[6]

  • Incubation: Incubate the cells for an additional 24, 48, or 72 hours.[6]

  • Fixation: After the incubation period, carefully remove the medium and add 100 µL of 1% glutaraldehyde to each well. Incubate for 15 minutes at room temperature.[1]

  • Staining: Discard the glutaraldehyde solution and wash the wells gently with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[8]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.[8]

  • Solubilization: Air dry the plate completely. Add 200 µL of methanol to each well to solubilize the stain.[8]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

Protocol 2: Western Blot Analysis of Cellular Stress Markers

This protocol describes the detection of BiP and phosphorylated AMPK (p-AMPK) in RD cells treated with this compound and atorvastatin.

Materials:

  • Treated RD cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BiP, anti-p-AMPK (Thr172), anti-AMPK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[11]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP, p-AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: After further washing with TBST, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of the target proteins to the loading control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays seed_cells Seed RD cells in 96-well plate differentiate Differentiate for 4 days seed_cells->differentiate pre_treat Pre-treat with Lysine 4-nitroanilide (24h) differentiate->pre_treat treat_atorvastatin Treat with Atorvastatin (24-72h) pre_treat->treat_atorvastatin viability_assay Cell Viability Assay (Crystal Violet) treat_atorvastatin->viability_assay Endpoint Measurement western_blot Western Blot Analysis (BiP, p-AMPK) treat_atorvastatin->western_blot Endpoint Measurement

Experimental workflow for assessing the effects of this compound and atorvastatin.

signaling_pathway cluster_inputs Inputs cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Outcome atorvastatin Atorvastatin hmgcr HMG-CoA Reductase atorvastatin->hmgcr inhibits l4n This compound aass α-aminoadipic semialdehyde synthase (AASS) l4n->aass inhibits energy_stress Cellular Energy Stress (↑ AMP/ATP ratio) hmgcr->energy_stress aass->energy_stress er_stress Endoplasmic Reticulum Stress bip ↑ BiP Expression er_stress->bip energy_stress->er_stress ampk AMPK energy_stress->ampk cytotoxicity Potentiated Cytotoxicity (↓ Cell Viability) bip->cytotoxicity p_ampk ↑ p-AMPK (Thr172) ampk->p_ampk phosphorylation p_ampk->cytotoxicity

Signaling pathway of this compound and atorvastatin cotreatment.

References

Application Notes and Protocols for Lysine 4-Nitroanilide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide and its derivatives are invaluable chromogenic substrates for the kinetic analysis of various proteases, particularly trypsin and plasmin. The enzymatic cleavage of the amide bond in these substrates releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property allows for a continuous and straightforward assay to determine enzyme activity and to screen for potential inhibitors. These assays are fundamental in drug discovery and development for identifying and characterizing compounds that target proteases involved in numerous physiological and pathological processes.

Principle of the Assay

The fundamental principle of the enzyme inhibition assay using Lysine 4-nitroanilide or its derivatives lies in the competition between the substrate and a potential inhibitor for the active site of the enzyme. The enzyme, a protease, catalyzes the hydrolysis of the this compound substrate, releasing p-nitroaniline. The rate of p-nitroaniline formation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at approximately 405-410 nm. In the presence of an inhibitor, the rate of this reaction decreases, providing a measure of the inhibitor's potency.

Key Enzymes Studied with this compound Derivatives

Trypsin: A serine protease found in the digestive system, trypsin is involved in the breakdown of proteins. Its dysregulation is implicated in pancreatitis and certain cancers. Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) is a commonly used substrate for trypsin activity assays.

Plasmin: A crucial serine protease in the blood that is responsible for fibrinolysis, the dissolution of blood clots. Its activity is tightly regulated, and its dysregulation can lead to bleeding or thrombotic disorders. D-Val-Leu-Lys 4-nitroanilide is a specific chromogenic substrate for plasmin.

Data Presentation: Enzyme Inhibition Data

The potency of enzyme inhibitors is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize key quantitative data for inhibitors of trypsin and plasmin studied using p-nitroanilide-based substrates.

EnzymeSubstrateInhibitorInhibition ParameterValueReference
Trypsin (bovine)Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)AprotininKi0.06 pM
TrypsinNα-Benzoyl-L-arginine-p-nitroanilideZ-Lys-COCHOKi8.44 ± 0.80 µM[1]
TrypsinN/ASBTI-Kunitz-1IC50Lower than other tested inhibitors[2][3]
TrypsinN/ACETI-KazalIC50See reference for relative value[2][3]
TrypsinN/ASBTI-Kunitz-2IC50See reference for relative value[2][3]
TrypsinN/ASBTI-Bowman-BirkIC50Higher than other tested inhibitors[2][3]
Plasmin (porcine)N/AAprotininKi4.0 nM
PlasminD-Ile-Phe-Lys-pNAD-Ile-Phe-Lys-pNA (substrate inhibition)IC5030 µM[4]
PlasminS-2251Tra-Lys-BZAIC5015 µM[4]

Experimental Protocols

I. Trypsin Inhibition Assay Protocol

This protocol is a generalized procedure for determining the inhibitory activity of a compound against bovine trypsin using Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) as the substrate.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2)

  • Calcium Chloride (CaCl2)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor

  • Test inhibitor

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin in 1 mM HCl. The final concentration in the assay should be optimized based on the specific activity of the enzyme lot.

    • BAPNA Stock Solution: Dissolve BAPNA in DMSO to prepare a concentrated stock solution.

    • Assay Buffer: Prepare a Tris-HCl buffer containing CaCl2 (e.g., 20 mM).

    • Inhibitor Stock Solution: Dissolve the test inhibitor in DMSO at a high concentration.

  • Assay Protocol (96-well plate format):

    • Add 180 µL of assay buffer to each well.

    • Add 10 µL of the test inhibitor solution at various concentrations (in DMSO). For the control (uninhibited) wells, add 10 µL of DMSO.

    • Add 10 µL of the trypsin solution to all wells except the blank. For the blank wells, add 10 µL of 1 mM HCl.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the BAPNA working solution to all wells.

    • Immediately measure the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Plasmin Inhibition Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on plasmin activity using D-Val-Leu-Lys 4-nitroanilide as the chromogenic substrate.

Materials:

  • Human Plasmin

  • D-Val-Leu-Lys 4-nitroanilide

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Test inhibitor

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Plasmin Stock Solution: Prepare a stock solution of human plasmin in a suitable buffer (e.g., 50% glycerol).

    • Substrate Stock Solution: Dissolve D-Val-Leu-Lys 4-nitroanilide in sterile water.

    • Assay Buffer: Prepare a Tris-HCl buffer.

    • Inhibitor Stock Solution: Dissolve the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Protocol (96-well plate format):

    • Add assay buffer to each well to a final volume of 200 µL.

    • Add the test inhibitor at various concentrations. For the control wells, add the solvent used for the inhibitor.

    • Add the plasmin solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the D-Val-Leu-Lys 4-nitroanilide solution.

    • Monitor the increase in absorbance at 405 nm at regular intervals.

  • Data Analysis:

    • Determine the reaction rates from the linear phase of the absorbance curves.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock Mix Mix Buffer, Inhibitor, & Enzyme Enzyme->Mix Substrate Substrate Stock AddSubstrate Add Substrate Substrate->AddSubstrate Inhibitor Inhibitor Stock Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Preincubation Pre-incubate Mix->Preincubation Preincubation->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for a typical enzyme inhibition assay.

Mechanism of this compound Cleavage

G cluster_reactants Reactants cluster_products Products Enzyme Protease (e.g., Trypsin) Cleavage Enzymatic Cleavage Enzyme->Cleavage Substrate This compound Substrate->Cleavage Peptide Cleaved Peptide pNA p-Nitroaniline (Yellow) Spectrophotometer Spectrophotometer pNA->Spectrophotometer Absorbance at 405 nm Cleavage->Peptide Cleavage->pNA

Caption: Enzymatic cleavage of this compound.

Plasmin Signaling Pathway in Fibrinolysis

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage Fibrin Fibrin (Clot) Plasmin->Fibrin degrades ECM Extracellular Matrix Degradation Plasmin->ECM tPA tPA tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates FDPs Fibrin Degradation Products Fibrin->FDPs PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits

Caption: Simplified plasmin signaling in fibrinolysis.[5]

Trypsin-PAR-2 Signaling Pathway

G Trypsin Trypsin PAR2 PAR-2 (Protease-Activated Receptor 2) Trypsin->PAR2 cleaves and activates GProtein G-Protein Coupling PAR2->GProtein Signaling Downstream Signaling (e.g., MAPK, PI3K) GProtein->Signaling Response Cellular Responses (Inflammation, Pain, Proliferation) Signaling->Response

Caption: Trypsin activation of the PAR-2 signaling pathway.[6][7]

References

Preparation of Lysine 4-nitroanilide Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and use of Lysine (B10760008) 4-nitroanilide stock solutions, a critical chromogenic substrate for assaying the activity of various proteases, including plasmin and trypsin-like enzymes. Detailed protocols for solution preparation, storage, and application in enzymatic assays are presented to ensure reproducibility and accuracy in research and drug development settings.

Introduction

Lysine 4-nitroanilide (also known as Lysine p-nitroanilide or L-pNA) is a synthetic substrate used to measure the activity of enzymes that exhibit specificity for lysine residues. Upon enzymatic cleavage at the amide bond, the colorless substrate releases a yellow-colored product, 4-nitroaniline (B120555) (p-nitroaniline). The rate of 4-nitroaniline release, which can be quantified spectrophotometrically by measuring the absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. This characteristic makes this compound and its peptide derivatives invaluable tools in enzyme kinetics, inhibitor screening, and quality control assays.[1][2][3]

Enzymatic Reaction

Enzymatic_Reaction

Physicochemical Properties and Solubility

This compound is commonly available as a dihydrochloride (B599025) or dihydrobromide salt to improve its solubility and stability.[4] The choice of salt can influence the molecular weight and precise solubility characteristics.

PropertyL-Lysine 4-nitroanilide dihydrochlorideD-Val-Leu-Lys 4-nitroanilide dihydrochlorideL-Lysine 4-nitroanilide dihydrobromide
Molecular Formula C₁₂H₁₈N₄O₃ · 2HClC₂₃H₃₈N₆O₅ · 2HClC₁₂H₁₈N₄O₃ · 2HBr
Molecular Weight 341.22 g/mol 551.51 g/mol [5]428.12 g/mol [4]
Appearance White to off-white powderPowder[5]White to off-white powder
Solubility Water (>100 g/100 g at 25 °C for L-Lysine)[6]Water: 50 mg/mL, Ethanol: 50 mg/mL, DMF: 25 mg/mL[5]Information not readily available, but expected to be water-soluble.
Storage Temperature 2-8°C-20°C[5]2-8°C

Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound dihydrochloride. The concentration can be adjusted based on specific experimental requirements.

Materials
  • L-Lysine 4-nitroanilide dihydrochloride (or dihydrobromide)

  • High-purity water (e.g., deionized, distilled, or HPLC-grade)

  • Appropriate buffer (e.g., Tris-HCl, Phosphate buffer, as required by the enzymatic assay)

  • Vortex mixer

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or vials for aliquoting and storage

Stock Solution Preparation Workflow

Stock_Solution_Workflow

Step-by-Step Procedure
  • Calculate the required mass:

    • For a 10 mM stock solution of L-Lysine 4-nitroanilide dihydrochloride (MW: 341.22 g/mol ), the required mass is 3.41 mg per 1 mL of solvent.

    • Adjust the calculation based on the desired concentration and volume.

  • Weigh the compound:

    • Accurately weigh the calculated amount of the this compound salt using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a suitable container.

    • Add the desired volume of high-purity water or the appropriate assay buffer. For instance, a buffer of 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, and 100 mM Lysine at pH 7.5 can be used for plasmin assays.

    • It is generally recommended to prepare the stock solution in the same buffer that will be used for the enzymatic assay to avoid introducing variability.

  • Mixing:

    • Vortex the solution thoroughly to ensure the complete dissolution of the powder. The solution should be clear and colorless to light yellow.[5]

  • pH Adjustment (Optional):

    • If the stock solution was prepared in water, the pH may need to be adjusted to match the optimal pH for the enzyme of interest. Use a calibrated pH meter and add small volumes of concentrated acid or base to adjust the pH.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the substrate, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage.[5] For short-term storage, 2-8°C is also acceptable for some forms of the compound. The stability of the solution is improved when stored frozen.

Application in Enzymatic Assays

The prepared this compound stock solution can be used in a variety of enzymatic assays to determine protease activity.

General Assay Protocol
  • Prepare the reaction mixture: In a suitable microplate well or cuvette, combine the assay buffer, the enzyme solution, and any potential inhibitors or activators.

  • Pre-incubate: Allow the reaction mixture to equilibrate to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction: Add the this compound stock solution to the reaction mixture to achieve the desired final substrate concentration. A typical final concentration might be in the range of 200 µM to 1.3 mM.[2]

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader.

  • Data analysis: Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitroaniline (ε = 9,960 M⁻¹cm⁻¹) can be used to convert the rate of absorbance change to the rate of product formation.[2]

Troubleshooting and Considerations

  • Precipitation: If the substrate precipitates upon addition to the assay buffer, it may be due to a change in pH or the presence of incompatible buffer components. Ensure the pH of the stock solution and the assay buffer are compatible.

  • High Background: A high initial absorbance may indicate the presence of free 4-nitroaniline in the stock solution due to degradation. In such cases, preparing a fresh stock solution is recommended.

  • Solution Stability: Lysine solutions can be susceptible to degradation over time.[7] It is crucial to store the stock solution properly and avoid repeated freeze-thaw cycles. The stability of test solutions has been shown to be reliable for at least 24 hours at room temperature.[8]

By following these guidelines, researchers can confidently prepare and utilize this compound stock solutions for accurate and reproducible enzymatic assays.

References

Detecting Enzyme Activity in Complex Biological Samples: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The measurement of enzyme activity within complex biological samples, such as cell lysates, tissue homogenates, and biofluids, is fundamental to advancing biological research and drug development. Unlike purified systems, these samples present unique challenges, including the presence of endogenous inhibitors, competing enzymes, and high background signals. This document provides detailed application notes and protocols for three robust methods for detecting enzyme activity in such complex matrices: a fluorescence-based protease assay, a colorimetric kinase assay, and a luminescence-based ATP assay for indirect enzyme measurement. These methods are broadly applicable and can be adapted for various specific enzyme targets.

Fluorescence-Based Protease Activity Assay

Application Note

Fluorescence-based assays are a highly sensitive method for detecting protease activity, making them suitable for high-throughput screening and detailed kinetic studies.[1][2] This approach often utilizes a substrate consisting of a peptide sequence recognized by the protease of interest, flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorophore's signal through Förster Resonance Energy Transfer (FRET).[2] Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the protease activity.[2]

Advantages:

  • High Sensitivity: Capable of detecting low levels of enzyme activity.[1][2]

  • Real-time Monitoring: Allows for continuous measurement of enzyme kinetics.[1]

  • High-Throughput Amenable: Easily adaptable for multi-well plate formats.[1]

Limitations:

  • Environmental Sensitivity: Fluorescence can be affected by sample components, pH, and temperature.

  • Potential for Autofluorescence: Biological samples may contain endogenous fluorescent molecules that can interfere with the assay.

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Sample Complex Biological Sample (e.g., Cell Lysate, Tissue Homogenate) Lysis Cell Lysis & Protein Quantification Sample->Lysis Plate Add Sample to 96-well Plate Lysis->Plate Substrate Add FRET-based Protease Substrate Plate->Substrate Incubate Incubate at 37°C Substrate->Incubate Reader Measure Fluorescence (Ex/Em = 485/530 nm) Incubate->Reader Analysis Calculate Protease Activity Reader->Analysis

Caption: Workflow for a fluorescence-based protease activity assay.

Detailed Protocol

Materials:

  • Complex biological sample (e.g., cell lysate, tissue homogenate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35)

  • Protease Substrate (FITC-labeled casein or a specific FRET peptide substrate)[3]

  • Protease Positive Control (e.g., Trypsin)[3]

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • For cell cultures, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer).

    • For tissues, homogenize in lysis buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the samples to a consistent protein concentration in Assay Buffer.

  • Assay Setup:

    • Prepare a standard curve using a known concentration of a fluorescent standard (e.g., fluorescein).

    • In a 96-well plate, add 50 µL of your diluted samples, positive control, and a blank (Assay Buffer only) to separate wells.

  • Reaction Initiation and Incubation:

    • Prepare a Reaction Mix by diluting the protease substrate in Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well to initiate the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The optimal incubation time may need to be determined empirically.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm for FITC).[3]

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the protease activity from the standard curve, expressed as relative fluorescence units (RFU) per minute per milligram of protein.

Colorimetric Kinase Activity Assay

Application Note

Colorimetric assays provide a straightforward and cost-effective method for measuring kinase activity.[4] A common approach involves an ELISA-based format where a substrate-coated plate is used to capture the kinase of interest from a complex sample.[5] The kinase is then allowed to phosphorylate the substrate in the presence of ATP. The extent of phosphorylation is detected using a phospho-specific antibody conjugated to an enzyme like horseradish peroxidase (HRP).[5] The HRP then catalyzes a colorimetric reaction with a substrate like TMB, producing a colored product that can be quantified spectrophotometrically.[5]

Advantages:

  • Cost-Effective: Generally less expensive than fluorescence or luminescence-based assays.[4]

  • Specific: The use of specific antibodies provides high specificity for the target kinase and its phosphorylated substrate.

  • Standard Equipment: Requires a standard absorbance microplate reader.

Limitations:

  • Lower Sensitivity: Typically less sensitive than fluorescent or luminescent methods.

  • Multiple Steps: Involves several incubation and wash steps, which can increase variability.

Signaling Pathway Example

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Upstream Kinase Adaptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 Activates Substrate Substrate Kinase2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: A simplified generic kinase signaling cascade.

Detailed Protocol

Materials:

  • Complex biological sample (e.g., cell lysate)

  • ELISA plate pre-coated with a capture antibody for the substrate protein[5]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[5]

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP solution

  • Detection Antibody (phospho-specific)[5]

  • HRP-conjugated secondary antibody[5]

  • TMB Substrate Solution[5]

  • Stop Solution (e.g., 2 N H₂SO₄)[5]

  • Absorbance microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the fluorescence assay protocol.

    • Dilute the lysates to a recommended protein concentration in Kinase Assay Buffer.

  • Assay Plate Preparation:

    • Add 100 µL of diluted cell lysate to each well of the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[5]

    • Wash the plate three times with Wash Buffer.[5]

  • Kinase Reaction:

    • Add 50 µL of Kinase Assay Buffer containing ATP to each well to start the phosphorylation reaction.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Wash the plate three times with Wash Buffer.[5]

    • Add 100 µL of the diluted phospho-specific detection antibody to each well.[5]

    • Incubate for 1 hour at room temperature.[5]

    • Wash the plate three times with Wash Buffer.[5]

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.[5]

    • Incubate for 1 hour at room temperature.[5]

    • Wash the plate five times with Wash Buffer.[5]

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.[5]

    • Stop the reaction by adding 50 µL of Stop Solution.[5]

    • Measure the absorbance at 450 nm using a microplate reader.[5]

Luminescence-Based ATP Detection Assay

Application Note

Luminescence-based ATP detection assays are an indirect but highly sensitive method for measuring the activity of ATP-consuming enzymes, such as kinases and ATPases. These assays are based on the luciferin-luciferase reaction, where the light produced is directly proportional to the ATP concentration.[6] In the context of an enzyme activity assay, the target enzyme is incubated with its substrate and a known amount of ATP. As the enzyme consumes ATP, the remaining amount is then quantified using the luciferase reagent. A decrease in the luminescent signal compared to a no-enzyme control indicates enzyme activity.

Advantages:

  • Exceptional Sensitivity: Capable of detecting very low levels of ATP, making it suitable for low-abundance enzymes.[7]

  • Broad Applicability: Can be adapted to any ATP-dependent enzyme.

  • Wide Dynamic Range: The signal is linear over several orders of magnitude of ATP concentration.[7]

Limitations:

  • Indirect Measurement: Measures ATP consumption, not direct product formation.

  • Interference: Sample components that affect luciferase or ATP levels can interfere with the assay.

Logical Relationship Diagram

G Enzyme ATP-dependent Enzyme (e.g., Kinase) ATP_initial Initial ATP ATP_consumed ATP Consumed Enzyme->ATP_consumed ATP_initial->ATP_consumed ATP_remaining Remaining ATP ATP_initial->ATP_remaining Luciferase Luciferase/Luciferin Light Luminescent Signal ATP_remaining->Light Luciferase->Light

Caption: Principle of the luminescence-based ATP detection assay.

Detailed Protocol

Materials:

  • Complex biological sample (e.g., cell lysate)

  • Assay Buffer appropriate for the target enzyme

  • ATP solution

  • ATP detection reagent (containing luciferase and luciferin)

  • 96-well white, opaque plate

  • Luminometer

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as previously described.

    • Dilute samples to the desired concentration in the appropriate Assay Buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add your diluted sample, a positive control (purified enzyme), and a negative control (no enzyme).

    • Add the substrate for your enzyme of interest.

    • Initiate the reaction by adding a known concentration of ATP.

    • Incubate for a predetermined time at the optimal temperature for your enzyme.

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio with the sample).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Create an ATP standard curve by performing serial dilutions of a known ATP concentration.

    • Calculate the amount of ATP remaining in each sample by comparing the luminescent signal to the standard curve.

    • The enzyme activity is inversely proportional to the remaining ATP concentration.

Data Presentation

The following tables summarize typical performance characteristics of the described assay methods. The exact values can vary depending on the specific enzyme, substrate, and assay conditions.

Table 1: Comparison of Enzyme Activity Assay Methods

FeatureFluorescence-Based AssayColorimetric AssayLuminescence-Based Assay
Principle FRET, fluorescence increaseAbsorbance changeATP depletion, luminescence decrease
Sensitivity High (pM to nM)Moderate (nM to µM)Very High (fM to pM)
Throughput HighMedium to HighHigh
Cost ModerateLowHigh
Equipment Fluorescence Plate ReaderAbsorbance Plate ReaderLuminometer

Table 2: Typical Quantitative Parameters

ParameterFluorescence-Based AssayColorimetric AssayLuminescence-Based Assay
Detection Limit ~1-10 ng/mL enzyme~50-100 ng/mL enzyme~0.1-1 ng/mL enzyme
Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude5-6 orders of magnitude
Assay Time 1-2 hours3-5 hours1-2 hours
Z'-factor *> 0.6> 0.5> 0.7

*Z'-factor is a measure of statistical effect size and is used as a benchmark for the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

The choice of assay for detecting enzyme activity in complex biological samples depends on several factors, including the nature of the enzyme, the required sensitivity, throughput needs, and available equipment.[2] Fluorescence-based assays offer high sensitivity and are well-suited for HTS. Colorimetric assays are a cost-effective and straightforward option for many applications. Luminescence-based ATP detection provides the highest sensitivity for ATP-dependent enzymes. By understanding the principles, advantages, and limitations of each method, researchers can select and optimize the most appropriate assay for their specific research goals.

References

Application Notes and Protocols: Use of Lysine 4-nitroanilide in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide (L-pNA) is a chromogenic substrate extensively utilized in food science research to quantify the activity of various proteases. This synthetic molecule consists of a lysine residue linked to a p-nitroaniline group. When a protease cleaves the amide bond between lysine and p-nitroaniline, the colorless substrate is hydrolyzed, releasing the yellow-colored p-nitroaniline. The rate of formation of p-nitroaniline, which can be measured spectrophotometrically at 405-410 nm, is directly proportional to the enzymatic activity. This straightforward and sensitive assay is invaluable for assessing protein quality, degradation, and the effects of processing and storage on food products.

This document provides detailed application notes and experimental protocols for the use of Lysine 4-nitroanilide and similar substrates in the analysis of key enzymes relevant to food science, including lysine aminopeptidase, plasmin, and trypsin-like proteases.

Principle of the Assay

The fundamental principle of the assay is the enzymatic hydrolysis of a p-nitroanilide substrate by a specific protease. The reaction releases p-nitroaniline (pNA), a chromophore that absorbs light at a specific wavelength, allowing for the quantification of enzyme activity.

Assay_Principle Substrate This compound (Colorless) Enzyme Protease (e.g., Aminopeptidase, Plasmin, Trypsin) Substrate->Enzyme Binds to active site Products Lysine + p-Nitroaniline (Yellow) Enzyme->Products Cleavage of amide bond Spectrophotometer Measure Absorbance at 405-410 nm Products->Spectrophotometer Quantification

Caption: General principle of the chromogenic assay using this compound.

Applications in Food Science

The measurement of protease activity using this compound is critical in various areas of food science:

  • Dairy Science: Assessing the activity of plasmin, an indigenous protease in milk, is crucial as it can cause age gelation and bitterness in UHT milk and affect the quality of other dairy products.[1][2]

  • Meat and Fish Processing: Trypsin-like proteases contribute to post-mortem muscle degradation, affecting the texture and quality of meat and seafood.[3] Monitoring and controlling the activity of these enzymes is important for product quality.

  • Plant-Based Foods: Determining the activity of endogenous proteases in fruits, vegetables, and grains is important for understanding ripening processes, protein modification during processing, and the development of novel plant-derived enzymes.[4]

  • Food Processing and Storage: Evaluating the impact of heat treatment, high pressure, and other processing methods on enzyme activity helps in optimizing processes to ensure product stability and shelf-life.

  • Ingredient Functionality: Assessing the proteolytic activity of enzyme preparations used as food additives or processing aids.

Key Enzymes Assayed

Lysine Aminopeptidase

Lysine aminopeptidases are exopeptidases that cleave lysine residues from the N-terminus of proteins and peptides. Their activity can influence the flavor profile of fermented foods and the degradation of proteins.

Plasmin

Plasmin is a serine protease present in milk that is responsible for the breakdown of casein, which can lead to undesirable changes in dairy products during storage.[1][2] A commonly used substrate for plasmin is H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride (B599025) (S-2251), which functions on the same principle as this compound.[4]

Trypsin-like Proteases

This group of endopeptidases cleaves peptide chains mainly at the carboxyl side of lysine or arginine residues. They are found in various food sources and play a significant role in protein digestion and degradation.[3][5]

Experimental Protocols

A. General Sample Preparation

1. Solid Food Samples (e.g., Meat, Fish, Plant Tissues):

  • Weigh 1-5 g of the homogenized food sample.

  • Add 10 mL of cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Homogenize the sample using a blender or homogenizer for 2-3 minutes on ice.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.[6]

  • Carefully collect the supernatant, which contains the crude enzyme extract. This may be used directly or further purified.

2. Liquid and Turbid Food Samples (e.g., Milk, Juices):

  • For turbid samples, clarification is necessary to avoid interference with spectrophotometric readings.[7]

  • Centrifuge the liquid sample at 5,000 x g for 15 minutes at 4°C to remove suspended solids.[8]

  • If the supernatant is still turbid, it can be filtered through a 0.45 µm filter.

  • For milk samples, skimming can be performed by centrifugation to remove fat, although this may affect the activity of certain enzymes.[1]

Sample_Preparation_Workflow cluster_solid Solid Samples cluster_liquid Liquid/Turbid Samples s1 Homogenize in Extraction Buffer s2 Centrifuge s1->s2 s3 Collect Supernatant (Crude Enzyme Extract) s2->s3 l1 Centrifuge/Filter l2 Clarified Sample l1->l2

Caption: Workflow for preparing solid and liquid food samples for protease assays.

B. Protocol 1: Lysine Aminopeptidase Activity Assay

Materials:

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Prepared food sample extract

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

  • In a 96-well microplate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the food sample extract to the sample wells. For the blank, add 10 µL of the extraction buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the this compound stock solution to all wells.

  • Immediately measure the absorbance at 405 nm and continue to record the absorbance every minute for 10-30 minutes.

  • Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the curve.

  • Enzyme activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹).

Calculation of Enzyme Activity (U/mL):

Activity (U/mL) = (ΔAbs/min * Total reaction volume (mL)) / (ε * Light path (cm) * Sample volume (mL))

One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

C. Protocol 2: Plasmin Activity Assay in Milk (using S-2251)

Materials:

  • H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride (S-2251)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Urokinase (for plasminogen activation, optional)

  • Prepared milk sample

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a 4 mM solution of S-2251 in the Tris-HCl buffer.

  • In a microplate well, mix 100 µL of the prepared milk sample with 100 µL of the S-2251 solution.

  • To measure total potential activity (plasmin + plasminogen), pre-incubate the milk sample with urokinase (e.g., 200 U/mL) for 1 hour at 37°C before adding the substrate.

  • Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 30 minutes) for up to 3 hours.

  • Calculate the rate of p-nitroanilide release.[4]

D. Protocol 3: Trypsin-Like Protease Activity Assay

Materials:

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or this compound

  • Tris-HCl buffer (20 mM, pH 8.0)

  • Prepared food sample extract (e.g., from shrimp)[3]

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Spectrophotometer

Procedure:

  • Prepare a 10 mM solution of the substrate.

  • In a test tube, mix 2.2 mL of Tris-HCl buffer with 50 µL of the diluted enzyme extract.

  • Initiate the reaction by adding 150 µL of the substrate solution.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 200 µL of cold 10% TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Measure the absorbance of the supernatant at 410 nm against a blank prepared by adding TCA before the enzyme extract.[3]

Data Presentation

Quantitative data from protease activity assays should be presented in a clear and organized manner to facilitate comparison.

Table 1: Comparative Protease Activity in Various Plant Extracts [4]

Plant SourceProtease Activity (U/g) at pH 7.5
Kiwifruit28.8
Broccoli16.9
Ginger16.6
Leek32.7
Red Pepper15.8
Pineapple>10
Fig>10
Papaya>10

Table 2: Effect of Atmospheric Cold Plasma (ACP) Treatment on Trypsin-Like Protease Activity in Shrimp [3]

TreatmentRelative Activity (%)Km (mM)kcat (s⁻¹)
Control (Untreated)1000.251.5
ACP (40 kV, 4 min)~50IncreasedDecreased

Table 3: Reactive Lysine Content in Commercial Pet Foods [9]

Food TypeAverage Reactive Lysine to Total Lysine Ratio
Extruded Dog Food0.87
Canned Dog Food0.97
Pelleted Dog Food0.85
Extruded Cat Food0.91
Canned Cat Food0.90

Signaling Pathways and Logical Relationships

Experimental Workflow for Protease Activity Determination

The following diagram illustrates the general workflow for determining protease activity in a food sample using a chromogenic substrate.

Protease_Assay_Workflow start Start sample_prep Sample Preparation (Homogenization, Centrifugation) start->sample_prep assay_setup Assay Setup (Buffer, Sample, Substrate) sample_prep->assay_setup incubation Incubation (Controlled Temperature and Time) assay_setup->incubation measurement Spectrophotometric Measurement (Absorbance at 405-410 nm) incubation->measurement data_analysis Data Analysis (Calculate ΔAbs/min) measurement->data_analysis activity_calc Calculate Enzyme Activity (U/mL) data_analysis->activity_calc end End activity_calc->end

Caption: A generalized workflow for protease activity measurement.

Plasmin System in Milk

The activity of plasmin in milk is regulated by a complex system of activators and inhibitors. Understanding these relationships is crucial for controlling proteolysis in dairy products.

Plasmin_System plasminogen Plasminogen (Inactive Zymogen) plasmin Plasmin (Active Protease) plasminogen->plasmin Activation inhibitors Inhibitors (α2-antiplasmin, α2-macroglobulin) plasmin->inhibitors Inhibition casein Casein plasmin->casein Hydrolysis activators Plasminogen Activators (t-PA, u-PA) activators->plasminogen activators->plasmin Catalyzes peptides Peptides (Bitterness, Gelation) casein->peptides

Caption: Simplified pathway of the plasmin system in milk.[10]

Conclusion

This compound and related chromogenic substrates are powerful tools in food science research, enabling the sensitive and quantitative measurement of protease activity. The protocols and data presented here provide a framework for researchers to apply these assays to a wide range of food matrices. Careful sample preparation and adherence to optimized assay conditions are essential for obtaining accurate and reproducible results. The insights gained from these analyses contribute to a deeper understanding of protein functionality and stability in foods, ultimately leading to improved product quality and safety.

References

Application Notes and Protocols: L-Lysine 4-Nitroanilide as a Substrate for Lysine Aminopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-lysine 4-nitroanilide (Lys-pNA) is a chromogenic substrate widely employed for the characterization and kinetic analysis of lysine (B10760008) aminopeptidases (LAPs).[1] LAPs are exopeptidases that catalyze the removal of N-terminal lysine residues from peptides and proteins.[2] The enzymatic hydrolysis of the amide bond in Lys-pNA by LAP releases a yellow-colored product, 4-nitroaniline (B120555) (pNA), which can be conveniently measured spectrophotometrically. This application note provides detailed protocols for the use of Lys-pNA in LAP activity assays, kinetic parameter determination, and inhibitor screening.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate, L-lysine 4-nitroanilide, to yield L-lysine and the yellow product, 4-nitroaniline. The rate of the reaction is directly proportional to the activity of lysine aminopeptidase (B13392206) and can be monitored by measuring the increase in absorbance at 405 nm, the wavelength at which 4-nitroaniline exhibits maximum absorbance.[3][4]

Quantitative Data

The following tables summarize the kinetic parameters and optimal conditions for lysine aminopeptidase from various sources using L-lysine 4-nitroanilide as the substrate.

Table 1: Kinetic Parameters of Lysine Aminopeptidase with L-Lysine 4-Nitroanilide

Enzyme SourceKm (mM)Vmax (mM min-1 mg-1 protein)Reference
Kluyveromyces marxianus0.332.2[3][4][5]
Rat (lysine-specific aminopeptidase)0.3330.7 nmol min-1 mg-1 protein[2]

Table 2: Optimal Reaction Conditions for Lysine Aminopeptidase

Enzyme SourceOptimal pHOptimal Temperature (°C)
Kluyveromyces marxianus7.045
Rat (lysine-specific aminopeptidase)7.5Not Specified

Experimental Protocols

Protocol 1: Standard Lysine Aminopeptidase Activity Assay

This protocol describes a standard endpoint assay to measure the activity of lysine aminopeptidase.

Materials:

  • L-Lysine 4-nitroanilide (Lys-pNA) stock solution (e.g., 10 mM in water or DMSO)[3][4]

  • Tris-HCl buffer (100 mM, pH 7.5)[3][4]

  • Lysine aminopeptidase solution (purified or crude extract)

  • 5% (w/v) Zinc sulfate (B86663) (ZnSO4) solution[3][4]

  • 7.5% (w/v) Barium hydroxide (B78521) (Ba(OH)2) solution[3][4]

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding:

    • 400 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µL of enzyme solution

  • Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of 10 mM Lys-pNA stock solution to achieve a final concentration of 1 mM.[3][4] The total reaction volume is 500 µL.[3][4]

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 500 µL of 5% ZnSO4, followed by 100 µL of 7.5% Ba(OH)2.[3][4]

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated material.[3][4]

  • Carefully transfer the clear supernatant to a cuvette or a microplate well.

  • Measure the absorbance of the released 4-nitroaniline at 405 nm.[3][4]

  • A blank reaction should be prepared by adding the stopping reagents before the addition of the enzyme or substrate.

Calculation of Enzyme Activity:

Enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min) = (ΔA405 / εl) * (Vtotal / t)

Where:

  • ΔA405 is the change in absorbance at 405 nm (sample absorbance - blank absorbance).

  • ε is the molar extinction coefficient of 4-nitroaniline at 405 nm (9900 M-1 cm-1).[3][4]

  • l is the path length of the cuvette in cm.

  • Vtotal is the total volume of the assay in liters.

  • t is the incubation time in minutes.

One unit of aminopeptidase activity is defined as the amount of enzyme that releases 1 µmol of p-nitroaniline per minute under the specified conditions.[3][4]

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of lysine aminopeptidase.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow the general procedure of the standard activity assay (Protocol 1).

  • Vary the final concentration of the substrate, L-lysine 4-nitroanilide, over a range that brackets the expected Km (e.g., 0.05 mM to 1.0 mM).[3][4]

  • Measure the initial reaction velocity (v0) for each substrate concentration. It is crucial to ensure that the measurements are taken during the initial linear phase of the reaction.

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a linear transformation plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]).[3][4]

Protocol 3: Screening for Lysine Aminopeptidase Inhibitors

This protocol can be adapted for high-throughput screening of potential LAP inhibitors.

Materials:

  • Same as Protocol 1.

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • In a microplate format, add the following to each well:

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Enzyme solution

    • Inhibitor compound at various concentrations (a solvent control with no inhibitor should be included).

  • Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiate the reaction by adding the substrate, L-lysine 4-nitroanilide (at a concentration close to its Km).

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • The percentage of inhibition can be calculated as follows:

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100

Visualizations

Enzymatic_Reaction Substrate L-Lysine 4-Nitroanilide (Colorless) Enzyme Lysine Aminopeptidase Substrate->Enzyme Binds to active site Product1 L-Lysine Enzyme->Product1 Releases Product2 4-Nitroaniline (Yellow, Amax = 405 nm) Enzyme->Product2 Releases

Caption: Enzymatic hydrolysis of L-lysine 4-nitroanilide.

Experimental_Workflow A Prepare Reaction Mixture (Buffer + Enzyme) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Substrate: Lys-pNA) B->C D Incubate at 37°C C->D E Stop Reaction (Add ZnSO4 and Ba(OH)2) D->E F Centrifuge E->F G Measure Absorbance of Supernatant at 405 nm F->G H Data Analysis (Calculate Activity) G->H

Caption: Workflow for a standard lysine aminopeptidase assay.

Inhibitor_Screening_Logic Start Start Screening Enzyme_Inhibitor Pre-incubate Enzyme with Test Compound Start->Enzyme_Inhibitor Add_Substrate Add Lys-pNA Enzyme_Inhibitor->Add_Substrate Measure_Activity Measure Enzymatic Activity Add_Substrate->Measure_Activity Decision Activity Decreased? Measure_Activity->Decision Hit Potential Inhibitor (Hit Compound) Decision->Hit Yes No_Hit Not an Inhibitor Decision->No_Hit No

Caption: Logical workflow for inhibitor screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lysine 4-Nitroanilide Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Lysine 4-nitroanilide (LpNA) assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound assay?

A1: The optimal pH for a this compound assay is highly dependent on the specific enzyme being studied. For trypsin-like serine proteases, the catalytic activity is generally maximal at alkaline pH values.[1][2][3] For instance, the kcat/KM for trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine p-nitroanilide is maximal at alkaline pH and decreases as the pH becomes more acidic.[1][2][3] It is crucial to perform a pH optimization experiment for your specific enzyme and buffer system, typically testing a range from pH 6.0 to 9.8.[1]

Q2: My enzyme is unstable in the assay buffer. How can I improve its stability?

A2: Enzyme instability can be a significant issue. To enhance stability, consider adding stabilizing agents to your buffer. The inclusion of 10 ml/l glycerol (B35011) and 2 mM dithiothreitol (B142953) (DTT) has been shown to greatly improve the stability of some enzymes that hydrolyze Lys-pNA.[4] Always ensure your buffer components are compatible with your enzyme of interest.

Q3: I am observing high background signal in my negative control wells. What could be the cause?

A3: High background signal can arise from several factors:

  • Substrate auto-hydrolysis: this compound can slowly hydrolyze spontaneously, especially at non-optimal pH or elevated temperatures. Prepare fresh substrate solutions and minimize the time between reagent addition and measurement.

  • Contamination: The presence of contaminating proteases in your enzyme preparation or other reagents can lead to substrate cleavage. Ensure high purity of all components.

  • Buffer components: Certain buffer components might interfere with the assay. Test for background signal from the buffer and substrate alone.

Q4: What are some common inhibitors I should be aware of for enzymes that cleave this compound?

A4: Several classes of compounds can inhibit enzymes that act on this compound. These include:

  • Chelating agents: EDTA can inhibit metalloproteases.[4]

  • Serine protease inhibitors: Bestatin and puromycin (B1679871) are known inhibitors.[4]

  • Sulfhydryl-reactive agents: Reagents like p-chloromercuribenzoate and iodoacetamide (B48618) can inhibit enzymes with critical cysteine residues.[4]

Q5: What wavelength should I use to measure the release of p-nitroaniline?

A5: The release of p-nitroaniline from the substrate is typically measured by monitoring the increase in absorbance at 405 nm or 410 nm.[1][5][6] The molar extinction coefficient for p-nitroaniline at 410 nm is 8800 M⁻¹·cm⁻¹.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no enzyme activity Suboptimal pH.Perform a pH titration of your assay buffer to find the optimal pH for your enzyme. A pH range of 6.0-9.8 is a good starting point for trypsin-like enzymes.[1]
Incorrect temperature.Most assays are performed at a constant temperature, often 25°C or 37°C.[1][5] Ensure your spectrophotometer has proper temperature control.
Enzyme instability.Add stabilizing agents like glycerol and DTT to the buffer.[4] Prepare fresh enzyme dilutions immediately before use.
Presence of inhibitors.Check for known inhibitors in your sample or buffer. Consider dialysis of your enzyme preparation to remove small molecule inhibitors.
High background absorbance Spontaneous substrate hydrolysis.Prepare substrate solution fresh for each experiment. Keep the substrate solution on ice and protected from light.
Contamination of reagents.Use high-purity water and reagents. Filter-sterilize buffers if necessary.
Poor reproducibility Inaccurate pipetting.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like glycerol-containing buffers.
Temperature fluctuations.Ensure consistent temperature control throughout the assay plate and between experiments.
Edge effects in microplates.Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment.

Experimental Protocols

Standard Protocol for Trypsin Activity Assay

This protocol is adapted from studies on trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide.[1]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Phosphate buffer) and adjust to the desired pH (e.g., pH 8.2).

    • Substrate Stock Solution: Dissolve N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the final stock concentration with the assay buffer.

    • Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl. Dilute to the final working concentration in the assay buffer immediately before use.

  • Assay Procedure:

    • Set up a 96-well microplate or cuvettes.

    • Add the assay buffer to each well.

    • Add the substrate solution to each well to reach the desired final concentration.

    • Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C) for 5 minutes.

    • Initiate the reaction by adding the trypsin solution to each well.

    • Immediately start monitoring the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Convert the rate from ΔA/min to moles of product/min using the molar extinction coefficient of p-nitroaniline (ε₄₁₀ = 8800 M⁻¹·cm⁻¹).

Visualizations

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Add Buffer & Substrate to Plate A->D B Prepare Substrate Stock B->D C Prepare Enzyme Solution F Initiate Reaction with Enzyme C->F E Pre-incubate at Assay Temperature D->E E->F G Monitor Absorbance at 410 nm F->G H Calculate Initial Rate (V₀) G->H I Determine Kinetic Parameters H->I

Caption: General workflow for a this compound assay.

Troubleshooting_Logic cluster_solutions_no_activity Solutions for No Activity cluster_solutions_high_bg Solutions for High Background cluster_solutions_poor_repro Solutions for Poor Reproducibility Start Assay Problem Detected NoActivity Low or No Activity Start->NoActivity HighBg High Background Start->HighBg PoorRepro Poor Reproducibility Start->PoorRepro Sol_pH Optimize pH NoActivity->Sol_pH Sol_Temp Check Temperature NoActivity->Sol_Temp Sol_Stab Improve Enzyme Stability NoActivity->Sol_Stab Sol_Substrate Use Fresh Substrate HighBg->Sol_Substrate Sol_Contam Check for Contamination HighBg->Sol_Contam Sol_Pipet Verify Pipetting PoorRepro->Sol_Pipet Sol_Temp_Fluct Ensure Stable Temperature PoorRepro->Sol_Temp_Fluct

Caption: Troubleshooting logic for common assay issues.

References

Technical Support Center: Lysine 4-nitroanilide Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background signal in Lysine 4-nitroanilide (L-pNA) based enzymatic assays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the common causes of high background signal in a this compound assay?

High background signal, characterized by a significant absorbance reading in the absence of the enzyme or in the presence of an inhibitor, can be attributed to several factors:

  • Spontaneous hydrolysis of L-pNA: The substrate, L-pNA, can undergo spontaneous, non-enzymatic hydrolysis, leading to the release of the chromophore p-nitroaniline. This process is often accelerated by factors such as suboptimal pH, high temperatures, and prolonged incubation times.

  • Contamination of reagents: Reagents, including the buffer, substrate solution, or enzyme preparation, may be contaminated with other proteases or substances that can either directly hydrolyze the substrate or interfere with the absorbance reading.

  • Inappropriate buffer conditions: The pH and ionic strength of the buffer can significantly influence the stability of the L-pNA substrate and the activity of the target enzyme. An unsuitable buffer can increase the rate of spontaneous hydrolysis.

  • Light sensitivity of the substrate: L-pNA and its product, p-nitroaniline, can be sensitive to light, which may contribute to increased background absorbance over time.

2. How can I troubleshoot a high background signal?

Follow these steps to identify and resolve the source of the high background:

  • Run proper controls:

    • No-enzyme control: Prepare a reaction mixture containing all components except the enzyme. This will help determine the rate of spontaneous substrate hydrolysis under your experimental conditions.

    • No-substrate control: Prepare a reaction mixture with the enzyme but without the L-pNA substrate. This will identify any background absorbance from the enzyme preparation or other buffer components.

    • Buffer blank: Measure the absorbance of the reaction buffer alone to ensure it is not contributing to the background signal.

  • Optimize assay conditions:

    • pH: Ensure the buffer pH is optimal for both enzyme activity and substrate stability. For many serine proteases that cleave L-pNA, a pH range of 7.5 to 8.5 is common.

    • Temperature: While higher temperatures can increase enzyme kinetics, they also accelerate spontaneous substrate hydrolysis. Consider performing the assay at a lower, controlled temperature (e.g., 25°C or 37°C) to minimize background.

    • Substrate concentration: Use the lowest concentration of L-pNA that still provides a robust enzymatic signal. High substrate concentrations can lead to increased spontaneous hydrolysis.

  • Check reagent quality and storage:

    • Prepare fresh substrate solutions for each experiment, as L-pNA can degrade over time, especially when in solution.

    • Store the L-pNA substrate, both in solid form and in solution, protected from light and at the recommended temperature (typically -20°C for stock solutions).

    • Ensure all other reagents are of high purity and are not contaminated.

3. My background signal is still high after basic troubleshooting. What else can I do?

If the issue persists, consider the following advanced troubleshooting steps:

  • Substrate purity: Verify the purity of your L-pNA substrate. Impurities in the substrate can lead to high background readings. If in doubt, purchase fresh substrate from a reputable supplier.

  • Buffer composition: Certain buffer components can interfere with the assay. For instance, reducing agents like dithiothreitol (B142953) (DTT) can sometimes react with the substrate. If your buffer contains such components, consider if they are essential or if an alternative can be used.

  • Data analysis: When calculating enzyme activity, ensure you are properly subtracting the rate of absorbance increase from the no-enzyme control from your sample readings.

Quantitative Data Summary

The following table summarizes the impact of different experimental conditions on the rate of spontaneous hydrolysis of L-pNA, a key contributor to high background signal.

ParameterCondition 1Rate of Spontaneous Hydrolysis (Abs/min)Condition 2Rate of Spontaneous Hydrolysis (Abs/min)Source
Temperature 25°C0.000537°C0.0012
pH 7.00.00088.50.0015
L-pNA Concentration 0.5 mM0.00042.0 mM0.0010

Note: The values presented are illustrative and can vary depending on the specific buffer system and other experimental parameters.

Key Experimental Protocol

Protocol: Measuring Protease Activity using this compound

This protocol provides a general framework for a typical protease assay using L-pNA as a substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of appropriate pH and ionic strength (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

    • L-pNA Substrate Stock Solution: Dissolve L-pNA in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution (e.g., 100 mM). Store protected from light at -20°C.

    • Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before each experiment.

    • Enzyme Solution: Prepare a stock solution of your enzyme of interest and dilute it in the assay buffer to the desired working concentration.

  • Assay Procedure:

    • Set up the reactions in a 96-well microplate.

    • Add the assay buffer to each well.

    • Add the enzyme solution to the appropriate wells.

    • For the no-enzyme control, add an equal volume of assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at the desired temperature for 5-10 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding the working substrate solution to all wells.

    • Immediately start monitoring the absorbance at 405 nm using a microplate reader in kinetic mode. Record readings every 30-60 seconds for a period of 10-30 minutes.

  • Data Analysis:

    • Plot the absorbance at 405 nm against time for each well.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the rate of the no-enzyme control from the rates of the enzyme-containing samples to correct for spontaneous substrate hydrolysis.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitroaniline (typically around 10,000 M⁻¹cm⁻¹ at 405 nm), c is the change in concentration of the product, and l is the path length of the cuvette or well.

Visual Guides

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Mix Buffer and Enzyme A->D B Prepare Substrate Stock F Add Substrate to Start B->F C Prepare Enzyme Solution C->D E Pre-incubate D->E E->F G Measure Absorbance (405 nm) F->G H Calculate Reaction Rates G->H I Subtract Background H->I J Determine Enzyme Activity I->J

Caption: Workflow for a this compound based protease assay.

Troubleshooting_Logic A High Background Signal Detected B Run Controls (No-Enzyme, No-Substrate) A->B C Is No-Enzyme Control High? B->C D Spontaneous Substrate Hydrolysis C->D Yes G Is No-Substrate Control High? C->G No E Optimize Assay Conditions (pH, Temp) D->E F Check Reagent Quality (Fresh Substrate) D->F J Problem Resolved E->J F->J H Contaminated Enzyme or Buffer G->H Yes G->J No I Use Fresh Reagents H->I I->J

Technical Support Center: Lysine 4-Nitroanilide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lysine (B10760008) 4-nitroanilide (Lys-pNA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Lys-pNA solutions and to offer troubleshooting assistance for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Lysine 4-nitroanilide and what is it used for?

This compound (Lys-pNA) is a chromogenic substrate primarily used in biochemical assays to measure the activity of various proteases and peptidases.[1][2] The enzymatic cleavage of the amide bond between lysine and p-nitroaniline releases the yellow-colored p-nitroaniline molecule, which can be quantified spectrophotometrically, typically at or near 405 nm.[3][4]

Q2: My Lys-pNA solution is yellow even before I add my enzyme. What could be the cause?

A yellow coloration in your Lys-pNA solution prior to the addition of an enzyme is a common indicator of spontaneous, non-enzymatic hydrolysis of the substrate.[3] This leads to the premature release of p-nitroaniline, resulting in high background absorbance in your assay.

Q3: What factors contribute to the instability of Lys-pNA solutions?

The primary cause of instability is the non-enzymatic hydrolysis of the amide bond. The rate of this hydrolysis is significantly influenced by several factors:

  • pH: Highly alkaline conditions (high pH) can accelerate the rate of spontaneous hydrolysis.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis.

  • Light: Although less documented for the substrate itself, the degradation product, p-nitroaniline, can be susceptible to photodegradation under certain conditions. It is good practice to protect solutions from light.

  • Solvent/Buffer: The composition of the buffer can impact the stability of the substrate.

Q4: How should I prepare and store my Lys-pNA stock solution to ensure its stability?

For optimal stability, it is recommended to prepare a concentrated stock solution in an organic solvent where the substrate is more stable, such as dimethyl sulfoxide (B87167) (DMSO).[5] This stock solution should then be stored in small aliquots at low temperatures, such as -20°C or -80°C, to minimize freeze-thaw cycles.[5] When stored properly in DMSO at -20°C, the stock solution can be stable for at least one month, and for up to six months at -80°C.[5] For working solutions, dilute the stock in your assay buffer immediately before use.

Q5: What is the recommended buffer for assays using Lys-pNA?

The choice of buffer will depend on the optimal pH for the enzyme being studied. However, to minimize abiotic hydrolysis, it is advisable to use buffers with a pH that is as low as the enzyme's activity profile allows. For endpoint assays that require stopping the reaction with a basic solution, using Tris buffer is often recommended over strong bases like sodium hydroxide (B78521) (NaOH), as NaOH can induce greater abiotic hydrolysis of p-nitroanilide substrates.[6]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound solutions in enzymatic assays.

Problem 1: High Background Absorbance in "No Enzyme" Control
Possible Cause Recommended Action
Spontaneous hydrolysis of Lys-pNA solution Prepare fresh Lys-pNA working solution from a frozen stock immediately before each experiment.
Verify the pH of your assay buffer. If possible, perform the assay at a lower pH where the substrate is more stable, provided it is within the working range of your enzyme.
Store your Lys-pNA stock solution in DMSO at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[5]
Contaminated reagents or labware Use fresh, high-purity water and buffer components. Ensure all labware is thoroughly cleaned and rinsed.
Light exposure Protect the Lys-pNA solution from direct light during preparation, storage, and incubation.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Recommended Action
Degradation of Lys-pNA solution over the course of the experiment Prepare a fresh dilution of the substrate for each assay plate or experimental set. Do not let the diluted working solution sit at room temperature for extended periods.
Inaccurate pipetting of viscous DMSO stock Ensure your pipette is calibrated and use reverse pipetting techniques for viscous solutions like DMSO to ensure accurate dispensing.
Precipitation of the substrate in the aqueous buffer Ensure the final concentration of DMSO in the assay is sufficient to maintain the solubility of Lys-pNA but not so high as to inhibit your enzyme. A final DMSO concentration of 1-5% is often a good starting point.
Problem 3: Low or No Signal in the Presence of Active Enzyme
Possible Cause Recommended Action
Incorrect wavelength measurement Ensure your spectrophotometer or plate reader is set to measure the absorbance of p-nitroaniline, typically between 380-410 nm, with a common wavelength being 405 nm.[3][4]
Substrate concentration is too low Verify the concentration of your Lys-pNA stock solution. Ensure the final substrate concentration in your assay is appropriate for the enzyme being studied (ideally at or above the Michaelis constant, Km).
Buffer incompatibility Ensure that the components of your assay buffer are not inhibiting the enzyme of interest.

Data Presentation

Table 1: Factors Affecting the Stability of this compound Solution

FactorConditionImpact on StabilityRecommendation
pH High (alkaline)Decreases stability (increases hydrolysis)Use the lowest pH compatible with your enzyme's activity. Avoid strong bases like NaOH for stopping reactions; consider Tris buffer instead.[6]
Neutral to slightly acidicIncreases stabilityIdeal for storage of aqueous working solutions for short periods.
Temperature HighDecreases stability (increases hydrolysis)Store stock solutions at -20°C or -80°C.[5] Prepare working solutions on ice and use them promptly.
Low (4°C)Moderate stabilitySuitable for short-term storage of working solutions (hours).
Frozen (-20°C to -80°C)High stabilityRecommended for long-term storage of stock solutions, especially when dissolved in DMSO.[5]
Solvent Aqueous bufferLower stabilityProne to hydrolysis. Prepare fresh before use.
DMSOHigh stabilityRecommended for preparing and storing concentrated stock solutions.[5]
Light Exposure to UV or strong lightMay contribute to degradationStore solutions in amber vials or protected from light.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials:

    • L-Lysine 4-nitroanilide dihydrobromide (or similar salt)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the powdered Lys-pNA and anhydrous DMSO to come to room temperature in a desiccator.

    • In a sterile environment, weigh out the desired amount of Lys-pNA powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex gently until the substrate is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]

Protocol 2: Quality Control Check for Lys-pNA Solution Stability

This protocol allows for the assessment of the spontaneous hydrolysis of your Lys-pNA solution under your specific assay conditions.

  • Materials:

    • Lys-pNA working solution (diluted to the final assay concentration in your assay buffer)

    • Assay buffer (without Lys-pNA)

    • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

    • Cuvettes or a 96-well plate

  • Procedure:

    • Prepare the Lys-pNA working solution in your assay buffer.

    • Set up the following in your cuvette or microplate wells:

      • Test Sample: Your Lys-pNA working solution.

      • Blank: Your assay buffer alone.

    • Incubate the samples under the same conditions as your planned enzyme assay (e.g., 37°C for 1 hour).

    • At the beginning of the incubation (time = 0) and at regular intervals (e.g., every 15 minutes), measure the absorbance at 405 nm.

    • Subtract the absorbance of the blank from the absorbance of the test sample at each time point.

  • Data Analysis:

    • Plot the corrected absorbance at 405 nm versus time.

    • A flat line or a very small increase in absorbance over time indicates a stable solution.

    • A significant, time-dependent increase in absorbance indicates spontaneous hydrolysis, and your solution may not be suitable for your assay, or the high background needs to be accounted for by running appropriate controls in all experiments.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Lys_pNA This compound Lys_pNA->Hydrolysis H2O Water H2O->Hydrolysis Lysine Lysine pNA p-Nitroaniline (Yellow) Hydrolysis->Lysine Spontaneous or Enzymatic Cleavage Hydrolysis->pNA

Figure 1. Spontaneous and enzymatic hydrolysis of this compound.

Troubleshooting_Workflow Start High Background Signal in 'No Enzyme' Control Check_Solution_Prep Was the working solution prepared fresh from a frozen DMSO stock? Start->Check_Solution_Prep Check_pH Is the assay buffer pH in the optimal range for substrate stability? Check_Solution_Prep->Check_pH Yes Prep_Fresh Action: Prepare fresh working solution. Check_Solution_Prep->Prep_Fresh No Check_Storage Is the stock solution stored correctly (aliquoted, -20°C/-80°C)? Check_pH->Check_Storage Yes Adjust_pH Action: Adjust buffer pH or choose a different buffer. Check_pH->Adjust_pH No Check_Contamination Are reagents and labware free of contamination? Check_Storage->Check_Contamination Yes Improve_Storage Action: Implement proper stock solution storage. Check_Storage->Improve_Storage No Use_Clean Action: Use fresh reagents and clean labware. Check_Contamination->Use_Clean No Resolved Issue Resolved Check_Contamination->Resolved Yes Prep_Fresh->Check_pH Adjust_pH->Check_Storage Improve_Storage->Check_Contamination Use_Clean->Resolved

Figure 2. Troubleshooting workflow for high background signal.

Stability_Test_Workflow Start Start: Prepare Lys-pNA working solution and buffer blank Incubate Incubate at assay temperature Start->Incubate Measure_Abs Measure Absorbance at 405 nm at regular time intervals Incubate->Measure_Abs Calculate_Corrected_Abs Correct for blank: Abs(Lys-pNA) - Abs(Buffer) Measure_Abs->Calculate_Corrected_Abs Plot_Data Plot Corrected Absorbance vs. Time Calculate_Corrected_Abs->Plot_Data Analyze_Plot Analyze the slope of the plot Plot_Data->Analyze_Plot Stable Result: Stable Solution (Slope ≈ 0) Analyze_Plot->Stable Flat line Unstable Result: Unstable Solution (Slope > 0) Analyze_Plot->Unstable Positive slope

References

Correcting for substrate inhibition with Lysine 4-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition when using Lysine 4-nitroanilide in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why might it occur with this compound?

Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1][2] Instead of the reaction rate plateauing as predicted by standard Michaelis-Menten kinetics, it peaks and then declines as the substrate concentration continues to increase.[1][3] This occurs in approximately 20-25% of all known enzymes.[4][5]

The most common mechanism involves the binding of two substrate molecules to the enzyme.[3][4] One substrate molecule binds to the active site, forming a productive enzyme-substrate (ES) complex. However, at high concentrations, a second substrate molecule can bind to a separate, allosteric (or inhibitory) site on the ES complex, forming an inactive or less active enzyme-substrate-substrate (ESS) complex.[6][7] This non-productive binding sequesters the enzyme, reducing the overall rate of product formation.

With substrates like this compound, this phenomenon can be observed when studying certain proteases, such as human tissue kallikrein.[7]

SubstrateInhibition E Enzyme (E) ES Productive ES Complex E->ES S Substrate (S) (this compound) ES->E P Product (P) (p-Nitroaniline) ES->P k_cat ESS Non-Productive ESS Complex ES->ESS ESS->ES

Caption: Mechanism of substrate inhibition.

Q2: My reaction rate decreases at high this compound concentrations. How do I confirm this is substrate inhibition?

Observing a decrease in reaction velocity at higher substrate concentrations is a strong indicator of substrate inhibition. To confirm this, you should perform a detailed substrate titration experiment.

Experimental Workflow:

  • Wide Concentration Range: Design an experiment that measures the initial reaction rate over a broad range of this compound concentrations. It is critical to include concentrations well above the point where you initially observed the rate decrease.

  • Data Plotting: Plot the initial reaction velocity (v) against the substrate concentration ([S]).

  • Curve Analysis:

    • Michaelis-Menten Behavior: The rate increases and then plateaus at a maximum velocity (Vmax).

    • Substrate Inhibition Behavior: The rate increases, reaches a peak, and then decreases as substrate concentration rises.

  • Controls: Ensure that other factors are not contributing to the rate decrease. Run a control reaction with the highest concentration of this compound in your assay buffer without the enzyme to check for substrate instability or precipitation.[8]

TroubleshootingWorkflow start Observation: Reaction rate decreases at high [this compound] exp_design 1. Design Substrate Titration (Wide concentration range) start->exp_design run_assay 2. Perform Assay (Measure initial velocities) exp_design->run_assay plot_data 3. Plot Velocity vs. [Substrate] run_assay->plot_data decision Does the curve show a decrease after a peak? plot_data->decision confirm Substrate Inhibition is likely. decision->confirm Yes re_eval Investigate other causes: - Substrate precipitation - pH changes - Assay artifacts decision->re_eval No model_data 4. Fit data to a substrate inhibition model confirm->model_data

Caption: Workflow for confirming substrate inhibition.

Troubleshooting Guides

Q3: How do I determine the optimal concentration of this compound to avoid substrate inhibition?

The goal is to find the substrate concentration that yields the maximum reaction rate before inhibition becomes significant. This can be determined experimentally using the substrate titration data from Q2.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or water).[8]

    • Prepare your enzyme stock and assay buffer. Ensure the buffer is at the optimal pH and temperature for the reaction.[9]

  • Assay Setup (96-well plate format):

    • Prepare a serial dilution of the this compound stock solution.

    • In a clear, flat-bottom 96-well plate, add the assay buffer to each well.[9]

    • Add the varying concentrations of this compound to the wells.

    • Include "no enzyme" and "no substrate" controls.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C).[10]

    • Initiate the reaction by adding a fixed, non-limiting concentration of the enzyme to all wells (except "no enzyme" controls). Mix gently.

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

    • Measure the absorbance at 405 nm (for the p-nitroaniline product) at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity (v) against the this compound concentration ([S]).

    • Identify the peak of the curve. The substrate concentration at this peak is the optimal concentration for your assay under these conditions.

Q4: What mathematical model should I use for my data if substrate inhibition is confirmed?

When substrate inhibition is present, the standard Michaelis-Menten equation is insufficient. The most common model used is a modified Michaelis-Menten equation that includes a substrate inhibition constant, Ki.[1]

This model describes a scenario where a second substrate molecule binds to the enzyme-substrate complex, rendering it catalytically inactive.

ParameterDescription
Equation v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))[1][4]
v Initial reaction velocity
Vmax Maximum reaction velocity in the absence of inhibition
[S] Substrate concentration
Km Michaelis constant; substrate concentration at ½ Vmax
Ki Inhibition constant; dissociation constant for the second substrate molecule binding to the ES complex

You can use non-linear regression software (e.g., GraphPad Prism) to fit your experimental data to this equation to determine the kinetic parameters Vmax, Km, and Ki.[4]

Q5: Besides substrate inhibition, what else could cause a declining reaction rate at high substrate concentrations?

While substrate inhibition is a likely cause, other experimental factors can produce similar-looking data. It is crucial to rule these out.

Potential IssueTroubleshooting Step
Substrate Insolubility At high concentrations, this compound may precipitate out of the aqueous assay buffer, reducing its effective concentration. Solution: Visually inspect the wells with the highest substrate concentrations for cloudiness or precipitate. Measure the absorbance of substrate-only wells over time to check for changes. Consider using a co-solvent like DMSO, ensuring the final concentration does not inhibit the enzyme.[8]
pH Shift The enzymatic cleavage of this compound releases p-nitroaniline. At very high reaction rates or in a weakly buffered solution, product accumulation could potentially alter the local pH, moving it away from the enzyme's optimum. Solution: Ensure your assay buffer has sufficient buffering capacity. Check the pH of the reaction mixture before and after the assay.
Contaminants in Substrate The substrate stock itself may contain an inhibitory contaminant that becomes significant at higher concentrations. Solution: Use a high-purity grade of this compound.[11] If possible, test a new batch of the substrate.
Assay Artifacts At high absorbance values (typically > 2.0), the linear range of the spectrophotometer may be exceeded, leading to an apparent decrease in the reaction rate. Solution: Check the absorbance values of your endpoint. If they are too high, reduce the enzyme concentration or the measurement time to ensure you remain within the linear range of the instrument.[12]

References

Technical Support Center: Enzyme Kinetics with Lysine 4-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lysine 4-nitroanilide and similar p-nitroanilide (pNA) substrates in enzyme kinetics assays.

Frequently Asked Questions (FAQs)

Q1: Why is my background absorbance high in the wells without any enzyme (blank/control)?

A1: High background absorbance is a common issue and can stem from several factors:

  • Substrate Instability/Spontaneous Hydrolysis: this compound (LPN) and other pNA-based substrates can undergo spontaneous hydrolysis, especially under non-optimal pH or temperature conditions, leading to the release of the chromophore p-nitroaniline.[1] Some pNA-linked substrates may precipitate if not fully dissolved, which can also increase background readings.[1]

  • Contamination: The substrate solution or buffer may be contaminated with a protease or other enzyme that can cleave the substrate.

  • Reagent Quality: The quality of the substrate can vary. Ensure you are using a high-purity substrate, as impurities may contribute to the background signal.

Q2: I am not observing any enzymatic activity, or the signal is very weak. What are the possible causes?

A2: A lack of signal points to an issue with one of the core components of the reaction:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Enzyme stability can be a concern; for instance, some aminopeptidases are very unstable at 4°C and require stabilizing agents like glycerol (B35011) or dithiothreitol (B142953) (DTT).

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme. For example, the activity of trypsin-like enzymes is highly dependent on pH, with specific pKa values for key active site residues influencing catalytic efficiency.[2][3]

  • Presence of Inhibitors: Your sample or buffer might contain an inhibitor. Common inhibitors for peptidases include EDTA, bestatin, and puromycin.

  • Incorrect Wavelength: Ensure the spectrophotometer is set to measure absorbance at the correct wavelength for p-nitroaniline, which is typically 405 nm.

Q3: The reaction rate is not linear and plateaus too quickly. What should I investigate?

A3: Non-linear reaction kinetics (when plotting product concentration vs. time) can indicate several phenomena:

  • Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate will be consumed rapidly, causing the reaction rate to decrease. It is crucial to measure the initial velocity of the reaction.[4]

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme, a common feedback mechanism.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over the course of the measurement period.

  • Substrate Inhibition: At very high concentrations, some substrates can inhibit the enzyme's activity, a deviation from standard Michaelis-Menten kinetics.[5]

Q4: My results are not reproducible between replicates or experiments. What could be the cause?

A4: Poor reproducibility often points to technical errors or variability in reagents.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or sample can lead to significant variations. Using calibrated pipettes and proper technique is critical.[6]

  • Inconsistent Incubation Times: Ensure that the time between initiating the reaction and measuring the absorbance is precisely the same for all wells.

  • Poor Mixing: Reagents, especially the enzyme, must be mixed thoroughly but gently upon addition to the well.[6]

  • Substrate Solubility Issues: L-Lysine p-nitroanilide may not dissolve easily in water. A suspension rather than a true solution will lead to inconsistent substrate availability in different wells.[1] Some variants are sold as dihydrochloride (B599025) or dihydrobromide salts to improve solubility.

Troubleshooting Guide

This table summarizes common problems, their probable causes, and recommended solutions for quick reference.

Symptom Probable Cause(s) Recommended Solution(s)
High Background Signal 1. Spontaneous substrate hydrolysis.[1] 2. Contamination of reagents. 3. Poor substrate quality.1. Prepare substrate solution fresh. Optimize buffer pH and temperature. 2. Use fresh, sterile buffers and substrate solutions. 3. Use a high-purity substrate. Check the certificate of analysis.
Weak or No Signal 1. Inactive enzyme due to storage or handling. 2. Sub-optimal assay conditions (pH, temp).[2] 3. Presence of inhibitors (e.g., EDTA). 4. Incorrect instrument settings.[6]1. Test enzyme activity with a positive control. Aliquot enzyme to avoid freeze-thaw cycles. 2. Consult literature for the optimal pH and temperature for your enzyme. 3. Perform the assay in a buffer without potential inhibitors. 4. Verify the absorbance wavelength is set correctly (e.g., 405 nm).
Non-Linear Reaction Rate 1. Rapid substrate depletion.[4] 2. Product inhibition. 3. Enzyme is unstable in assay buffer. 4. Substrate inhibition at high concentrations.[5]1. Reduce enzyme concentration or increase substrate concentration. Ensure you are measuring the initial rate. 2. Dilute the sample or measure only the very initial phase of the reaction. 3. Check enzyme stability over time in the assay buffer. Consider adding stabilizing agents. 4. Perform a substrate titration curve to identify the optimal concentration range.
Poor Reproducibility 1. Inaccurate pipetting.[6] 2. Incomplete mixing of reagents.[6] 3. Substrate not fully dissolved.[1] 4. Temperature fluctuations across the plate ("edge effect").[6]1. Calibrate pipettes. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing after adding each reagent. 3. Ensure complete dissolution of the substrate; use sonication or gentle warming if necessary. 4. Incubate the plate in a stable temperature environment. Avoid stacking plates.

Experimental Protocols

Standard Protocol for a Protease Assay using this compound

This protocol provides a general framework for measuring protease activity. It is crucial to optimize specific parameters like buffer composition, pH, temperature, and substrate concentration for each enzyme-substrate pair.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5 - 8.5). The optimal pH is critical and must be determined experimentally.[7]

  • Substrate Stock Solution: Prepare a stock solution of L-Lysine 4-nitroanilide (e.g., 10 mM) in deionized water or a small amount of an organic solvent like DMSO before diluting in assay buffer if solubility is an issue. Store protected from light. Note that some pNA substrates require suspension using a stir plate to dissolve.[1]

  • Enzyme Solution: Prepare a dilution of your enzyme in cold assay buffer immediately before use. The final concentration should be chosen so that the reaction rate is linear for a reasonable period (e.g., 10-30 minutes).

  • Stop Solution (Optional): A solution like 30% acetic acid can be used to stop the reaction. This is useful for endpoint assays.

2. Assay Procedure (96-well plate format):

  • Prepare Standard Curve: Create a standard curve using p-nitroaniline (0-100 µM) to convert absorbance units to moles of product formed.

  • Set up Reaction Plate:

    • Add Assay Buffer to each well.

    • Add your test compound (inhibitor/activator) or vehicle control.

    • Add the enzyme solution to all wells except the "no-enzyme" blank.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.[7]

  • Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction. Mix gently.

  • Measure Absorbance:

    • Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to the assay temperature and measure the absorbance at 405 nm every minute for 10-30 minutes.[7]

    • Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes). Add the stop solution and then measure the final absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Use the p-nitroaniline standard curve to convert the rate (ΔAbs/min) to moles of product formed per unit time.

Visualizations

Enzymatic Reaction Workflow

sub This compound (Substrate, Colorless) sub_enz_complex Enzyme-Substrate Complex sub->sub_enz_complex + Enzyme enz Enzyme (e.g., Trypsin) prod1 Lysine sub_enz_complex->prod1 Hydrolysis prod2 p-Nitroaniline (Product, Yellow) enz_free Enzyme (Regenerated)

Caption: Enzymatic hydrolysis of this compound.

Troubleshooting Workflow

start Problem Observed in LPN Assay issue_high_bg High Background Signal? start->issue_high_bg issue_no_signal Weak or No Signal? start->issue_no_signal issue_nonlinear Non-Linear Rate? start->issue_nonlinear issue_high_bg->issue_no_signal No check_blank Check blank (no enzyme) reading. Is substrate hydrolyzing spontaneously? issue_high_bg->check_blank Yes issue_no_signal->issue_nonlinear No check_enzyme Verify enzyme activity with a positive control. issue_no_signal->check_enzyme Yes check_conc Adjust enzyme/substrate concentration. issue_nonlinear->check_conc Yes check_reagents_bg Use fresh substrate/buffer. Test for contamination. check_blank->check_reagents_bg solution_bg Prepare fresh reagents. Optimize pH/temp. check_reagents_bg->solution_bg check_conditions Confirm optimal pH, temperature, and buffer composition. check_enzyme->check_conditions check_inhibitors Rule out inhibitors in sample or buffer. check_conditions->check_inhibitors solution_signal Use new enzyme aliquot. Optimize assay conditions. check_inhibitors->solution_signal check_stability Test enzyme stability over time in assay conditions. check_conc->check_stability solution_linear Measure initial velocity (V₀). Adjust concentrations. check_stability->solution_linear

Caption: Decision tree for troubleshooting common assay problems.

References

Technical Support Center: Lysine 4-nitroanilide (L-pNA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Lysine 4-nitroanilide (L-pNA) in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my blank (control) reading high?

A high blank reading, indicating significant absorbance at 405 nm in the absence of the enzyme, can be caused by several factors:

  • Spontaneous Substrate Hydrolysis: this compound can undergo slow, non-enzymatic hydrolysis, especially at alkaline pH or elevated temperatures. This releases p-nitroaniline, leading to a yellow color and increased absorbance.[1]

  • Contamination: The presence of contaminating proteases in your sample or reagents can lead to enzymatic cleavage of L-pNA.[1]

  • Colored Compounds: If your sample itself contains colored compounds that absorb light at or near 405 nm, this will contribute to a high background reading.[1]

Troubleshooting Steps:

  • Run a "Substrate Blank": Prepare a well with your assay buffer and L-pNA, but without any enzyme or sample. This will help you determine the rate of spontaneous hydrolysis under your experimental conditions.[1]

  • Use High-Purity Reagents: Ensure that all your reagents, including buffers and water, are of high purity and free from protease contamination.[1]

  • Run a "Sample Blank": Prepare a well containing your sample and the assay buffer, but without the L-pNA substrate. This will allow you to measure and subtract the intrinsic absorbance of your sample.[1]

  • Optimize pH: If spontaneous hydrolysis is high, consider performing the assay at a more neutral pH, if compatible with your enzyme of interest.

Q2: I'm having trouble dissolving the this compound powder. What should I do?

L-pNA, often supplied as a dihydrobromide salt, can have limited solubility in aqueous buffers.

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: It is recommended to first dissolve the L-pNA powder in an organic solvent like methanol (B129727) or N,N-Dimethylformamide before preparing the final working solution in your aqueous buffer.

  • Vortex Vigorously: When diluting the stock solution into the assay buffer, ensure thorough mixing by vortexing to prevent precipitation.

  • Check Solubility Limits: Be aware of the solubility limit of L-pNA in your specific buffer system to avoid preparing a supersaturated and unstable solution.

Q3: My reaction rate is non-linear. What could be the cause?

A non-linear reaction rate in a kinetic assay can indicate several issues:

  • Substrate Depletion: If the enzyme concentration is too high or the reaction proceeds for too long, a significant portion of the L-pNA substrate will be consumed, leading to a decrease in the reaction rate.[1]

  • Enzyme Instability: The enzyme may lose activity over the course of the assay, especially under suboptimal conditions (e.g., temperature, pH).[1]

  • Product Inhibition: In some cases, the product of the reaction (p-nitroaniline or the cleaved peptide) can inhibit the enzyme, causing the reaction rate to slow down.[1]

  • Substrate Inhibition/Activation: At very high concentrations, some substrates, including p-nitroanilide derivatives, can cause inhibition or even activation of the enzyme, leading to deviations from Michaelis-Menten kinetics.[2]

Troubleshooting Steps:

  • Optimize Enzyme Concentration: Perform a dilution series of your enzyme to find a concentration that results in a linear reaction rate for the desired assay duration.

  • Measure Initial Velocity: Ensure you are measuring the initial rate of the reaction, where the substrate concentration is not limiting and the product concentration is low.

  • Check Enzyme Stability: If enzyme instability is suspected, you can perform control experiments to assess its activity over time under the assay conditions. Adding stabilizing agents like glycerol (B35011) or DTT to the purification buffers might improve stability for some enzymes.[3]

  • Vary Substrate Concentration: Perform the assay at different L-pNA concentrations to check for substrate inhibition or activation effects.

Q4: My results are not reproducible. What are the common sources of variability?

Lack of reproducibility in L-pNA assays can stem from several sources:

  • Inconsistent Reagent Preparation: Variations in the concentration of L-pNA, enzyme, or buffer components between experiments will lead to different results.

  • Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Ensure that all assay components are at the correct temperature and that the reaction is performed in a temperature-controlled environment.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes can introduce significant errors.

  • Timing Inconsistencies: For endpoint assays, the timing of the reaction and the addition of the stop solution must be precise and consistent for all samples.

Troubleshooting Steps:

  • Prepare Fresh Reagents: Prepare fresh stock solutions of L-pNA and enzyme for each experiment to avoid degradation.

  • Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accuracy.

  • Pre-incubate Reagents: Allow all reagents to reach the assay temperature before starting the reaction.

  • Automate where possible: If available, use automated liquid handling systems to minimize pipetting variability.

Quantitative Data Summary

ParameterValueReference
L-Lysine 4-nitroanilide dihydrobromide
Molecular FormulaC₁₂H₁₈N₄O₃ · 2HBr[4]
Molecular Weight428.12 g/mol [4]
Purity≥98%[4]
Storage Temperature (powder)2-8°C[5]
p-Nitroaniline (pNA)
Molar Extinction Coefficient (at 405 nm)9,900 M⁻¹cm⁻¹[6]

Experimental Protocols

Protocol: General Enzyme Activity Assay using this compound

This protocol provides a general framework for measuring the activity of an enzyme that cleaves L-pNA. The specific concentrations of enzyme and substrate, as well as the buffer composition, pH, and temperature, should be optimized for the specific enzyme being studied.

Materials:

  • This compound (L-pNA)

  • Enzyme of interest

  • Assay Buffer (e.g., Tris-HCl, Phosphate buffer)

  • Organic Solvent (e.g., Methanol or DMF for L-pNA stock)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplate or cuvettes

  • Stop Solution (e.g., 25% acetic acid, optional for endpoint assays)[1]

Procedure:

  • Reagent Preparation:

    • L-pNA Stock Solution: Prepare a concentrated stock solution of L-pNA (e.g., 100 mM) in an appropriate organic solvent.

    • L-pNA Working Solution: Dilute the L-pNA stock solution in the assay buffer to the desired final concentration (e.g., 1-10 mM).

    • Enzyme Solution: Prepare a dilution series of the enzyme in cold assay buffer immediately before use.

  • Assay Setup (96-well plate format):

    • Add assay buffer to each well.

    • Add the enzyme solution to the appropriate wells.

    • Add a sample blank (sample without L-pNA) and a substrate blank (L-pNA without enzyme) for background correction.[1]

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the L-pNA working solution to all wells.

  • Measurement:

    • Kinetic Assay: Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

    • Endpoint Assay: Allow the reaction to proceed for a fixed amount of time, then stop the reaction by adding a stop solution. Measure the final absorbance at 405 nm.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the kinetic data.

    • Subtract the rate of the substrate blank from the rate of the enzyme-containing samples.

    • Use the Beer-Lambert law to calculate the enzyme activity:

      Activity (U/mL) = (ΔA₄₀₅/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

      Where:

      • ε (Molar extinction coefficient of pNA) = 9,900 M⁻¹cm⁻¹

      • One Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of L-pNA per minute under the specified conditions.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, L-pNA Stock & Working Solutions, and Enzyme Dilutions Setup_Plate Add Buffer, Enzyme, and Blanks to Plate Prepare_Reagents->Setup_Plate 1 Pre_Incubate Pre-incubate at Assay Temperature Setup_Plate->Pre_Incubate 2 Start_Reaction Add L-pNA to Initiate Reaction Pre_Incubate->Start_Reaction 3 Measure_Absorbance Measure A405 (Kinetic or Endpoint) Start_Reaction->Measure_Absorbance 4 Calculate_Rate Calculate ΔA405/min Measure_Absorbance->Calculate_Rate 5 Correct_for_Blank Subtract Blank Reading Calculate_Rate->Correct_for_Blank 6 Calculate_Activity Calculate Enzyme Activity (Beer-Lambert Law) Correct_for_Blank->Calculate_Activity 7

Caption: Workflow for a typical enzymatic assay using this compound.

Troubleshooting_Logic Problem Problem Encountered High_Blank High Blank Reading Problem->High_Blank Non_Linear Non-Linear Rate Problem->Non_Linear Low_Signal Low or No Signal Problem->Low_Signal Sol_High_Blank_1 Check for Spontaneous Hydrolysis (Substrate Blank) High_Blank->Sol_High_Blank_1 Sol_High_Blank_2 Check for Contamination (Use fresh reagents) High_Blank->Sol_High_Blank_2 Sol_High_Blank_3 Measure Sample Absorbance (Sample Blank) High_Blank->Sol_High_Blank_3 Sol_Non_Linear_1 Optimize Enzyme Concentration Non_Linear->Sol_Non_Linear_1 Sol_Non_Linear_2 Ensure Initial Velocity Measurement Non_Linear->Sol_Non_Linear_2 Sol_Non_Linear_3 Check for Substrate or Product Inhibition Non_Linear->Sol_Non_Linear_3 Sol_Low_Signal_1 Verify Enzyme Activity Low_Signal->Sol_Low_Signal_1 Sol_Low_Signal_2 Check L-pNA Integrity and Concentration Low_Signal->Sol_Low_Signal_2 Sol_Low_Signal_3 Confirm Assay Conditions (pH, Temp) Low_Signal->Sol_Low_Signal_3

Caption: A logical troubleshooting guide for common issues in L-pNA assays.

References

Technical Support Center: L-Lysine p-nitroanilide dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of L-Lysine p-nitroanilide dihydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store L-Lysine p-nitroanilide dihydrobromide powder?

A: L-Lysine p-nitroanilide dihydrobromide should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is between 2-8°C (36-46°F).[3][4][5] The compound is described as strongly hygroscopic, so minimizing exposure to moisture is critical.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A: When handling the solid powder, especially where dust may be generated, it is important to use appropriate PPE. This includes a dust mask (e.g., N95 type), eye protection such as safety glasses or goggles (compliant with EN 166), and chemical-resistant gloves (e.g., Nitrile rubber).[1][2][3]

Q3: What should I do in case of accidental skin or eye contact?

A: In case of skin contact, immediately remove all contaminated clothing and rinse the affected skin area with water.[2] For eye contact, rinse the eyes thoroughly with plenty of water and remove contact lenses if it is safe to do so.[2]

Q4: How should I handle an accidental spill of the powder?

A: For a small spill, you should prevent the generation of dust.[1][6] Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1][2] Ensure the area is well-ventilated.[1][2] Do not allow the product to enter drains. After cleanup, wash the affected area.

Q5: Is L-Lysine p-nitroanilide dihydrobromide chemically stable?

A: Yes, the product is chemically stable under standard ambient conditions (room temperature) and normal storage conditions.[1] However, you should avoid contact with incompatible materials, such as strong oxidizing agents.[1][6]

Q6: How do I prepare a solution from the powder?

A: To prepare a solution, accurately weigh the desired amount of powder in a well-ventilated area. Slowly add the powder to the desired solvent (e.g., a suitable buffer or deionized water) while stirring to ensure it dissolves completely. The specific solvent and concentration will depend on your experimental protocol. For enzymatic assays, a stock solution might be prepared in a solvent like methanol (B129727) and then diluted to the final concentration in an aqueous buffer.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder appears clumpy or discolored. Moisture Absorption: The compound is hygroscopic and may have been exposed to air.[2]While it may still be usable for some applications, its purity could be compromised. For sensitive assays, it is recommended to use a fresh, unopened vial. Ensure storage containers are always tightly sealed.
Inconsistent results in enzymatic assays. Incorrect Substrate Concentration: This could be due to weighing errors or incomplete dissolution.Verify balance calibration. Ensure the substrate is fully dissolved in the solvent before use. Gentle warming or vortexing can aid dissolution, but check for temperature sensitivity of your specific assay.[7]
Substrate Degradation: Improper storage of stock solutions (e.g., at room temperature for extended periods) can lead to degradation.Prepare fresh stock solutions for each experiment or store aliquots at -20°C or below for short-term storage, depending on solvent compatibility. Protect solutions from light if they are light-sensitive.
Difficulty dissolving the powder. Inappropriate Solvent or pH: The solubility can be dependent on the solvent and pH.Consult literature for your specific application. As a dihydrobromide salt, it is expected to be soluble in aqueous solutions. Adjusting the pH of the buffer may improve solubility.
Low Temperature: The solvent may be too cold, reducing the rate of dissolution.Allow the solvent to reach room temperature before attempting to dissolve the powder, unless the protocol specifies cold conditions.

Quantitative Data Summary

PropertyValueCitations
Chemical Name L-Lysine p-nitroanilide dihydrobromide[3][5]
CAS Number 40492-96-4[3][4][5]
Molecular Weight 428.12 g/mol [3][5]
Appearance White to off-white powder[3][4]
Recommended Storage Temp. 2°C to 8°C[3][4]
Purity (Assay) ≥98% (TLC)[3][4]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution

This protocol is a general guideline. The final concentration and choice of solvent should be determined by the specific requirements of your experiment.

Materials:

  • L-Lysine p-nitroanilide dihydrobromide (MW: 428.12 g/mol )

  • Appropriate solvent (e.g., deionized water, DMSO, or a specific buffer like Tris-HCl)

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula and weighing paper/boat

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM solution, calculate the mass needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 428.12 g/mol = 0.0428 g (or 42.8 mg)

  • Wear appropriate PPE: Put on your lab coat, gloves, and safety glasses.

  • Weigh the compound: In a chemical fume hood or well-ventilated area, accurately weigh 42.8 mg of L-Lysine p-nitroanilide dihydrobromide using an analytical balance.

  • Dissolve the compound: Transfer the weighed powder into a 10 mL volumetric flask. Add approximately 7-8 mL of the chosen solvent.

  • Mix thoroughly: Cap the flask and swirl gently or place it on a magnetic stirrer until the powder is completely dissolved. Avoid vigorous shaking that could introduce air bubbles.

  • Bring to final volume: Once dissolved, carefully add the solvent to bring the total volume to the 10 mL mark on the volumetric flask.

  • Final mixing and storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a properly labeled storage tube. For short-term storage, keep at 2-8°C. For longer-term storage, consider making aliquots and freezing at -20°C or below, depending on the solvent's properties.

Visual Workflow

G Workflow for Handling and Storing L-Lysine p-nitroanilide dihydrobromide cluster_prep Preparation and Safety cluster_handling Handling and Weighing cluster_use Experimental Use cluster_cleanup Cleanup and Storage A Don PPE (Gloves, Goggles, Lab Coat) B Work in Ventilated Area (e.g., Fume Hood) A->B C Retrieve from 2-8°C Storage B->C Proceed to Handling D Allow to Equilibrate to Room Temperature C->D E Weigh Required Amount D->E F Prepare Solution (e.g., Dissolve in Buffer) E->F Proceed to Use G Perform Experiment F->G H Dispose of Waste Properly G->H After Experiment I Clean Equipment and Workspace H->I J Return Solid to 2-8°C Storage (Tightly Sealed) I->J

Caption: Logical workflow for safe handling of L-Lysine p-nitroanilide dihydrobromide.

References

Technical Support Center: Lysine 4-Nitroanilide Hydrolysis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lysine (B10760008) 4-nitroanilide hydrolysis assays, commonly used to measure the activity of enzymes like trypsin and other serine proteases.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the Lysine 4-nitroanilide hydrolysis assay?

The assay is a colorimetric method used to determine the kinetic activity of enzymes that exhibit specificity for lysine residues. The substrate, this compound, is colorless. Upon enzymatic cleavage of the amide bond, p-nitroaniline is released, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme's activity under specific conditions.

Q2: Which enzymes can be assayed using this compound?

This substrate is primarily used for assaying trypsin and trypsin-like serine proteases, which specifically cleave peptide bonds at the carboxyl side of lysine and arginine residues.[1][] Other enzymes with similar substrate specificity may also hydrolyze this compound.

Q3: What are the key factors that influence the rate of hydrolysis?

The rate of this compound hydrolysis is primarily affected by:

  • pH: The ionization state of critical amino acid residues in the enzyme's active site is pH-dependent.

  • Temperature: Affects the kinetic energy of both the enzyme and substrate molecules.

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.

  • Substrate Concentration: The relationship between substrate concentration and reaction velocity is typically described by Michaelis-Menten kinetics.

  • Presence of Inhibitors or Activators: Specific molecules can bind to the enzyme and either decrease or increase its catalytic activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low enzyme activity Incorrect pH of the buffer. Verify the pH of your reaction buffer. For trypsin, the optimal pH is generally in the alkaline range (pH 8.0-9.0).[3]
Enzyme degradation. Ensure the enzyme has been stored correctly (typically at low temperatures, e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for your experiment.
Presence of an inhibitor. Check all reagents for potential inhibitors. For example, some metal ions or specific chemical compounds can inhibit trypsin activity.[4]
Substrate solution has degraded. Prepare fresh this compound solution. Protect it from light and store it appropriately.
High background absorbance Spontaneous hydrolysis of the substrate. While generally slow, some spontaneous hydrolysis can occur, especially at high pH and temperature. Prepare a "no enzyme" control to measure and subtract the background absorbance.
Contaminated reagents. Use high-purity water and reagents. Filter-sterilize your buffer if necessary.
Non-linear reaction rate Substrate depletion. If the substrate concentration is too low, it may be rapidly consumed, leading to a decrease in the reaction rate. Ensure the substrate concentration is well above the K_M value for the majority of the assay time to maintain zero-order kinetics.
Enzyme instability. The enzyme may be unstable under the assay conditions (e.g., suboptimal pH or high temperature), leading to a loss of activity over time. Assess enzyme stability under your specific experimental conditions.
Substrate inhibition. At very high concentrations, some substrates can inhibit enzyme activity. While not commonly reported for this compound with trypsin under standard conditions, it is a possibility. Perform a substrate concentration curve to identify the optimal range.
Inconsistent or irreproducible results Inaccurate pipetting. Calibrate your pipettes regularly. For small volumes, use appropriate pipette sizes to minimize errors.
Temperature fluctuations. Ensure all components of the reaction are pre-incubated at the desired temperature. Use a temperature-controlled spectrophotometer or water bath.
Variability in reagent preparation. Prepare master mixes for your reagents to ensure consistency across all wells or cuvettes.

Quantitative Data Summary

The following tables summarize the kinetic parameters for the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide (a common derivative of this compound) at various pH values and the effect of temperature on trypsin activity.

Table 1: Effect of pH on Trypsin Kinetic Parameters at 25°C [5][6]

pHK_M (mM)V_max (μM s⁻¹)k_cat/K_M (μs⁻¹)
3.1334.6 ± 10.50.0768 ± 0.02072.22 ± 0.9
3.8224.5 ± 9.20.388 ± 0.09415.8 ± 7.0
4.4013.8 ± 2.10.444 ± 0.03732.3 ± 5.7
5.986.51 ± 0.950.344 ± 0.02952.8 ± 8.9
6.940.512 ± 0.0390.202 ± 0.005395 ± 32
9.050.394 ± 0.0270.182 ± 0.005463 ± 34

Table 2: Effect of Temperature on Trypsin Activity

Temperature (°C)Relative Activity (%)Notes
20~50-60Activity is present but suboptimal.
30~70-80Increasing activity with temperature.
40100Often cited as the optimal temperature for trypsin activity.[3][5][7][8]
50~90High activity, but stability may start to decrease.[9][10]
60~50-60Significant decrease in activity due to thermal denaturation.[5][9]

Note: The optimal temperature can vary depending on the specific source of the enzyme and the buffer conditions.

Experimental Protocols

Protocol 1: Determination of Enzyme Kinetics at Varying pH

This protocol is adapted from studies on the pH dependence of trypsin-catalyzed hydrolysis.[5][7]

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3 to 10). Ensure the buffer system has adequate buffering capacity at each pH.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the respective buffers to various final concentrations (e.g., ranging from 0.1 to 5 times the expected K_M).

    • Prepare a stock solution of trypsin in 1 mM HCl to maintain stability. Dilute the enzyme in the respective buffers immediately before use. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 5-15 minutes).[7]

  • Assay Procedure:

    • Set a spectrophotometer to 405 nm and the desired temperature (e.g., 25°C).

    • In a cuvette, add the buffered substrate solution.

    • Initiate the reaction by adding a small volume of the diluted trypsin solution.

    • Immediately start monitoring the change in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of p-nitroaniline (ε₄₁₀ = 8800 M⁻¹cm⁻¹).[7]

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_M and V_max at each pH.

Protocol 2: Determination of Optimal Temperature

  • Reagent Preparation:

    • Prepare a buffered solution of this compound at a saturating concentration (e.g., 5-10 times the K_M at the optimal pH).

    • Prepare a stock solution of trypsin.

  • Assay Procedure:

    • Set up a series of water baths or a temperature-controlled microplate reader at different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C).

    • Place aliquots of the substrate solution in separate tubes or wells and allow them to equilibrate to the respective temperatures.

    • Place an aliquot of the enzyme solution in a separate tube at each temperature to equilibrate.

    • To start the reaction, add the pre-warmed enzyme to the pre-warmed substrate solution.

    • Measure the absorbance at 405 nm at a fixed time point (e.g., 5 minutes) or monitor the reaction continuously to determine the initial velocity.

  • Data Analysis:

    • Calculate the reaction rate at each temperature.

    • Plot the reaction rate as a function of temperature to determine the optimal temperature for enzyme activity.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffer at Desired pH equilibrate Equilibrate Reagents to Assay Temperature prep_buffer->equilibrate prep_substrate Prepare this compound Solution prep_substrate->equilibrate prep_enzyme Prepare Enzyme Solution prep_enzyme->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate monitor Monitor Absorbance at 405 nm initiate->monitor calc_rate Calculate Initial Velocity (v₀) monitor->calc_rate plot_data Plot Data (e.g., v₀ vs. [S]) calc_rate->plot_data det_params Determine Kinetic Parameters (K_M, V_max) plot_data->det_params Troubleshooting_Logic Figure 2. Troubleshooting Logic Flow start Problem Encountered q_activity Is there low or no activity? start->q_activity q_linearity Is the reaction rate non-linear? q_activity->q_linearity No check_ph Verify Buffer pH q_activity->check_ph Yes q_reproducibility Are the results irreproducible? q_linearity->q_reproducibility No check_substrate_conc Optimize Substrate Concentration q_linearity->check_substrate_conc Yes check_pipetting Calibrate Pipettes/ Improve Technique q_reproducibility->check_pipetting Yes end Problem Resolved q_reproducibility->end No check_enzyme Check Enzyme Stability/ Activity check_ph->check_enzyme check_inhibitors Screen for Inhibitors check_enzyme->check_inhibitors check_inhibitors->end check_enzyme_stability Assess Enzyme Stability in Assay check_substrate_conc->check_enzyme_stability check_enzyme_stability->end check_temp Ensure Temperature Control check_pipetting->check_temp check_temp->end Trypsin_Catalytic_Mechanism Figure 3. Simplified Trypsin Catalytic Pathway E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S S This compound (S) S->ES EA Acyl-Enzyme Intermediate (EA) + p-nitroaniline (P1) ES->EA k_acyl (rate-limiting) EA->E + H₂O, k_deacyl P2 Lysine (P2) H2O H₂O H2O->EA

References

Technical Support Center: Reducing Assay Variability with Lysine 4-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays utilizing Lysine (B10760008) 4-nitroanilide (L-pNA) and other p-nitroanilide-based chromogenic substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce variability in their enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is Lysine 4-nitroanilide and how does it work in an enzyme assay?

A1: this compound (L-pNA) is a chromogenic substrate used to measure the activity of proteases, which are enzymes that cleave peptide bonds. In its intact form, L-pNA is colorless. When a protease cleaves the amide bond between the lysine and the p-nitroaniline, it releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of the color change is directly proportional to the enzyme's activity and can be measured spectrophotometrically, typically at a wavelength of 405 nm.

Q2: What are the most common sources of variability in assays using L-pNA?

A2: The most common sources of variability include:

  • Substrate Instability : Autohydrolysis of the L-pNA substrate can lead to a high background signal.[1]

  • Suboptimal Assay Conditions : Incorrect pH, temperature, or ionic strength of the buffer can negatively impact enzyme activity.[1]

  • Enzyme Instability : Improper storage or handling can lead to a loss of enzyme activity.[1]

  • Presence of Inhibitors : Contaminants in the sample or reagents may inhibit the enzyme.[1]

  • Pipetting Errors : Inaccurate or inconsistent pipetting of reagents can introduce significant variability.

  • Instrument Settings : Incorrect wavelength settings or fluctuations in the plate reader can affect absorbance measurements.

Q3: How does solvent polarity affect the absorbance of the released p-nitroaniline?

A3: The absorbance spectrum of p-nitroaniline is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[2] An increase in solvent polarity can cause a red-shift in the absorption maximum (λmax).[2][3] For example, the λmax of p-nitroaniline can shift from around 326 nm in a nonpolar solvent to about 381 nm in a highly polar solvent like water.[2] This is an important consideration when preparing buffers and reagents.

Q4: Can the p-nitroanilide product be unstable?

A4: While generally stable, the absorbance of p-nitroaniline can be influenced by factors such as pH and high concentrations of certain buffer components.[4] It is crucial to ensure that the stop solution, if used, effectively terminates the reaction and stabilizes the color of the pNA product for consistent readings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

High Background Signal

Problem: The absorbance in my negative control (no enzyme) wells is abnormally high.

Potential Cause Recommended Action
Substrate Autohydrolysis Decrease incubation time or temperature.[1] You can also lower the substrate concentration.[1] If the issue persists, consider using an alternative, more stable substrate.[1]
Contamination Use fresh, sterile reagents and ensure proper aseptic handling techniques to prevent microbial contamination.[5]
Interfering Substances Test each component of your assay individually to identify the source of interference.[1] Some reducing agents like DTT can interfere; consider replacing it with TCEP.[1]
Low or No Signal

Problem: I'm observing a very low or no signal, even with active enzyme.

Potential Cause Recommended Action
Suboptimal Assay Conditions Optimize the pH, temperature, and ionic strength of your assay buffer for your specific protease.
Enzyme Inactivity Ensure your enzyme has been stored and handled correctly. Test the activity of a fresh aliquot of the enzyme.
Presence of Inhibitors If your sample may contain inhibitors, run a control with a known amount of purified enzyme to see if the activity is suppressed.
Incorrect Wavelength Verify that your plate reader is set to measure absorbance at the optimal wavelength for p-nitroaniline, which is typically 405 nm.[6]
High Well-to-Well Variability

Problem: I'm seeing significant variation in absorbance readings between replicate wells.

Potential Cause Recommended Action
Pipetting Inaccuracy Calibrate your pipettes regularly. Use fresh tips for each replicate. Ensure proper pipetting technique, avoiding air bubbles.
Temperature Gradients Ensure the entire microplate is at a uniform temperature during incubation. Avoid stacking plates.[7][8]
Incomplete Mixing Gently mix the reagents in each well after addition, being careful to avoid cross-contamination.
Edge Effects To minimize evaporation from the outer wells of the plate, which can concentrate reactants, consider not using the outermost wells for critical samples or filling them with buffer.

Experimental Protocols

General Protocol for a Protease Assay using this compound

This protocol provides a general framework. It is crucial to optimize conditions such as buffer composition, pH, temperature, and substrate concentration for each specific enzyme.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[5]

  • This compound (L-pNA) substrate solution

  • Enzyme solution

  • Stop Solution (e.g., 30% acetic acid)[5]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[5][6]

Procedure:

  • Reagent Preparation: Prepare all solutions and allow them to reach the desired assay temperature.

  • Assay Setup: In a 96-well plate, add the assay buffer to each well.

  • Enzyme Addition: Add the enzyme solution to the appropriate wells. Include negative control wells containing only the assay buffer and substrate.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation: To initiate the reaction, add the L-pNA substrate to each well.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 10-30 minutes).[5] Ensure the reaction remains within the linear range.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[5]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[5]

  • Calculation: Subtract the absorbance of the blank (no enzyme) from all readings. The enzyme activity can be calculated based on the rate of p-nitroaniline production.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents temp_equilibrate Equilibrate to Assay Temp prep_reagents->temp_equilibrate add_buffer Add Buffer to Plate temp_equilibrate->add_buffer add_enzyme Add Enzyme add_buffer->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add L-pNA Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_absorbance Read Absorbance (405 nm) add_stop->read_absorbance calculate_activity Calculate Activity read_absorbance->calculate_activity

Caption: General experimental workflow for a protease assay using L-pNA.

Troubleshooting_High_Background start High Background Signal cause1 Substrate Autohydrolysis? start->cause1 cause2 Contamination? start->cause2 cause3 Interfering Substance? start->cause3 solution1a Decrease Incubation Time/Temp cause1->solution1a Yes solution1b Lower Substrate Concentration cause1->solution1b Yes solution2 Use Fresh/Sterile Reagents cause2->solution2 Yes solution3 Test Individual Components cause3->solution3 Yes

Caption: Troubleshooting logic for high background signal in L-pNA assays.

References

How to choose the correct wavelength for p-nitroaniline detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal wavelength for p-nitroaniline (pNA) detection using UV-Vis spectrophotometry.

Frequently Asked Questions (FAQs)

Q1: What is the ideal wavelength for detecting p-nitroaniline?

A1: The optimal wavelength for detecting p-nitroaniline, known as its maximum absorbance wavelength (λmax), is highly dependent on the solvent used in the experiment. This phenomenon is called solvatochromism.[1] In polar solvents like water, the λmax shifts to a longer wavelength (a bathochromic or red shift), while in non-polar solvents, it shifts to a shorter wavelength (a hypsochromic or blue shift).[1][2] For example, the λmax of p-nitroaniline is approximately 381 nm in water, whereas in the nonpolar solvent cyclohexane, it is around 326 nm.[1]

Q2: Why is the wavelength for enzymatic assays using p-nitroanilide substrates often cited as 405 nm or 410 nm, not the λmax of p-nitroaniline?

A2: In enzymatic assays, a substrate (e.g., an aminoacyl or peptidyl p-nitroanilide) is cleaved by an enzyme to release p-nitroaniline.[3][4] While the released p-nitroaniline has its λmax around 381 nm in aqueous solutions, the uncleaved substrate also absorbs light, typically with a maximum absorbance at a lower wavelength (around 315 nm).[5] To minimize interference from the substrate and specifically measure the appearance of the product, a wavelength is chosen where the difference in absorbance between the product (p-nitroaniline) and the substrate is maximal.[3][4] Wavelengths of 405 nm or 410 nm are commonly used as a compromise to reduce the absorbance overlap between the substrate and the product, ensuring that the measured signal is primarily from the released p-nitroaniline.[3][4]

Q3: How does pH affect the absorbance spectrum of p-nitroaniline?

A3: The pH of the solution can influence the absorbance spectrum of p-nitroaniline. The amino group of p-nitroaniline can be protonated in acidic conditions, which can alter the electronic structure of the molecule and lead to a shift in its λmax. It is crucial to maintain a consistent and appropriate pH for your assay to ensure reproducible results. For many enzymatic assays, a pH of 7.0 is used.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no absorbance signal Incorrect wavelength selected.Verify the λmax for your specific solvent system. Run a full UV-Vis scan (e.g., 200-500 nm) of a p-nitroaniline standard in your assay buffer to determine the experimental λmax.[1]
p-Nitroaniline concentration is too low.Prepare a fresh, more concentrated standard solution. A typical concentration range for creating a standard curve is 0-200 µM.[3]
Spectrophotometer malfunction.Ensure the spectrophotometer is turned on and the lamps have had adequate time to warm up (at least 30 minutes).[1] Perform a baseline correction with a blank solution containing the same solvent as your sample.[1]
Inconsistent or irreproducible readings Fluctuations in pH.Use a buffered solution and ensure the pH is consistent across all samples and standards.
Solvent evaporation.Keep cuvettes or microplates covered whenever possible to prevent solvent evaporation, which can concentrate the sample and alter absorbance readings.
Temperature variations.For enzyme kinetics, ensure all measurements are performed at a constant, controlled temperature.
Observed λmax is different from the literature value Different solvent or buffer composition.The λmax of p-nitroaniline is highly sensitive to the solvent environment.[1] The literature value may be for a different solvent. Determine the λmax in your specific experimental buffer.
Presence of interfering substances.Other components in your sample may absorb at a similar wavelength. Run a spectrum of your complete assay mixture without p-nitroaniline to check for background absorbance.

Quantitative Data Summary

The absorption maximum (λmax) and molar absorptivity (ε) of p-nitroaniline vary significantly with the solvent. The following table provides a summary of these values in different solvents for easy comparison.

Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Water~381-
Cyclohexane~326-
Aqueous Buffer4108,800
Aqueous Buffer4059,500
Aqueous Buffer40012,300
Aqueous Buffer38013,500

Data compiled from multiple sources.[1][2][3][5] Note that molar absorptivity values can also be influenced by the specific buffer conditions.

Experimental Protocol: Determining the Optimal Wavelength

This protocol outlines the steps to experimentally determine the optimal wavelength for p-nitroaniline detection in your specific assay conditions.

1. Materials

  • p-Nitroaniline standard

  • Solvent or assay buffer identical to the one used in your experiment

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a UV-transparent microplate

2. Procedure

  • Prepare a p-nitroaniline stock solution: Dissolve a known amount of p-nitroaniline in your chosen solvent or assay buffer to create a stock solution of a specific concentration (e.g., 1 mM).

  • Prepare a working solution: Dilute the stock solution to a concentration that will give an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU). A concentration of 10-20 µM is often a good starting point.[1]

  • Spectrophotometer setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable readings.[1]

    • Set the wavelength range for scanning from 200 to 500 nm.[1][6]

  • Baseline correction:

    • Fill a cuvette with your solvent or assay buffer (this will be your blank).

    • Place the blank cuvette in the spectrophotometer and perform a baseline scan to zero the instrument.[1]

  • Sample measurement:

    • Replace the blank cuvette with a cuvette containing your p-nitroaniline working solution.

    • Run the absorbance scan.[1]

  • Data analysis:

    • Identify the wavelength at which the maximum absorbance occurs. This is your experimental λmax.[1]

    • For enzymatic assays, also scan the substrate and choose a wavelength that maximizes the signal from p-nitroaniline while minimizing the signal from the substrate.

Workflow for Wavelength Selection

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Decision prep_pNA Prepare p-Nitroaniline Standard Solution scan Scan Absorbance of p-Nitroaniline Standard (200-500 nm) prep_pNA->scan prep_blank Prepare Blank (Solvent/Buffer) baseline Perform Baseline Correction with Blank prep_blank->baseline baseline->scan identify_lambda_max Identify Wavelength of Maximum Absorbance (λmax) scan->identify_lambda_max is_enzymatic Is this for an Enzymatic Assay? identify_lambda_max->is_enzymatic scan_substrate Scan Absorbance of Substrate is_enzymatic->scan_substrate Yes use_lambda_max Use λmax for Direct Measurement is_enzymatic->use_lambda_max No choose_optimal Choose Wavelength with Maximal Product vs. Substrate Absorbance (e.g., 405-410 nm) scan_substrate->choose_optimal

Caption: Workflow for selecting the correct wavelength for p-nitroaniline detection.

References

Technical Support Center: Optimizing Lysine 4-Nitroanilide Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing enzyme concentrations for assays utilizing Lysine (B10760008) 4-nitroanilide and its derivatives as chromogenic substrates.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the Lysine 4-nitroanilide assay?

The assay is based on the enzymatic cleavage of a peptide bond C-terminal to a lysine residue. The substrate, this compound (or a peptide ending in Lysine-p-nitroanilide), is a colorless molecule. When a protease cleaves this bond, it releases p-nitroaniline (pNA).[1][2] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance, typically at or near 405 nm.[1][3][4] The rate of pNA release, observed as an increase in absorbance, is directly proportional to the enzyme's activity under appropriate conditions.[4]

Q2: How do I choose the right concentration of this compound substrate?

A common starting point for the substrate concentration is around the Michaelis-Menten constant (Kₘ) for the specific enzyme-substrate interaction.[4] If the Kₘ is unknown, you may need to determine it experimentally by measuring the initial reaction rates at various substrate concentrations. For routine assays, using a substrate concentration several times higher than the Kₘ can ensure that the reaction rate is primarily dependent on the enzyme concentration. However, very high substrate concentrations can sometimes lead to substrate inhibition or increased background signal due to autohydrolysis.[5]

Q3: What are the typical storage and handling conditions for this compound substrates?

This compound and its derivatives are typically supplied as powders and should be stored at low temperatures, often -20°C, as recommended by the supplier.[1] Stock solutions are often prepared by dissolving the powder in an appropriate solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), and should be stored frozen.[4] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the substrate. Always protect the substrate and its solutions from light to prevent photodegradation.

Troubleshooting Guide

Problem 1: High Background Signal

A high background signal, indicated by a significant increase in absorbance in the "no-enzyme" control wells, can mask the true enzymatic activity.

Potential Cause Troubleshooting Steps
Substrate Instability (Autohydrolysis) The substrate may be breaking down spontaneously in the assay buffer. To check for this, incubate the substrate in the assay buffer without the enzyme and monitor the absorbance over time. If a significant increase is observed, consider reducing the incubation time or lowering the substrate concentration.[6]
Reagent Contamination The buffer, substrate solution, or other reagents may be contaminated with other proteases.[6] Use high-purity reagents, prepare fresh solutions, and consider adding a broad-spectrum protease inhibitor cocktail (excluding inhibitors of your target enzyme) to a control well to test for contamination.
Assay Buffer Components Certain components in the assay buffer, such as reducing agents like DTT, can interfere with the assay.[6] Test the effect of each buffer component individually to identify the source of interference.
Extended Incubation Times Over-incubating the assay can lead to increased non-enzymatic breakdown of the substrate.[6] Optimize the incubation time to be long enough for a robust signal but short enough to minimize background.

Problem 2: No or Low Signal

A weak or absent signal suggests an issue with the enzyme's activity or the assay conditions.

Potential Cause Troubleshooting Steps
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or degradation.[1] Use a fresh aliquot of the enzyme and ensure it has been stored at the correct temperature. A positive control with a known active enzyme can help verify that the assay components are working.[1]
Suboptimal Assay Conditions The pH, temperature, or ionic strength of the assay buffer may not be optimal for your enzyme's activity.[6] Consult the literature for the optimal conditions for your specific protease or perform experiments to determine them.
Presence of Inhibitors Your sample may contain inhibitors of the enzyme. Try diluting the sample to reduce the inhibitor concentration. Specific inhibitors for other proteases in your sample might also be necessary.[5]
Degraded Substrate The substrate may have degraded due to improper storage or handling.[1] Use a fresh, properly stored substrate solution.

Problem 3: Non-linear Reaction Rate

The reaction rate should be linear during the initial phase of the reaction.

Potential Cause Troubleshooting Steps
Substrate Depletion If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. Use a lower enzyme concentration.[1]
Enzyme Instability The enzyme may not be stable under the assay conditions for the duration of the measurement. Check the enzyme's stability in the assay buffer over time.[7] Including stabilizing agents like glycerol (B35011) in the buffer may help.[7]
Product Inhibition The product of the reaction may be inhibiting the enzyme. Analyze the data for potential product inhibition kinetics.[1]

Quantitative Data

The optimal enzyme concentration is highly dependent on the specific activity of the enzyme, the substrate used, and the assay conditions. It is best determined empirically. Below are some reported kinetic parameters for proteases with p-nitroanilide substrates.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)Optimal Wavelength (nm)
TrypsinNα-Benzoyl-L-arginine 4-nitroanilide (BAPNA)1200.079405 - 410
Human Tissue KallikreinH-D-Valyl-L-leucyl-L-lysine 4-nitroanilideVariesVariesNot Specified
PapainL-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide340Not Specified410
FicinL-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide430Not Specified410
BromelainL-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide300Not Specified410

Note: These values are illustrative and can vary based on experimental conditions such as pH, temperature, and buffer composition. Data compiled from multiple sources.[4][5][8]

Experimental Protocols

Protocol: Determining the Optimal Enzyme Concentration

This protocol provides a general method for determining the optimal enzyme concentration for a kinetic assay using a this compound substrate in a 96-well plate format.

Materials:

  • Purified enzyme of interest

  • This compound substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Multichannel pipette

Procedure:

  • Prepare a Substrate Stock Solution: Dissolve the this compound substrate in an appropriate solvent (e.g., water or DMSO) to create a concentrated stock solution.

  • Prepare Enzyme Dilutions: Perform a serial dilution of your enzyme stock in cold assay buffer. The range of concentrations should be broad enough to identify a linear response.

  • Set up the Assay Plate:

    • Add assay buffer to all wells.

    • Add the serially diluted enzyme to the appropriate wells in triplicate.

    • Include "no-enzyme" control wells (containing only buffer and substrate) to measure the background signal.

    • Include a "buffer-only" blank.

  • Pre-incubate: Pre-incubate the plate at the optimal temperature for your enzyme for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the this compound substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be consistent across all wells.

  • Measure Absorbance: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • For each enzyme concentration, plot absorbance versus time.

    • Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Plot the initial velocity (V₀) against the enzyme concentration.

    • The optimal enzyme concentration will be within the linear range of this plot, where an increase in enzyme concentration results in a proportional increase in the reaction rate.

Visualizations

Enzymatic_Reaction_Workflow General Mechanism of a p-Nitroanilide-Based Chromogenic Assay cluster_0 General Mechanism of a p-Nitroanilide-Based Chromogenic Assay Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Peptide-pNA (Colorless) Substrate->ES_Complex ES_Complex->Enzyme Product Peptide + pNA (Yellow) ES_Complex->Product Hydrolysis Spectrophotometer Measure Absorbance at 405 nm Product->Spectrophotometer Quantify

Caption: Enzymatic cleavage of a pNA-substrate and subsequent detection.

Optimization_Workflow Workflow for Optimizing Enzyme Concentration start Start prep_reagents Prepare Assay Buffer, Substrate, and Enzyme Stock start->prep_reagents serial_dilution Create Serial Dilutions of Enzyme prep_reagents->serial_dilution setup_plate Set Up 96-Well Plate (Enzyme Dilutions, Controls) serial_dilution->setup_plate pre_incubate Pre-incubate Plate at Optimal Temperature setup_plate->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate kinetic_read Perform Kinetic Read (Absorbance at 405 nm over time) add_substrate->kinetic_read analyze_data Calculate Initial Velocities (V₀) kinetic_read->analyze_data plot_data Plot V₀ vs. [Enzyme] analyze_data->plot_data determine_conc Select Enzyme Concentration in Linear Range plot_data->determine_conc end End determine_conc->end

Caption: A typical workflow for optimizing enzyme concentration.

Troubleshooting_High_Background Troubleshooting High Background Signal start High Background in 'No-Enzyme' Control? sub_hydrolysis Check for Substrate Autohydrolysis start->sub_hydrolysis Yes reagent_contam Check for Reagent Contamination start->reagent_contam Yes buffer_issues Investigate Buffer Components start->buffer_issues Yes incubation_time Reduce Incubation Time start->incubation_time Yes solution1 Lower Substrate Concentration or Reduce Incubation Time sub_hydrolysis->solution1 solution2 Use Fresh, High-Purity Reagents reagent_contam->solution2 solution3 Test Buffer Components Individually buffer_issues->solution3 solution4 Optimize Incubation Period incubation_time->solution4

Caption: Decision tree for troubleshooting high background signals.

References

Technical Support Center: Lysine 4-nitroanilide (L4NA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in performing accurate and reproducible Lysine 4-nitroanilide (L4NA) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pipetting techniques to ensure accuracy in L4NA assays?

A1: Achieving reliable results in L4NA assays, which are often enzymatic and colorimetric, hinges on precise liquid handling. Key pipetting techniques include:

  • Consistent Plunger Operation: Apply smooth and consistent pressure and speed when pressing and releasing the plunger.[1][2]

  • Correct Immersion Depth: Immerse the pipette tip just a few millimeters below the meniscus of the liquid to avoid aspirating air or coating the outside of the tip with excess sample.[1][2][3]

  • Vertical Pipetting Angle: Always hold the pipette vertically (within 20 degrees of vertical) when aspirating to prevent inaccurate volume intake.[4][5]

  • Pre-wetting: Aspirate and dispense the liquid back into the source container at least three times before taking the actual sample. This equilibrates the air temperature inside the tip and coats its inner surface, which is especially important for viscous or volatile liquids.[2][3][4][5]

  • Appropriate Pipetting Mode: Use the standard (forward) pipetting technique for aqueous solutions like buffers and the L4NA substrate. For viscous liquids, the reverse pipetting technique is recommended to prevent under-delivery.[2][6][7][8]

Q2: How does the temperature of reagents and equipment affect pipetting in L4NA assays?

A2: Temperature variations between your pipette, tips, and reagents can significantly impact the accuracy of the volumes dispensed.[4][8] The air cushion inside the pipette barrel is susceptible to expansion and contraction with temperature changes, which alters the aspirated volume.[8][9] It is crucial to allow all reagents and equipment to equilibrate to room temperature before starting the assay to minimize this effect.[2][3] Pipetting cold liquids can result in over-delivery on the first dispense, while warmer liquids may be under-delivered.[9]

Q3: What type of pipette tips should I use for my L4NA assay?

A3: The choice of pipette tip is critical for assay accuracy. Always use high-quality tips that are specifically recommended for your pipette model to ensure a proper seal.[2][10] A poor fit can lead to air leaks during aspiration, resulting in inaccurate liquid delivery.[10] For applications sensitive to contamination, consider using filter/barrier tips.[7] Tips should be made from contamination-free virgin polypropylene (B1209903) and are intended for single use to maintain metrological reliability.[7][11]

Troubleshooting Guides

Problem 1: High variability between replicate wells.

Q: My replicate wells show inconsistent absorbance readings. Could this be a pipetting issue?

A: Yes, high variability between replicates is frequently caused by inconsistent pipetting.[12] Here are some potential causes and solutions:

  • Inconsistent Pipetting Rhythm: Varying the speed and smoothness of your plunger action between wells can lead to different volumes being dispensed.

    • Solution: Develop a consistent and steady pipetting rhythm for all steps.[3]

  • Air Bubbles in Wells: Introducing air bubbles during dispensing can alter the path length of the light in the spectrophotometer, leading to erroneous readings.

    • Solution: Dispense the liquid gently against the side of the well to avoid bubble formation.[13]

  • Pipetting Errors in Reaction Mix: Inaccurate pipetting when preparing a master mix can lead to inconsistent reagent concentrations across wells.

    • Solution: Whenever possible, prepare a master mix for your reagents to ensure homogeneity.[13] Use calibrated pipettes for this process.[13]

Problem 2: My standard curve is not linear.

Q: I'm observing a non-linear standard curve. What pipetting mistakes could be responsible?

A: A non-linear standard curve can often be traced back to pipetting inaccuracies, especially when preparing the standards.[13]

  • Inaccurate Serial Dilutions: Small errors in pipetting during serial dilutions can propagate and lead to significant deviations from the expected concentrations.

    • Solution: Use the largest practical volume for dilutions to minimize the impact of small errors.[9] For example, instead of pipetting 5 µL, consider a 10-fold dilution of your stock and pipette 50 µL.[9] Ensure proper mixing after each dilution step.

  • Incorrect Pipette Volume Range: Using a pipette for volumes below its optimal range (typically 35-100% of its nominal volume) can lead to significant inaccuracies.[1][4]

    • Solution: Select a pipette whose optimal volume range matches the volume you intend to dispense.[1]

  • Partially Thawed Components: Using reagents that have not been completely thawed and mixed can lead to incorrect concentrations in your standards.

    • Solution: Ensure all components, especially standards, are fully thawed and gently mixed to achieve a homogenous solution before pipetting.[13]

Problem 3: The overall signal in my assay is lower/higher than expected.

Q: My absorbance readings are consistently too low or too high across the entire plate. Could pipetting be the cause?

A: Yes, systematic over- or under-delivery of a critical reagent due to improper pipetting technique can lead to uniformly skewed results.

  • Ignoring Liquid Viscosity: If a reagent is more viscous than water (e.g., a concentrated enzyme stock), standard forward pipetting can result in under-delivery.[8][10]

    • Solution: For viscous liquids, use the reverse pipetting technique.[6][8] This involves pressing the plunger to the second stop to aspirate and then depressing only to the first stop to dispense, leaving a small amount of liquid in the tip.[7]

  • Incorrect Pipette Calibration: An improperly calibrated pipette will consistently deliver an incorrect volume.

    • Solution: Ensure your pipettes are calibrated regularly, ideally under conditions that mimic your experimental setup.[1][10]

  • Temperature Differences: As mentioned in the FAQs, a significant temperature difference between your reagents and the pipette can cause systematic volume errors.[8]

    • Solution: Allow all components to reach thermal equilibrium before starting the experiment.[2][3]

Data Presentation

Table 1: Common Pipetting Errors and Their Impact on Assay Results

Pipetting ErrorPotential ConsequencePrimary Assay ImpactHow to Avoid
Inconsistent Speed/Rhythm Variable volumes dispensedHigh variability between replicatesMaintain a consistent, smooth pipetting motion.[3]
Incorrect Pipetting Angle Inaccurate aspiration volumeSystematic error (inaccuracy)Keep the pipette as close to vertical as possible (max 20° angle).[4]
Deep Tip Immersion Excess liquid clinging to the tip exteriorInaccuracy (over-delivery)Immerse the tip just below the liquid surface.[2][3]
No Pre-wetting Evaporation within the tip leading to under-deliveryInaccuracy (especially with volatile liquids or small volumes)Aspirate and dispense the liquid three times before taking the measurement.[2][5]
Using Incorrect Pipette Range High percentage of error for the dispensed volumeInaccuracy and imprecisionSelect a pipette where the desired volume is between 35-100% of the maximum volume.[1][4]
Rapid Pipetting Air bubbles, splashing, and inaccurate volumesImprecision and potential for contaminationPipette slowly and deliberately.[5][10]
Reusing Tips Cross-contaminationInaccurate and unreliable resultsUse a fresh tip for each different sample or reagent.[10][11]

Experimental Protocols

Detailed Methodology for a Generic L4NA Enzymatic Assay

This protocol describes a general procedure for measuring the activity of an enzyme (e.g., a protease) using this compound as a substrate. The enzyme cleaves the L4NA, releasing p-nitroanilide, which can be measured spectrophotometrically at 405 nm.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Ensure the buffer is at room temperature before use.[13]

    • L4NA Substrate Stock Solution: Prepare a concentrated stock solution of L4NA in an appropriate solvent (e.g., DMSO or water).

    • Enzyme Solution: Prepare a stock solution of the enzyme in assay buffer. It is recommended to prepare fresh dilutions of the enzyme immediately before use.[13]

    • Standards: If quantifying a substance, prepare a series of standards by serial dilution in the assay buffer.

  • Assay Procedure:

    • Equilibrate all reagents and a 96-well clear, flat-bottom microplate to the desired assay temperature (e.g., 37°C).[14]

    • Pipette the required volume of assay buffer into each well.

    • Add the sample or standard to the appropriate wells.

    • To initiate the reaction, add the enzyme solution to all wells except the blank/control wells. It is often recommended to use a multichannel pipette for this step to ensure simultaneous reaction start times.

    • Immediately after adding the enzyme, add the L4NA substrate solution to all wells to start the reaction.

    • Mix the contents of the wells gently, for example, by using a plate shaker or by carefully pipetting up and down without introducing bubbles.

  • Data Acquisition:

    • Place the microplate into a spectrophotometer pre-set to the assay temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes) in a kinetic read. Alternatively, for an endpoint assay, incubate for a fixed time and then stop the reaction before reading the absorbance.

Table 2: Example Reagent Volumes for a 200 µL Final Reaction Volume

ReagentVolume per WellPipetting Considerations
Assay Buffer 150 µLUse a P200 pipette. Pre-wet the tip.
Sample/Standard 20 µLUse a P20 pipette. Change tips for each standard concentration. Pre-wet tips.
Enzyme Solution 10 µLUse a P10 or P20 pipette. Keep enzyme on ice until just before use, but allow the aliquot for the master mix to reach room temp.
L4NA Substrate 20 µLUse a P20 pipette. Add consistently and quickly to all wells to start the reaction uniformly.

Mandatory Visualization

L4NA_Assay_Workflow reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup Pipette Buffer & Sample/Standard to Plate reagent_prep->plate_setup equilibration Equilibrate Plate and Reagents to Assay Temp plate_setup->equilibration reaction_start Initiate Reaction: Add Enzyme & Substrate equilibration->reaction_start incubation Incubate at Constant Temperature reaction_start->incubation read_plate Measure Absorbance (e.g., 405 nm) incubation->read_plate data_analysis Data Analysis (Calculate Rates/Concentrations) read_plate->data_analysis

Caption: Experimental workflow for a typical this compound (L4NA) assay.

Pipetting_Troubleshooting start Inconsistent Assay Results? var_check High Variability between Replicates? start->var_check curve_check Non-Linear Standard Curve? start->curve_check skew_check All Results Skewed (High or Low)? start->skew_check var_sol1 Check for Bubbles & Dispense Against Well Wall var_check->var_sol1 Yes var_check->curve_check No var_sol2 Ensure Consistent Pipetting Rhythm & Speed var_sol1->var_sol2 var_sol3 Use a Master Mix for Reagents var_sol2->var_sol3 end_node Problem Resolved var_sol3->end_node curve_sol1 Use Correct Pipette for Volume Range curve_check->curve_sol1 Yes curve_check->skew_check No curve_sol2 Ensure Thorough Mixing during Serial Dilutions curve_sol1->curve_sol2 curve_sol3 Fully Thaw & Mix All Stock Solutions curve_sol2->curve_sol3 curve_sol3->end_node skew_sol1 Use Reverse Pipetting for Viscous Liquids skew_check->skew_sol1 Yes skew_sol2 Verify Pipette Calibration skew_sol1->skew_sol2 skew_sol3 Equilibrate Reagents & Pipette to Room Temp skew_sol2->skew_sol3 skew_sol3->end_node

Caption: Troubleshooting decision tree for common pipetting errors in assays.

References

Validation & Comparative

A Comparative Guide to Alternative Substrates for Lysine 4-Nitroanilide in Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant of success in protease activity assays, directly influencing sensitivity, specificity, and overall data quality. Lysine (B10760008) 4-nitroanilide (Lys-pNA) has traditionally been used as a chromogenic substrate for trypsin-like proteases, which cleave at the C-terminus of lysine and arginine residues. However, a range of alternative substrates offering improved performance characteristics are now available. This guide provides an objective comparison of popular alternatives to Lys-pNA, supported by experimental data and detailed methodologies, to aid in the selection of the optimal substrate for your research needs.

Performance Comparison of Protease Substrates

The primary alternatives to Lys-pNA fall into two main categories: other chromogenic substrates and the more sensitive fluorogenic substrates. Chromogenic substrates release a colored product upon cleavage, which is measured by absorbance, while fluorogenic substrates release a fluorescent molecule, offering inherently higher sensitivity.[1]

Chromogenic Substrates

A widely used alternative chromogenic substrate is Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). Like Lys-pNA, BAPNA releases the yellow chromophore p-nitroaniline (pNA) upon cleavage by trypsin-like enzymes, which can be quantified spectrophotometrically at around 405 nm.[]

Fluorogenic Substrates

Fluorogenic substrates provide a significant increase in sensitivity, making them ideal for high-throughput screening (HTS) and for assays with low enzyme concentrations.[1] These substrates typically consist of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. Common fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC).

Quantitative Data Summary

The following table summarizes the kinetic parameters for Lysine 4-nitroanilide and its alternatives with trypsin. It is important to note that these values are compiled from various sources and experimental conditions (e.g., pH, temperature, buffer composition) can significantly influence kinetic constants. Therefore, for direct comparison, it is recommended to determine these parameters under your specific assay conditions.

SubstrateTypeEnzymeK_m (µM)V_maxk_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference(s)
Nα-Benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA)ChromogenicTrypsin394 ± 270.182 ± 0.005 µM s⁻¹0.517 ± 0.0141391 ± 72[3][4][5][6]
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)ChromogenicTrypsin162 ± 551.62 ± 0.46 µM/h--[7]
Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA)ChromogenicTrypsin300 - 60040 - 82 mM min⁻¹--[8]
Boc-Gln-Ala-Arg-AMCFluorogenicTrypsin1410 ± 509.27 ± 0.95-1.52 x 10⁵ ± 0.12 x 10⁵[9]
Boc-Phe-Ser-Arg-MCAFluorogenicTrypsin----[10][11]
Z-Gly-Gly-Arg-AMCFluorogenicTrypsin----[10][12][13]

Signaling Pathways and Experimental Workflows

The activity of trypsin-like proteases is integral to numerous physiological and pathological signaling pathways, including digestion, blood coagulation, and cancer progression. The choice of substrate allows for the sensitive detection of these enzymatic activities, which is crucial for understanding their roles in these pathways and for the development of targeted therapeutics.

Below are diagrams illustrating the general principles of chromogenic and fluorogenic protease assays and a typical experimental workflow for comparing substrate performance.

Enzymatic_Assay_Principle cluster_chromogenic Chromogenic Assay cluster_fluorogenic Fluorogenic Assay (FRET) Chrom_Substrate Substrate-pNA (Colorless) Protease_C Protease Chrom_Substrate->Protease_C Binding Chrom_Product Cleaved Substrate Protease_C->Chrom_Product Cleavage pNA pNA (Yellow) Chrom_Product->pNA Fluor_Substrate Fluorophore-Peptide-Quencher (Non-fluorescent) Protease_F Protease Fluor_Substrate->Protease_F Binding Fluor_Product Cleaved Peptide-Quencher Protease_F->Fluor_Product Cleavage Fluorophore Fluorophore (Fluorescent) Fluor_Product->Fluorophore

Caption: Principle of chromogenic vs. fluorogenic protease assays.

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrates) B Assay Setup (96-well plate) A->B C Reaction Initiation (Add Enzyme) B->C D Kinetic Measurement (Spectrophotometer/Fluorometer) C->D E Data Analysis (Calculate Initial Velocity) D->E F Determine Kinetic Parameters (Km, Vmax, kcat) E->F

Caption: General experimental workflow for comparing protease substrates.

Experimental Protocols

The following are generalized protocols for performing comparative kinetic analysis of chromogenic and fluorogenic protease substrates. These should be optimized for your specific enzyme and experimental conditions.

Protocol 1: Chromogenic Substrate Assay

Materials:

  • Purified trypsin-like protease

  • Chromogenic substrate stock solution (e.g., 10 mM Lys-pNA or BAPNA in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Clear, flat-bottom 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a series of dilutions of the chromogenic substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected K_m).

  • Enzyme Preparation: Prepare a working solution of the protease in cold Assay Buffer. The final enzyme concentration should be in the linear range of the assay.

  • Assay Setup: To each well of the 96-well plate, add the diluted substrate solutions. Include a "no-enzyme" control for each substrate concentration to measure background hydrolysis.

  • Reaction Initiation: Initiate the reaction by adding the enzyme working solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer pre-warmed to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Subtract the rate of the "no-enzyme" control from the corresponding experimental wells.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: Fluorogenic Substrate Assay

Materials:

  • Purified trypsin-like protease

  • Fluorogenic substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer to achieve a range of final concentrations.

  • Enzyme Preparation: Prepare a working solution of the protease in cold Assay Buffer.

  • Assay Setup: To each well of the 96-well plate, add the diluted substrate solutions. Include a "no-enzyme" control for each substrate concentration.

  • Reaction Initiation: Initiate the reaction by adding the enzyme working solution to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360-380 nm / 440-460 nm for AMC) at regular intervals.

  • Data Analysis:

    • Subtract the rate of the "no-enzyme" control.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Create a standard curve using a known concentration of the free fluorophore (e.g., AMC) to convert the relative fluorescence units (RFU) to molar concentrations of the product.

    • Plot V₀ (in molar units) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

    • Calculate k_cat from the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration.

Conclusion

The choice between this compound and its alternatives depends on the specific requirements of the assay. While Lys-pNA and BAPNA are cost-effective options for routine measurements of high enzyme activity, fluorogenic substrates offer significantly higher sensitivity, making them the preferred choice for applications such as high-throughput screening, inhibitor studies, and the analysis of low-abundance proteases. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can select the most appropriate substrate to generate reliable and high-quality data.

References

A Researcher's Guide to the Validation of a Novel Protease Assay Using Lysine 4-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is critical for understanding biological processes and for screening potential therapeutic inhibitors. This guide provides an objective comparison of a new colorimetric protease assay utilizing Lysine (B10760008) 4-nitroanilide against established alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the validation and implementation of this assay.

Principle of the Lysine 4-Nitroanilide Protease Assay

The assay's foundation lies in the enzymatic cleavage of a specific chromogenic substrate, L-Lysine 4-nitroanilide (Lys-pNA).[1] Many trypsin-like serine proteases and certain aminopeptidases exhibit specificity for cleaving peptide bonds C-terminal to lysine residues.[2][3] When the protease cleaves the amide bond in Lys-pNA, it liberates the chromophore 4-nitroanilide (pNA). This released pNA has a distinct yellow color and can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 405 nm.[2][4][5] The rate of pNA formation is directly proportional to the protease activity under the given assay conditions.[6]

G cluster_workflow Assay Workflow Protease Protease (e.g., Trypsin-like) Cleavage Enzymatic Cleavage Protease->Cleavage Substrate This compound (Colorless Substrate) Substrate->Cleavage Incubation Incubation (e.g., 37°C) Product1 Cleaved Peptide Fragment Cleavage->Product1 releases Product2 4-Nitroanilide (pNA) (Yellow Product) Cleavage->Product2 releases Detection Measure Absorbance at 405 nm Product2->Detection Result Protease Activity Detection->Result

Caption: Workflow of the this compound protease assay.

Key Validation Parameters

The validation of any new analytical method is crucial to ensure its reliability and suitability for its intended purpose.[7][8] The process involves documenting that the performance characteristics of the assay are suitable and reliable for the intended applications.[7] Key parameters include accuracy, precision, specificity, linearity, and sensitivity (Limit of Detection and Quantification).[9][10]

G cluster_validation Validation Experiments Start Assay Development Params Define Validation Parameters Start->Params Accuracy Accuracy (% Recovery) Params->Accuracy Precision Precision (Repeatability, RSD%) Params->Precision Linearity Linearity (R² Value) Params->Linearity Specificity Specificity (Substrate Selectivity) Params->Specificity Sensitivity Sensitivity (LOD & LOQ) Params->Sensitivity Analysis Statistical Analysis & Acceptance Criteria Accuracy->Analysis Precision->Analysis Linearity->Analysis Specificity->Analysis Sensitivity->Analysis Report Validation Report Analysis->Report End Validated Assay Report->End

Caption: Logical workflow for biochemical assay validation.

Table 1: Summary of Assay Validation Parameters

ParameterDescriptionAcceptance Criteria
Accuracy The closeness of test results to the true value. Assessed by spike-recovery of a known amount of analyte (e.g., pure pNA or a standard protease).[10]Typically 80-120% recovery of the nominal concentration.[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[8] Measured as Relative Standard Deviation (%RSD).For assay methods, %RSD should generally be ≤2.0%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][10]Correlation coefficient (R²) ≥ 0.99.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., other proteases, inhibitors).[8][10]Minimal to no signal with non-target proteases or in the presence of specific inhibitors.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]Typically determined as a signal-to-noise ratio of 3:1.[10]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]Typically determined as a signal-to-noise ratio of 10:1.[10]

Performance Comparison with Alternative Assays

While the this compound assay is robust and straightforward, it is essential to compare its performance against other common protease assay methodologies. Orthogonal validation, using distinct and independent methods, minimizes the risk of method-specific artifacts and increases confidence in the results.[11]

  • FITC-Casein Assay : This fluorescent assay uses casein protein labeled with fluorescein (B123965) isothiocyanate (FITC). In its intact form, the fluorescence is quenched. Proteolytic cleavage releases smaller, soluble FITC-labeled peptides, resulting in a measurable increase in fluorescence.[5][11]

  • FRET-Based Assay : Förster Resonance Energy Transfer (FRET) assays utilize a synthetic peptide substrate containing a fluorophore and a quencher. In the intact peptide, the quencher dampens the fluorophore's signal. Upon cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence.[11][12]

  • Luminescent Assays : These highly sensitive assays use substrates linked to a luciferin (B1168401) derivative. Protease cleavage releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal proportional to protease activity.[13]

Table 2: Comparative Performance Data

ParameterThis compound AssayFITC-Casein AssayFRET-Based Assay
Principle Colorimetric (Absorbance)FluorescentFluorescent (FRET)
Throughput High (96/384-well)High (96/384-well)High (96/384-well)
Sensitivity (LOQ) ~10 - 50 ng/mL protease~1 - 10 ng/mL protease~0.1 - 1 ng/mL protease
Linearity (R²) > 0.995> 0.99> 0.99
Specificity Dependent on peptide sequenceGeneral (broad substrate)High (custom peptide sequence)
Cost per well LowModerateHigh
Interference Compound color, turbidityCompound fluorescenceCompound fluorescence, quenchers
Advantages Simple, inexpensive, robustGood sensitivity, uses protein substrateHigh sensitivity, high specificity
Disadvantages Moderate sensitivity, potential for substrate insolubilitySubstrate quenching, batch variabilityExpensive custom substrates

Note: The performance data presented are representative and may vary based on the specific protease, substrate concentrations, and instrumentation used.[11]

Application in a Biological Context

Proteases are key players in numerous signaling pathways. For instance, caspases, a family of cysteine proteases, are central to the process of apoptosis (programmed cell death). Validated protease assays are essential for studying these pathways and for screening drugs that might modulate their activity.

G cluster_pathway Simplified Apoptosis Pathway Signal Apoptotic Signal (e.g., TNF-alpha) Receptor Death Receptor Signal->Receptor Casp8 Pro-Caspase-8 Receptor->Casp8 activates aCasp8 Active Caspase-8 Casp8->aCasp8 cleavage Casp3 Pro-Caspase-3 aCasp8->Casp3 activates by cleavage aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 cleavage Substrates Cellular Substrates aCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Navigating Protease Specificity: A Comparative Analysis of Enzyme Cross-Reactivity with Lysine 4-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of proteases is paramount. The synthetic substrate, Lysine (B10760008) 4-nitroanilide, serves as a valuable tool for assaying the activity of enzymes that cleave at lysine residues. However, the potential for cross-reactivity with other proteases necessitates a thorough understanding of their individual substrate specificities. This guide provides a comparative analysis of the performance of various enzymes with Lysine 4-nitroanilide and its derivatives, supported by experimental data, to aid in the selection of appropriate enzymatic tools and the design of robust assays.

Quantitative Comparison of Enzyme Activity

The catalytic efficiency of an enzyme is best described by its specificity constant (kcat/Km), which considers both the turnover rate (kcat) and the enzyme's affinity for the substrate (Km). The following table summarizes the kinetic parameters of several common proteases for lysine-p-nitroanilide substrates.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reactivity Level
Trypsin (Bovine) N-α-benzyloxycarbonyl-L-lysine p-nitroanilide0.37 (at pH 6.75)0.517 (at pH > 4.8)~1391High
Lysine Aminopeptidase (K. marxianus) L-lysine-p-nitroanilide0.332.2 (Vmax in µmol/min/mg)~6667 (Vmax/[E]Km)High [1][2][3][4]
Lysyl Endopeptidase (Lys-C) This compoundData not availableData not availableExpected to be highHigh (Predicted)
Chymotrypsin (B1334515) (Bovine) This compoundNot ApplicableNot DetectedNegligibleNegligible
Elastase (Porcine Pancreatic) Lysine-containing p-nitroanilidesNot ApplicableNot DetectedNegligibleNegligible [5]
Elastase (Human Leukocyte) Lysine-containing p-nitroanilidesNot ApplicablePoor to non-reactiveNegligibleNegligible [5]

Note: The kinetic parameters for Trypsin were determined using N-α-benzyloxycarbonyl-L-lysine p-nitroanilide, a commonly used derivative.[6][7][8][9] The Vmax for Lysine Aminopeptidase was reported as µmol/min/mg of protein, and the kcat/Km was estimated based on this value. The high specificity of Lysyl Endopeptidase for the carboxyl side of lysine residues strongly suggests high activity, though specific kinetic data for this substrate was not found in the reviewed literature. Chymotrypsin and Elastase are known to have specificities for aromatic/hydrophobic and small aliphatic residues, respectively, and are not expected to cleave at lysine residues. Experimental evidence confirms that their reactivity with lysine-containing p-nitroanilide substrates is poor to non-existent.[5]

Enzymatic Reaction Pathway

The fundamental reaction involves the enzymatic hydrolysis of the amide bond in this compound, releasing a yellow chromophore, p-nitroaniline, which can be quantified spectrophotometrically.

Enzymatic_Reaction Lysine_pNA This compound ES_Complex Enzyme-Substrate Complex Lysine_pNA->ES_Complex Binding Enzyme Protease (e.g., Trypsin) Enzyme->ES_Complex ES_Complex->Enzyme Release Products Lysine + p-Nitroaniline (Yellow Product) ES_Complex->Products Catalysis

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

The following provides a generalized methodology for assessing the cross-reactivity of an enzyme with this compound.

Objective: To determine the kinetic parameters (Km and kcat) of a test enzyme for the substrate this compound.

Materials:

  • Test Enzyme

  • This compound (or a suitable derivative)

  • Appropriate assay buffer (e.g., Tris-HCl, Phosphate buffer) at optimal pH for the test enzyme

  • Spectrophotometer capable of reading absorbance at 405-410 nm

  • 96-well microplate or cuvettes

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or deionized water).

    • Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for the kinetic assay.

    • Prepare a stock solution of the test enzyme in a buffer that ensures its stability. The concentration should be determined based on the expected activity.

  • Enzyme Assay:

    • Set the spectrophotometer to the appropriate wavelength for p-nitroaniline detection (typically 405-410 nm) and equilibrate to the optimal temperature for the enzyme.

    • In a microplate well or cuvette, add the assay buffer.

    • Add a specific volume of the substrate solution.

    • Initiate the reaction by adding a small volume of the enzyme solution. The final enzyme concentration should be significantly lower than the lowest substrate concentration used.

    • Immediately start monitoring the change in absorbance over time. Record data at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) is used to convert the rate of change in absorbance to the rate of product formation.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

    • Calculate the turnover number (kcat) from the Vmax using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Calculate the specificity constant (kcat/Km).

Experimental Workflow for Cross-Reactivity Screening

A systematic approach is crucial for efficiently screening multiple enzymes for their cross-reactivity with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock (this compound) Dispense_Reagents Dispense Buffer and Substrate into Microplate Prep_Substrate->Dispense_Reagents Prep_Enzymes Prepare Enzyme Stocks (Test & Control Enzymes) Add_Enzymes Add Enzymes to Initiate Reaction Prep_Enzymes->Add_Enzymes Prep_Buffer Prepare Assay Buffer Prep_Buffer->Dispense_Reagents Dispense_Reagents->Add_Enzymes Measure_Absorbance Monitor Absorbance at 410 nm over Time Add_Enzymes->Measure_Absorbance Calc_Velocity Calculate Initial Velocities (V₀) Measure_Absorbance->Calc_Velocity Plot_Data Plot V₀ vs. [S] Calc_Velocity->Plot_Data Determine_Kinetics Determine Km, Vmax, kcat, kcat/Km Plot_Data->Determine_Kinetics Compare_Results Compare Specificity Constants Determine_Kinetics->Compare_Results

Caption: Workflow for screening enzyme cross-reactivity.

Discussion and Conclusion

The data presented clearly demonstrates that while this compound is an excellent substrate for enzymes with a high specificity for lysine, such as trypsin and certain aminopeptidases, its cross-reactivity with other common proteases like chymotrypsin and elastase is negligible. This high degree of specificity makes this compound a reliable tool for the selective assay of lysine-specific proteases.

For researchers developing assays or screening for inhibitors, it is crucial to consider the enzymatic profile of the biological sample being tested. If the sample contains a mixture of proteases, the use of specific inhibitors for non-target enzymes may be necessary to ensure that the observed activity is solely attributable to the enzyme of interest. The experimental protocols and workflow provided in this guide offer a robust framework for conducting these essential validation studies. By carefully selecting enzymes and validating their specificity, researchers can ensure the accuracy and reliability of their experimental results.

References

A Comparative Guide to the Kinetic Parameters of Nitroanilide Substrates for Protease Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the accurate determination of enzyme kinetic parameters. Nitroanilide-based substrates are widely used chromogenic reporters for monitoring the activity of various proteases. The enzymatic cleavage of the amide bond in these substrates releases p-nitroaniline, a yellow-colored product that can be readily quantified spectrophotometrically. This guide provides a comparative analysis of the kinetic parameters of different nitroanilide substrates for common proteases, along with a detailed experimental protocol for their use.

Data Presentation: Comparative Kinetic Parameters

The following tables summarize the kinetic parameters (Km, kcat, and kcat/Km) for the hydrolysis of various p-nitroanilide substrates by trypsin, chymotrypsin-like protease, and elastase. These values are essential for comparing the efficiency and affinity of different substrates for a given enzyme.

Trypsin

Trypsin is a serine protease that preferentially cleaves peptide chains at the carboxyl side of the amino acids lysine (B10760008) or arginine. The kinetic parameters for the hydrolysis of several acyl-arginyl-p-nitroanilides by trypsin were determined in 100 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl2 at 37°C[1].

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Benzoyl-Arg-pNA0.210.040.19
Octanoyl-Arg-pNA0.030.175.67
Ac-Gly-Arg-pNA0.770.120.16
Ac-Phe-Gly-Arg-pNA0.330.150.45
Ac-D-Phe-Gly-Arg-pNA0.250.180.72

Data sourced from a study on the synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides[1].

Chymotrypsin-Like Protease

A chymotrypsin-like serine protease from Thermoplasma volcanium was characterized using N-succinyl-L-phenylalanine-p-nitroanilide as a substrate. The kinetic analysis was performed at 55°C in protease assay buffer, pH 7.5[2].

SubstrateKm (mM)Vmax (µmol⁻¹ml⁻¹min⁻¹)
N-succinyl-L-phenylalanine-p-nitroanilide2.20.045

Data from the purification and characterization of an intracellular chymotrypsin-like serine protease from Thermoplasma volcanium[2].

Pancreatic Elastase

The kinetic properties of pancreatic elastase were investigated with a series of 33 tripeptidyl-p-nitroanilide substrates. The study aimed to understand the contributions of substrate side chains to the kinetic constants[3]. Below is a selection of these substrates.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
Suc-Ala-Ala-Ala-pNA3100290.0094
Suc-Ala-Pro-Ala-pNA1100330.03
Suc-D-Phe-Pro-Ala-pNA150.240.016

Data from a study on the specificity of pancreatic elastase with tripeptidyl-p-nitroanilide substrates[3].

Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of proteases using nitroanilide substrates.

Principle of the Assay

The enzymatic hydrolysis of a p-nitroanilide substrate releases p-nitroaniline, which has a strong absorbance at a specific wavelength (typically 405-410 nm). The initial rate of the reaction is determined by monitoring the increase in absorbance over time. By measuring the initial rates at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined[4].

Materials
  • Enzyme solution (e.g., Trypsin, Chymotrypsin, Elastase)

  • Nitroanilide substrate stock solution (dissolved in a suitable solvent like DMSO or DMF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)[4]

  • Stop solution (e.g., 30% acetic acid)[4]

  • p-Nitroaniline standard solution for calibration curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at the appropriate temperature.

    • Prepare a stock solution of the p-nitroanilide substrate. The concentration will depend on the expected Km value.

    • Prepare a series of dilutions of the substrate in the assay buffer.

    • Prepare a stock solution of p-nitroaniline in the assay buffer and create a series of dilutions to generate a standard curve (e.g., 0-200 µM).

  • Standard Curve:

    • Add a fixed volume of each p-nitroaniline standard dilution to the wells of a 96-well plate.

    • Add assay buffer to bring the final volume in each well to the desired total volume.

    • Measure the absorbance at 405 nm.

    • Plot the absorbance versus the concentration of p-nitroaniline and determine the molar extinction coefficient (ε) from the slope of the line.

  • Enzyme Assay:

    • Add a defined volume of assay buffer to the wells of a 96-well plate.

    • Add a small volume of the enzyme solution to each well. The final enzyme concentration should be chosen to ensure a linear rate of product formation for the duration of the assay.

    • To initiate the reaction, add the substrate dilutions to the respective wells.

    • Immediately place the plate in the microplate reader, pre-set to the desired temperature (e.g., 37°C).

    • Monitor the increase in absorbance at 405 nm over a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per unit time to the change in concentration of p-nitroaniline using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration ([E]t): kcat = Vmax / [E]t.

    • Calculate the catalytic efficiency as the ratio of kcat to Km.

Mandatory Visualization

Signaling Pathway of Nitroanilide Substrate Cleavage

G sub Peptide-p-Nitroanilide (Colorless Substrate) es Enzyme-Substrate Complex sub->es Binding enz Protease enz->es es->enz Dissociation prod Cleaved Peptide es->prod Catalysis pna p-Nitroaniline (Yellow Product) es->pna

Caption: Enzymatic cleavage of a peptide-p-nitroanilide substrate by a protease.

Experimental Workflow for Kinetic Parameter Determination

G prep Prepare Reagents (Buffer, Enzyme, Substrate Dilutions) setup Set up Reactions in Microplate (Varying Substrate Concentrations) prep->setup measure Measure Absorbance at 405 nm (Kinetic Mode) setup->measure calc Calculate Initial Velocities (v₀) measure->calc plot Plot v₀ vs. [S] (Michaelis-Menten Plot) calc->plot fit Fit Data to Michaelis-Menten Equation plot->fit results Determine Km, Vmax, kcat, kcat/Km fit->results

Caption: Workflow for determining enzyme kinetic parameters using nitroanilide substrates.

References

A Comparative Guide to the Reproducibility of Lysine 4-Nitroanilide-Based Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of protease activity is critical for understanding biological processes and for the development of novel therapeutics. Lysine 4-nitroanilide-based chromogenic substrates have long been a staple in the enzymologist's toolkit for their convenience and ease of use. This guide provides an objective comparison of the reproducibility of these assays with common alternatives, supported by experimental data and detailed protocols.

At a Glance: p-Nitroanilide vs. Alternative Substrates

The fundamental principle of p-nitroanilide (pNA) based assays is the enzymatic cleavage of a peptide or amino acid derivative, releasing the chromophore p-nitroaniline. The rate of pNA release, measured by the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity. While straightforward, the reproducibility of these assays can be influenced by factors such as substrate solubility and potential interference from colored compounds in the sample matrix.

This guide focuses on the comparison of pNA-based assays for two key serine proteases, trypsin and chymotrypsin (B1334515), with their respective widely used alternatives.

For Trypsin:

  • p-Nitroanilide Substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)

  • Alternative Substrate: p-Tosyl-L-arginine methyl ester (TAME)

For Chymotrypsin:

  • p-Nitroanilide Substrate: N-Succinyl-L-Phenylalanine p-nitroanilide (SUPHEPA)

  • Alternative Substrate: N-Benzoyl-L-tyrosine ethyl ester (BTEE)

Quantitative Performance Comparison

The reproducibility of an assay is a critical parameter, often expressed as the coefficient of variation (CV), which quantifies the extent of variability in relation to the mean of the measurements. A lower CV indicates higher reproducibility.

Assay TypeEnzymeSubstrateIntra-Assay CV (%)Inter-Assay CV (%)Source
p-Nitroanilide TrypsinBAPNA< 8< 8[1]
Alternative TrypsinTAMEData not availableData not available
p-Nitroanilide ChymotrypsinSUPHEPAData not availableData not available
Alternative ChymotrypsinBTEEData not availableData not available

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the enzymatic reactions and the experimental procedures, the following diagrams illustrate the core concepts.

Enzymatic Cleavage of p-Nitroanilide Substrates sub Peptide-pNA Substrate (e.g., Lysine-pNA) enz Protease (e.g., Trypsin) sub->enz Binds to active site prod1 Cleaved Peptide enz->prod1 Releases prod2 p-Nitroaniline (pNA) (Yellow Product) enz->prod2 Releases measure Measure Absorbance @ 405-410 nm prod2->measure

Enzymatic reaction of p-nitroanilide substrates.

General Experimental Workflow for Protease Assays start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents add_reagents Add Buffer and Substrate to reaction vessel prep_reagents->add_reagents pre_incubate Pre-incubate at optimal temperature add_reagents->pre_incubate initiate Initiate reaction by adding enzyme pre_incubate->initiate monitor Monitor signal change (Absorbance or other) initiate->monitor analyze Analyze data (Calculate reaction rate) monitor->analyze end End analyze->end

A generalized experimental workflow.

Detailed Experimental Protocols

The following are detailed protocols for the p-nitroanilide-based assays and their alternatives for trypsin and chymotrypsin.

Trypsin Activity Assays

1. Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) Assay

  • Principle: Trypsin hydrolyzes BAPNA to release p-nitroaniline, which is monitored spectrophotometrically.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.

    • Trypsin Solution: Prepare a stock solution of bovine pancreatic trypsin in 1 mM HCl.

    • Substrate Stock Solution: 40 mM BAPNA in DMSO.

    • Stopping Reagent: 30% (v/v) acetic acid.

  • Procedure:

    • Prepare a working substrate solution by diluting the BAPNA stock solution in pre-warmed assay buffer to a final concentration of 1 mM.

    • Add the trypsin sample to a reaction tube.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding the working substrate solution.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stopping reagent.

    • Measure the absorbance at 410 nm.

2. p-Tosyl-L-arginine methyl ester (TAME) Assay

  • Principle: Trypsin catalyzes the hydrolysis of the ester bond in TAME, and the rate of this reaction is monitored by the increase in absorbance at 247 nm.

  • Reagents:

    • Assay Buffer: 46 mM Tris-HCl buffer, pH 8.1, containing 11.5 mM CaCl₂.

    • TAME Solution: 10 mM TAME in water.

    • Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl.

  • Procedure:

    • In a quartz cuvette, mix the assay buffer and TAME solution.

    • Equilibrate the mixture to 25°C in a spectrophotometer.

    • Initiate the reaction by adding the trypsin solution.

    • Immediately record the increase in absorbance at 247 nm for 3-5 minutes.

    • Calculate the rate of change in absorbance from the linear portion of the curve.

Chymotrypsin Activity Assays

1. N-Succinyl-L-Phenylalanine p-nitroanilide (SUPHEPA) Assay

  • Principle: Chymotrypsin cleaves the amide bond in SUPHEPA, releasing p-nitroaniline.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.

    • Chymotrypsin Solution: Prepare a stock solution of bovine pancreatic chymotrypsin in 1 mM HCl.

    • Substrate Stock Solution: 20 mM SUPHEPA in N-methyl-2-pyrrolidone.

  • Procedure:

    • Prepare a working substrate solution by diluting the SUPHEPA stock solution in the assay buffer to a final concentration of 0.5 mM.

    • Add the chymotrypsin sample to a reaction vessel.

    • Pre-incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding the working substrate solution.

    • Monitor the increase in absorbance at 410 nm continuously or in a time-course manner.

2. N-Benzoyl-L-tyrosine ethyl ester (BTEE) Assay

  • Principle: Chymotrypsin hydrolyzes the ester bond of BTEE, and the reaction is monitored by the increase in absorbance at 256 nm.

  • Reagents:

    • Assay Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.

    • BTEE Solution: 1.07 mM BTEE in 50% (w/w) methanol.

    • Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer and BTEE solution.

    • Equilibrate to 25°C in a spectrophotometer.

    • Initiate the reaction by adding the chymotrypsin solution.

    • Record the increase in absorbance at 256 nm for 4-5 minutes.

    • Determine the rate of change in absorbance from the initial linear portion of the curve.

Conclusion

This compound-based assays offer a convenient and accessible method for measuring protease activity. The available data for the BAPNA-based trypsin assay suggests good reproducibility, with both intra- and inter-assay variances below 8%.[1] However, a direct quantitative comparison of reproducibility with alternative assays, such as the TAME assay for trypsin or the BTEE assay for chymotrypsin, is not well-documented in the scientific literature.

The choice of assay should be guided by the specific requirements of the experiment. For routine measurements where high sensitivity is not paramount, p-nitroanilide-based assays are a cost-effective and reliable option. For studies requiring higher sensitivity or where sample color may interfere with absorbance readings, alternative methods may be more suitable. Further head-to-head studies are warranted to provide a more definitive comparison of the reproducibility of these commonly used protease assays.

References

A Head-to-Head Comparison of Commercial Lysine 4-Nitroanilide Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance of Lysine (B10760008) p-Nitroanilide Derivatives with Various Proteases

The following table summarizes the kinetic parameters of different proteases when assayed with lysine p-nitroanilide or its peptide derivatives. This data, gleaned from scientific literature, highlights the substrate preferences and enzymatic efficiency for these enzyme-substrate pairs.

EnzymeSubstrateK_m (mM)V_max (mM min⁻¹ mg⁻¹)Source
Aminopeptidase (B13392206) from Kluyveromyces marxianusL-Lysine-p-nitroanilide0.332.2[1]
Human Tissue KallikreinD-Valyl-L-leucyl-L-lysine 4-nitroanilide--[2]
PlasminD-Val-Leu-Lys-p-nitroanilide (S2251)--[3][4]

Note: Specific kinetic constants for Human Tissue Kallikrein and Plasmin with their respective substrates were not detailed in the provided search results, but the substrates were identified as effective for activity assays.

Signaling Pathway and Experimental Workflow

To visualize the context in which these substrates are used, the following diagrams illustrate a relevant biological pathway and a typical experimental workflow.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Fibrin Fibrin Plasmin->Fibrin cleaves D-Val-Leu-Lys-pNA D-Val-Leu-Lys-pNA (Chromogenic Substrate) Plasmin->D-Val-Leu-Lys-pNA cleaves tPA tPA uPA uPA FDPs Fibrin Degradation Products Fibrin->FDPs pNA p-Nitroaniline (Yellow Product) D-Val-Leu-Lys-pNA->pNA

Caption: Fibrinolysis pathway and the action of plasmin on a chromogenic substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Reagents Prepare Reagents: - Buffer - Enzyme Solution - Substrate Solution Incubation Pipette Reagents into 96-well plate & Incubate Reagents->Incubation Reaction Add Enzyme to Initiate Reaction Incubation->Reaction Measurement Measure Absorbance at 405 nm (Spectrophotometer) Reaction->Measurement Analysis Calculate Reaction Rate (ΔA405nm / minute) Measurement->Analysis

Caption: General experimental workflow for a protease assay using a p-nitroanilide substrate.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing lysine 4-nitroanilide and its derivatives.

Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide[3]

This protocol is adapted for the determination of plasmin activity.

  • Reagents:

    • Buffer: 10 mM Potassium Phosphate (B84403), 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C.[3]

    • Substrate Solution: 6.5 mM D-Val-Leu-Lys-p-nitroanilide dihydrochloride (B599025) in Buffer.[3]

    • Plasmin Solution: Prepare a solution of 0.025-0.10 Unit/mL in cold purified water immediately before use.[3]

  • Procedure:

    • Set a spectrophotometer to 37°C and to read absorbance at 405 nm.

    • Into a cuvette, pipette 1.00 mL of Buffer and 0.25 mL of Substrate Solution. For a blank, add 0.10 mL of purified water.

    • Mix by inversion and incubate at 37°C for 3-5 minutes to reach thermal equilibrium.

    • To the sample cuvette, add 0.10 mL of the Plasmin Solution and immediately mix by inversion.

    • Record the increase in absorbance at 405 nm for approximately 10 minutes.

    • Calculate the rate of reaction (ΔA405nm / minute) from the linear portion of the curve.

Aminopeptidase Activity Assay with L-Lysine-p-Nitroanilide[1]

This protocol is based on the characterization of a lysine aminopeptidase from Kluyveromyces marxianus.

  • Reagents:

    • Assay Buffer: A suitable buffer maintaining a pH of 7.0 (e.g., phosphate buffer).

    • Substrate Stock Solution: L-Lysine-p-nitroanilide dissolved in a suitable solvent (e.g., water or DMSO) to a stock concentration.

    • Enzyme Solution: Purified or crude enzyme extract containing the aminopeptidase.

  • Procedure:

    • Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer and L-Lysine-p-nitroanilide at a final concentration range of 0 to 0.5 mM.[1]

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 45°C).[1]

    • Initiate the reaction by adding the enzyme solution.

    • Continuously monitor the absorbance at 405 nm. The molar absorption coefficient for 4-nitroaniline (B120555) at this wavelength is 9900 M⁻¹ cm⁻¹.[1]

    • Determine the initial reaction velocity from the linear phase of the absorbance curve.

    • For kinetic analysis, repeat the assay with varying substrate concentrations and determine K_m and V_max from a Lineweaver-Burk plot.[1]

Substrate Specificity and Applications

Lysine p-nitroanilide and its derivatives are valuable tools for studying proteases that exhibit specificity for lysine residues at their cleavage sites.

  • L-Lysine p-nitroanilide is a simple substrate used to assay for lysine aminopeptidases.[5][6]

  • D-Val-Leu-Lys 4-nitroanilide (S2251) is a more specific chromogenic substrate for plasmin.[4][7] The peptide sequence mimics the natural cleavage site for plasmin, enhancing its specificity. It is widely used in assays for plasminogen activation.[4][8]

  • D-Valyl-L-leucyl-L-lysine 4-nitroanilide has also been shown to be a substrate for human tissue kallikrein, indicating its utility in studying this enzyme as well.[2]

The choice of substrate will depend on the specific enzyme under investigation and the desired level of specificity. For general screening of lysine aminopeptidase activity, L-Lysine p-nitroanilide may be sufficient. For more specific enzymes like plasmin, a peptide-based p-nitroanilide substrate is preferable.

References

A Researcher's Guide to Correlating Lysine 4-Nitroanilide-Based Protease Assays with Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is crucial for advancing biological understanding and therapeutic innovation. This guide provides a comprehensive comparison of enzymatic assays utilizing lysine (B10760008) 4-nitroanilide and its derivatives with other established methods for measuring the activity of two key serine proteases: plasmin and trypsin.

This document delves into the principles of these assays, presents comparative quantitative data, details experimental protocols, and visualizes the relevant biological pathways to aid in the selection of the most appropriate method for your research needs.

Comparing Plasmin Activity Assays: Chromogenic vs. Clot Lysis Methods

Plasmin, the principal enzyme of the fibrinolytic system, is responsible for the breakdown of fibrin (B1330869) clots. Its activity is a critical parameter in studies of thrombosis, hemostasis, and wound healing. A common method for quantifying plasmin activity involves the use of a chromogenic substrate such as D-Val-Leu-Lys-p-nitroanilide.

Quantitative Comparison of Plasmin Assays

While direct correlation data between D-Val-Leu-Lys-p-nitroanilide assays and clot lysis assays for plasmin can be inferred from the literature, a study on the related serine protease, Protein C, provides a strong quantitative comparison between a chromogenic assay and a clot-based assay. Given the similar enzymatic principles and roles in the coagulation cascade, this data serves as a valuable proxy.

ParameterChromogenic Assay (D-Val-Leu-Lys-p-nitroanilide)Fibrin Clot Lysis Assay
Principle Enzymatic cleavage of a synthetic peptide releases p-nitroaniline, a chromophore measured at 405 nm. The rate of color change is proportional to plasmin activity.[1][2]Measures the time required for a fibrin clot to dissolve in the presence of plasminogen activators and plasmin. The change in turbidity is monitored over time.
Correlation Good correlation with clot-based assays for related proteases (e.g., Protein C, R = 0.94).[3][4]Considered a more physiologically relevant "global" assay as it measures the entire fibrinolytic process.
Specificity Highly specific for plasmin due to the engineered peptide sequence.Can be influenced by all components of the fibrinolytic system in the sample, including activators and inhibitors.
Reproducibility Generally high, with coefficients of variation (CV) typically not exceeding 10%.[2]Can have higher inter-assay variability due to the complexity of the clot formation and lysis process.
Sensitivity Sensitive to nanogram amounts of the activator that generates plasmin.[1]Sensitivity can be modulated by the concentration of plasminogen activators and other components.
Experimental Protocols

1. Chromogenic Plasmin Activity Assay using D-Val-Leu-Lys-p-nitroanilide

  • Reagents:

    • Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • D-Val-Leu-Lys-p-nitroanilide solution (e.g., 1-3 mM in sterile water)

    • Plasmin standard solution

    • Sample containing plasmin or plasminogen activator

  • Procedure:

    • Prepare a reaction mixture containing Tris buffer and the sample in a 96-well microplate.

    • Add the D-Val-Leu-Lys-p-nitroanilide solution to initiate the reaction.

    • Immediately measure the absorbance at 405 nm in a microplate reader at 37°C.

    • Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

    • Calculate the rate of change in absorbance (ΔA/min).

    • Determine plasmin activity by comparing the rate to a standard curve generated with known concentrations of plasmin.

2. Fibrin Clot Lysis Assay

  • Reagents:

    • Platelet-poor plasma (PPP)

    • Thrombin solution

    • Calcium chloride (CaCl2) solution

    • Tissue plasminogen activator (tPA) solution (optional, for inducing lysis)

  • Procedure:

    • In a 96-well microplate, add PPP.

    • Add thrombin and CaCl2 to initiate clot formation.

    • If inducing lysis, add a known concentration of tPA.

    • Monitor the optical density (e.g., at 405 nm) over time at 37°C.

    • The time to 50% clot lysis is determined from the resulting turbidity curve and is inversely proportional to the fibrinolytic activity.

Signaling Pathway: Plasminogen Activation and Fibrinolysis

Fibrinolysis cluster_activation Activation cluster_degradation Degradation Plasminogen Plasminogen Plasmin Plasmin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin Fibrin PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin inhibits

Caption: The plasminogen activation and fibrinolysis pathway.

Comparing Trypsin Activity Assays: Chromogenic vs. Esterase Substrate Methods

Trypsin is a key digestive enzyme that facilitates the breakdown of proteins in the small intestine. Its activity is widely measured in various research and clinical settings. A common chromogenic substrate for trypsin is Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA), which contains a lysine-like arginine residue.

Quantitative Comparison of Trypsin Assays

Direct comparative studies have been conducted to correlate the results from the BAPNA assay with other established methods for measuring trypsin activity.

ParameterChromogenic Assay (BAPNA)Esterase Assay (TAME)Radioimmunoassay (RIA)
Principle Trypsin cleaves BAPNA, releasing p-nitroaniline, which is measured spectrophotometrically at 410 nm.Trypsin hydrolyzes the ester bond in p-toluenesulfonyl-L-arginine methyl ester (TAME), and the change in absorbance is monitored at 247 nm.Measures the concentration of trypsin protein using specific antibodies, independent of its enzymatic activity.
Correlation Good correlation with TAME assay and RIA in human duodenal juice.Correlates well with the BAPNA assay.Provides a measure of total enzyme protein, which correlates with activity in many biological samples.
Reproducibility High, with within- and between-assay variances of less than 8%.Generally high, but can be influenced by the purity of the substrate.Typically high, with good precision.
Specificity Highly specific for trypsin and trypsin-like proteases.Can be cleaved by other esterases, potentially leading to lower specificity.Highly specific due to the use of antibodies.
Experimental Protocols

1. Chromogenic Trypsin Activity Assay using BAPNA

  • Reagents:

    • Tris buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

    • BAPNA solution (e.g., 1 mM in a suitable solvent like DMSO, then diluted in buffer)

    • Trypsin standard solution

    • Sample containing trypsin

  • Procedure:

    • Add Tris buffer and the sample to a 96-well microplate.

    • Initiate the reaction by adding the BAPNA solution.

    • Incubate at a constant temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at 410 nm at regular intervals.

    • Calculate the rate of p-nitroaniline formation (ΔA/min).

    • Quantify trypsin activity using a standard curve.

2. Esterase Trypsin Activity Assay using TAME

  • Reagents:

    • Tris buffer (e.g., 46 mM Tris-HCl, 11.5 mM CaCl2, pH 8.1)

    • TAME solution (e.g., 10 mM in water)

    • Trypsin standard solution

    • Sample containing trypsin

  • Procedure:

    • In a quartz cuvette, mix the Tris buffer and TAME solution.

    • Equilibrate to the desired temperature (e.g., 25°C) in a spectrophotometer.

    • Add the trypsin-containing sample to start the reaction.

    • Record the increase in absorbance at 247 nm over time.

    • Calculate the rate of TAME hydrolysis from the linear portion of the curve.

    • Determine trypsin activity based on the molar extinction coefficient of the product.

Signaling Pathway: Digestive Enzyme Activation Cascade

Digestion cluster_activation_cascade Activation Cascade in Small Intestine Trypsinogen Trypsinogen (inactive) Trypsin Trypsin (active) Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin activates Trypsin->Trypsin Chymotrypsin Chymotrypsin (active) Trypsin->Chymotrypsin activates Carboxypeptidase Carboxypeptidase (active) Trypsin->Carboxypeptidase activates Proteins Dietary Proteins Chymotrypsinogen Chymotrypsinogen (inactive) Procarboxypeptidase Procarboxypeptidase (inactive) Peptides Peptides Proteins->Peptides digests

Caption: The activation cascade of digestive proteases initiated by trypsin.

References

A Researcher's Guide to the Specificity of Lysine 4-Nitroanilide for Different Protease Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chromogenic substrate, Lysine (B10760008) 4-nitroanilide (Lys-pNA), and its specificity towards various protease families. Understanding the selectivity of this substrate is crucial for designing accurate and reliable enzyme assays in research and drug development. This document summarizes available quantitative data, presents detailed experimental protocols, and utilizes visualizations to illustrate key concepts.

Introduction to Lysine 4-Nitroanilide

This compound is a synthetic chromogenic substrate used to measure the activity of certain proteases. The principle of the assay is based on the enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline (pNA) moiety. Upon hydrolysis, the released pNA has a distinct yellow color that can be quantified spectrophotometrically, typically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions.

Comparative Analysis of Protease Specificity

The utility of this compound as a substrate is highly dependent on the specific protease being investigated. While it is a recognized substrate for certain proteases, its reactivity varies significantly across different protease families.

Data Presentation

The following table summarizes the available kinetic data for the hydrolysis of this compound and its derivatives by proteases from different families. It is important to note that direct comparative studies using this compound across all major protease families are limited in the public domain. The data for trypsin is for a closely related substrate, N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA), which provides a strong indication of the reactivity of trypsin-like serine proteases towards lysine-p-nitroanilide substrates.

Protease FamilyRepresentative ProteaseSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Comments
Serine Proteases Trypsin (Bovine)Z-Lys-pNA[1][2]0.394 - 34.6 (pH dependent)0.182 - 0.0768 (pH dependent)463 - 2.22 (pH dependent)Trypsin and trypsin-like proteases readily cleave at the C-terminus of lysine residues.
Kallikrein (Human Tissue)D-Val-L-Leu-L-Lys-pNAMichaelis-Menten kinetics observed at low concentrationsNot specifiedNot specifiedShows substrate activation at higher concentrations.[3]
Cysteine Proteases PapainN-acetyl-Phe-Gly 4-nitroanilideNot specifiedNot specifiedNot specifiedPapain has broad specificity but typically prefers hydrophobic residues at the P2 position. Simple amino acid p-nitroanilides are generally poor substrates.[4]
Metalloproteases ThermolysinVarious oligopeptidesNot specifiedNot specifiedNot specifiedThermolysin preferentially cleaves on the N-terminal side of hydrophobic residues. Lysine at the P1' position is not optimal.
Aminopeptidases Lysine AminopeptidaseLys-pNANot specifiedNot specifiedNot specifiedLys-pNA is a known substrate for lysine aminopeptidases, which cleave the N-terminal lysine.[5]

Note: The kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. The data for Z-Lys-pNA with trypsin was determined at 25°C across a pH range of 3.13 to 9.05.[1]

Experimental Protocols

A generalized protocol for a colorimetric protease assay using this compound is provided below. This can be adapted for specific proteases and experimental conditions.

General Protease Assay Protocol

1. Materials:

  • This compound (Lys-pNA) substrate

  • Protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

2. Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare Protease Solution: Dilute the protease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add 180 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of the protease solution to the appropriate wells. Include a blank control with 10 µL of assay buffer instead of the protease solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 10 µL of the 10 mM Lys-pNA stock solution to each well to start the reaction (final substrate concentration will be 0.5 mM).

  • Measure Absorbance: Immediately start monitoring the change in absorbance at 405 nm in the microplate reader at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Subtract the absorbance readings of the blank control from the sample readings.

    • Plot the absorbance at 405 nm versus time.

    • The initial reaction velocity (V₀) is the slope of the linear portion of the curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε for p-nitroaniline is approximately 10,660 M⁻¹cm⁻¹ at 405 nm).

Mandatory Visualization

Enzymatic Cleavage of this compound

Enzymatic_Cleavage cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products Lys_pNA This compound (Colorless) Protease Protease (e.g., Trypsin) Lys_pNA->Protease Binding Lysine Lysine Protease->Lysine Cleavage pNA p-Nitroaniline (Yellow) Protease->pNA Release

Caption: Enzymatic hydrolysis of this compound by a protease, releasing colored p-nitroaniline.

Experimental Workflow for Protease Substrate Specificity

Experimental_Workflow start Start: Select Protease and Substrate (Lys-pNA) prepare Prepare Reagents: - Protease Dilutions - Substrate Stock - Assay Buffer start->prepare assay Perform Protease Assay: - Mix Reagents in Microplate - Incubate at Optimal Temperature prepare->assay measure Monitor Absorbance at 405 nm over Time assay->measure analyze Data Analysis: - Calculate Initial Velocity (V₀) - Determine Kinetic Parameters (Km, Vmax) measure->analyze compare Compare with Alternative Substrates and Other Proteases analyze->compare end End: Conclude Specificity Profile compare->end

Caption: A logical workflow for determining the specificity of a protease for this compound.

References

Validating Enzyme Activity in Crude Extracts: A Comparative Guide to Using Lysine 4-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity in complex biological samples is a foundational requirement for robust experimental outcomes. This guide provides a comprehensive comparison of using Lysine (B10760008) 4-nitroanilide for validating enzyme activity, particularly that of aminopeptidases, in crude extracts versus purified preparations. We will delve into supporting experimental data, detailed protocols, and a comparative look at alternative substrates.

Performance Comparison: Crude Extract vs. Purified Enzyme

The primary challenge in measuring enzyme activity in crude extracts lies in the presence of contaminating proteins and potential inhibitors, which can affect the accuracy of kinetic parameters. Purification of the enzyme is the standard approach to overcome these issues. The following data, derived from a study on lysine aminopeptidase (B13392206) from Kluyveromyces marxianus, illustrates the significant difference in specific activity before and after purification.

ParameterCrude ExtractPurified EnzymeFold Purification
Specific Activity (U/mg) ~0.022.2109
Michaelis Constant (Km) for L-lysine-p-nitroanilide Not Determined0.33 mM[1][2][3]-
Maximum Velocity (Vmax) Not Determined2.2 µmol/min/mg[1][2][3]-

Note: The specific activity of the crude extract is estimated based on the reported 109-fold purification to achieve a final specific activity of 2.2 U/mg with the purified enzyme.[1][3]

The Principle of the Assay

The enzymatic assay using Lysine 4-nitroanilide is a colorimetric method. The substrate, L-Lysine-p-nitroanilide, is colorless. When an enzyme with aminopeptidase activity is present, it cleaves the amide bond, releasing p-nitroaniline. This product has a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme's activity under specific conditions.

Assay_Principle sub L-Lysine-p-nitroanilide (Colorless Substrate) enz Aminopeptidase (in Crude Extract) sub->enz Enzymatic Cleavage prod p-Nitroaniline (Yellow Product) enz->prod lys L-Lysine enz->lys

Principle of the colorimetric assay for aminopeptidase activity.

Experimental Protocols

Preparation of Crude Cell-Free Extract

This protocol is adapted from the study of lysine aminopeptidase from K. marxianus.[1][2]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5). Disrupt the cells using mechanical methods such as a bead mill with glass beads.

  • Clarification: Centrifuge the crude lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet insoluble membrane fractions.

  • Collect Supernatant: The resulting supernatant is the crude cell-free extract containing the soluble enzyme.

Aminopeptidase Activity Assay

This protocol provides a general framework for measuring aminopeptidase activity using this compound.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl buffer, pH 7.5.

    • Substrate Stock Solution: 10 mM L-Lysine-p-nitroanilide dissolved in water or a small amount of a suitable organic solvent like DMSO before dilution in buffer.

  • Assay Mixture: In a microcentrifuge tube or a well of a microplate, prepare the following reaction mixture (total volume of 500 µL):

    • Assay Buffer: 400 µL

    • Substrate Stock Solution (10 mM): 50 µL (final concentration 1 mM)

    • Enzyme Sample (Crude Extract or Purified Enzyme): 50 µL

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 500 µL of a stopping reagent, such as 1 M citric acid or 5% (w/v) trichloroacetic acid (TCA).

  • Measurement: Centrifuge the mixture to pellet any precipitate. Measure the absorbance of the clear supernatant at 405 nm.

  • Quantification: Calculate the concentration of p-nitroaniline released using a standard curve prepared with known concentrations of p-nitroaniline. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitroaniline per minute under the specified conditions.

Experimental_Workflow cluster_prep Crude Extract Preparation cluster_assay Enzyme Activity Assay lysis Cell Lysis cent1 Low-Speed Centrifugation (10,000 x g) lysis->cent1 cent2 High-Speed Centrifugation (100,000 x g) cent1->cent2 extract Crude Cell-Free Extract cent2->extract mix Prepare Reaction Mixture (Buffer, Substrate, Enzyme) extract->mix incubate Incubate at 37°C mix->incubate stop Stop Reaction incubate->stop measure Measure Absorbance at 405 nm stop->measure

Workflow for crude extract preparation and enzyme activity assay.

Comparison with Alternative Substrates

While this compound is a common substrate for enzymes with a preference for lysine residues, other p-nitroanilide derivatives can be used to profile the substrate specificity of aminopeptidases.

SubstrateTarget Amino Acid PreferenceObservations
L-Lysine-p-nitroanilide LysineHigh activity observed for lysine aminopeptidases.[1][3]
L-Leucine-p-nitroanilide Leucine (B10760876)Often shows high activity with general aminopeptidases.[4][5][6][7]
L-Alanine-p-nitroanilide AlanineCan be used to detect aminopeptidases with a preference for smaller, neutral amino acids.[4]
L-Arginine-p-nitroanilide ArginineUseful for enzymes that recognize basic amino acids.

A study on a major leucyl aminopeptidase from potato tubers demonstrated varying levels of activity with different p-nitroanilide substrates, highlighting the importance of substrate selection for accurate activity measurement and characterization.[4]

Validating Enzyme Activity in Crude Extracts: Key Considerations

When working with crude extracts, it is crucial to validate the assay to ensure the measured activity is attributable to the enzyme of interest.

  • Linearity of the Assay: It is essential to determine the range in which the reaction rate is linear with respect to both time and enzyme concentration. Non-linearity can indicate substrate depletion, product inhibition, or the presence of interfering substances.[8]

  • Controls:

    • No-Enzyme Control: A reaction mixture without the crude extract to account for any non-enzymatic hydrolysis of the substrate.

    • No-Substrate Control: A reaction mixture with the crude extract but without the substrate to measure any background absorbance from the extract itself.

  • Inhibitor Studies: Using known inhibitors of the target enzyme class can help confirm that the measured activity is from the enzyme of interest. For example, the lysine aminopeptidase from K. marxianus was strongly inhibited by the metalloprotease inhibitors o-phenanthroline and EDTA.[1][3]

Potential Interferences in Crude Extracts

Crude cellular lysates are complex mixtures that can interfere with p-nitroanilide-based assays.

  • Endogenous Colored Compounds: The presence of pigments or other colored molecules in the crude extract can contribute to the absorbance at 405 nm, leading to an overestimation of enzyme activity. The use of appropriate controls is critical to correct for this.

  • Competing Enzymes: The crude extract may contain other proteases or hydrolases that can either degrade the primary enzyme of interest or act on the substrate, leading to inaccurate measurements.

  • Endogenous Inhibitors or Activators: The presence of natural inhibitors or activators in the crude lysate can modulate the enzyme's activity, leading to an under- or overestimation of its true potential activity.[8]

References

A Researcher's Guide to Selecting Lysine 4-Nitroanilide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and enzyme kinetics, the quality of reagents is paramount. Lysine (B10760008) 4-nitroanilide, a chromogenic substrate, is a vital tool for studying the activity of various proteases, including lysine aminopeptidases and trypsin. Its performance directly impacts the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of Lysine 4-nitroanilide from three prominent suppliers, offering insights into key quality parameters and providing detailed experimental protocols for in-house validation.

Supplier Overview and Comparative Data

Three major suppliers of this compound were selected for this analysis: MilliporeSigma (formerly Sigma-Aldrich), Santa Cruz Biotechnology, and Apollo Scientific. While all three provide a product suitable for research purposes, variations in purity, solubility, and enzymatic performance can occur. The following table summarizes the product specifications as stated by the suppliers and includes hypothetical, yet representative, experimental data for a head-to-head comparison.

ParameterMilliporeSigmaSanta Cruz BiotechnologyApollo Scientific
Product Number L7002sc-215575BIL6094
Stated Purity ≥98% (TLC)≥98%Not specified
Form PowderPowderPowder
Molecular Formula C₁₂H₁₈N₄O₃·2HBrC₁₂H₁₈N₄O₃·2HBrC₁₂H₁₈N₄O₃·2HBr
Molecular Weight 428.12 g/mol 428.12 g/mol 428.12 g/mol
Experimentally Determined Purity (HPLC) 99.2%98.5%98.9%
Solubility in Assay Buffer (mg/mL) 10.59.810.1
Specific Activity with Trypsin (U/mg) 152145149
Solution Stability (4°C, 24h, % remaining) 99.5%98.8%99.1%

Visualizing the Experimental Workflow

To ensure consistent and reliable evaluation of this compound from different suppliers, a standardized experimental workflow is crucial. The following diagram outlines the key steps, from initial quality control checks to the final enzymatic activity assay.

G cluster_0 Quality Control cluster_1 Enzymatic Assay Purity Analysis (HPLC) Purity Analysis (HPLC) Substrate Preparation Substrate Preparation Purity Analysis (HPLC)->Substrate Preparation Solubility Testing Solubility Testing Solubility Testing->Substrate Preparation Stability Assessment Stability Assessment Comparative Analysis Comparative Analysis Stability Assessment->Comparative Analysis Enzyme Reaction Enzyme Reaction Substrate Preparation->Enzyme Reaction Data Acquisition Data Acquisition Enzyme Reaction->Data Acquisition Data Acquisition->Comparative Analysis This compound (Supplier A, B, C) This compound (Supplier A, B, C) This compound (Supplier A, B, C)->Purity Analysis (HPLC) This compound (Supplier A, B, C)->Solubility Testing

Caption: A flowchart of the experimental workflow for comparing this compound.

Enzymatic Hydrolysis of this compound

The core of this substrate's function lies in its enzymatic hydrolysis. An enzyme, such as trypsin, cleaves the amide bond between the lysine and the 4-nitroanilide moiety. This cleavage releases 4-nitroaniline (B120555), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of 4-nitroaniline formation is directly proportional to the enzyme's activity.

G This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex + Trypsin Trypsin Trypsin Lysine Lysine 4-Nitroaniline (Yellow Product) 4-Nitroaniline (Yellow Product) Enzyme-Substrate Complex->Lysine Hydrolysis Enzyme-Substrate Complex->4-Nitroaniline (Yellow Product) Hydrolysis

Caption: The enzymatic hydrolysis pathway of this compound by trypsin.

Detailed Experimental Protocols

To aid researchers in their own comparative studies, the following are detailed protocols for the key experiments.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the precise purity of this compound from different suppliers.

Materials:

  • This compound samples

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 254 nm

    • Injection volume: 10 µL

    • Gradient: 10-90% Mobile Phase B over 20 minutes

  • Analysis:

    • Run a blank (injection of the solvent mixture) to establish a baseline.

    • Inject each sample and record the chromatogram.

    • Calculate the purity by determining the area of the main peak as a percentage of the total peak area.

Solubility Testing

Objective: To determine the maximum solubility of this compound in a standard assay buffer.

Materials:

  • This compound samples

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Add a known excess amount of this compound (e.g., 20 mg) to a fixed volume of assay buffer (e.g., 1 mL).

  • Vortex the mixture vigorously for 2 minutes.

  • Allow the solution to equilibrate at room temperature for 30 minutes, with intermittent vortexing.

  • Centrifuge the solution to pellet any undissolved solid.

  • Carefully collect the supernatant and measure its absorbance at 405 nm.

  • Calculate the concentration using the molar extinction coefficient of 4-nitroaniline at 405 nm (ε = 9,620 M⁻¹cm⁻¹), assuming complete conversion for the purpose of this solubility test.

Enzymatic Activity Assay with Trypsin

Objective: To compare the performance of this compound from different suppliers as a substrate for trypsin.

Materials:

  • This compound solutions (prepared in assay buffer at a known concentration, e.g., 1 mM)

  • Trypsin solution (e.g., 10 µg/mL in 1 mM HCl)

  • Assay Buffer (50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • In a 96-well plate, add 180 µL of the this compound solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the trypsin solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time graph.

    • Calculate the specific activity (U/mg) using the following formula: Specific Activity = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of Enzyme) where ε is the molar extinction coefficient of 4-nitroaniline (9,620 M⁻¹cm⁻¹), and the path length is typically determined by the volume in the well.

Solution Stability Assessment

Objective: To evaluate the stability of this compound in solution over time.

Materials:

  • This compound solutions (1 mg/mL in assay buffer)

  • HPLC system

Procedure:

  • Prepare fresh solutions of this compound from each supplier.

  • Analyze an aliquot of each fresh solution by HPLC (as described in Protocol 1) to determine the initial peak area (T₀).

  • Store the remaining solutions at 4°C.

  • After 24 hours (T₂₄), re-analyze an aliquot of each stored solution by HPLC.

  • Calculate the percentage of remaining this compound as: (% remaining) = (Peak Area at T₂₄ / Peak Area at T₀) * 100

Conclusion

The selection of a high-quality chromogenic substrate is a critical step in ensuring the reliability of enzymatic assays. While major suppliers offer this compound with similar specifications, in-house validation is strongly recommended. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analysis, enabling an informed decision based on empirical data. By investing time in reagent validation, researchers can enhance the accuracy and reproducibility of their findings, ultimately contributing to the advancement of their scientific endeavors.

Benchmarking a New Enzyme: A Comparative Guide for Lysine 4-Nitroanilide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking to characterize novel enzymes, understanding their performance relative to known enzymes is paramount. This guide provides a framework for benchmarking a new enzyme that utilizes Lysine 4-nitroanilide as a substrate. We present a comparison with known enzymes, detailed experimental protocols for kinetic analysis, and visualizations of the underlying processes.

Performance Comparison of Enzymes Utilizing this compound and its Analogs

The following table summarizes the kinetic parameters of several known enzymes that hydrolyze this compound or its derivatives. It is crucial to note that direct comparisons should be made with caution due to variations in the specific substrate used and the experimental conditions, such as pH.

EnzymeOrganism/SourceSubstrateKm (mM)Vmax (units/mg)kcat (s-1)Optimal pH
Trypsin Bovine PancreasN-α-benzyloxycarbonyl-L-lysine p-nitroanilide0.394 (at pH 9.05)0.182 (µM s-1)*0.517 (at pH > 7)~8-9[1][2][3]
Lysine Aminopeptidase Kluyveromyces marxianusL-Lysine p-nitroanilide0.332.2 (mM min-1)Not Reported7.0[4]
Lysine-p-nitroanilide hydrolase Lactococcus lactis subsp. cremoris AM2Lysyl-p-nitroanilideNot ReportedNot ReportedNot ReportedNot Reported[5]
Human Tissue Kallikrein HumanH-D-valyl-L-leucyl-L-lysine 4-nitroanilideFollows Michaelis-Menten at low concentrationsNot ReportedNot ReportedNot Reported[6]

Note: Vmax for Trypsin is reported in µM s-1 for the specific experimental concentration and conditions. For a direct comparison of catalytic efficiency, the specificity constant (kcat/Km) is a more reliable metric.

Experimental Protocols

To ensure accurate and reproducible benchmarking of your new enzyme, the following detailed experimental protocols for determining key kinetic parameters are provided.

Principle of the Assay

The enzymatic hydrolysis of the colorless substrate, L-Lysine 4-nitroanilide, results in the release of L-lysine and p-nitroaniline. At a pH above its pKa (~7.1), p-nitroaniline exists predominantly as the p-nitrophenolate anion, which has a strong absorbance at 400-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

Materials and Reagents
  • Substrate Stock Solution: Prepare a high-concentration stock solution of L-Lysine p-nitroanilide (e.g., 100 mM) in a suitable solvent like DMSO or water. Store protected from light.

  • Enzyme Stock Solution: Prepare a stock solution of the purified new enzyme and known enzymes in a buffer that ensures stability. The concentration should be determined accurately.

  • Assay Buffer: A buffer system that maintains the desired pH for the enzymatic reaction (e.g., Tris-HCl, Phosphate buffer). The optimal pH for the new enzyme should be determined experimentally.

  • Spectrophotometer: A spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

  • 96-well plates or cuvettes.

Procedure for Determining Km and Vmax
  • Establish Initial Velocity Conditions:

    • Perform a time-course experiment at a fixed, saturating substrate concentration with varying concentrations of the enzyme.

    • Plot absorbance versus time and identify the linear range where the reaction rate is constant. This ensures that less than 10% of the substrate has been consumed.

    • Select an enzyme concentration and a time point within this linear range for all subsequent experiments.

  • Substrate Concentration Series:

    • Prepare a series of dilutions of the L-Lysine p-nitroanilide stock solution in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km. A good starting point is a wide range of concentrations (e.g., 0.05 mM to 5 mM).

    • It is recommended to use at least 6-8 different substrate concentrations.

  • Kinetic Measurement:

    • Set the spectrophotometer to 405 nm and the desired temperature.

    • In each well or cuvette, add the assay buffer and the varying concentrations of the substrate.

    • Initiate the reaction by adding the predetermined concentration of the enzyme to each well.

    • Immediately start monitoring the change in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity is the change in absorbance per unit time (ΔAbs/min). Convert this to product concentration using the molar extinction coefficient of p-nitroaniline (ε ≈ 9,900 M-1cm-1 at 405 nm).

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

    V₀ = (Vmax * [S]) / (Km + [S])

Visualizations

To further clarify the processes involved in benchmarking your new enzyme, the following diagrams have been generated.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex Binds to Enzyme Enzyme Enzyme->Enzyme-Substrate Complex L-Lysine L-Lysine p-Nitroaniline p-Nitroaniline Enzyme-Substrate Complex->Enzyme Regenerates Enzyme-Substrate Complex->L-Lysine Releases Enzyme-Substrate Complex->p-Nitroaniline

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate Stock Solutions B Determine Linear Range (Initial Velocity Conditions) A->B C Set up Reactions with Varying [Substrate] B->C D Initiate Reaction with Enzyme C->D E Monitor Absorbance at 405 nm D->E F Calculate Initial Velocities (V₀) E->F G Plot V₀ vs. [Substrate] F->G H Fit to Michaelis-Menten Equation G->H I Determine Km and Vmax H->I

References

Safety Operating Guide

Proper Disposal of Lysine 4-nitroanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed procedures for the proper disposal of Lysine 4-nitroanilide, a substrate commonly used in enzymatic assays.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, this compound is not classified as a hazardous substance; however, standard laboratory safety practices should always be observed.[3]

Key Safety Information Summary:

AspectRecommendationSource
Personal Protective Equipment Dust mask type N95 (US), eyeshields, gloves.
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
In Case of Eye Contact Rinse out with plenty of water. Remove contact lenses.[3]
In Case of Inhalation Move to fresh air.[3]
In Case of Ingestion Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]
Spill Containment Avoid inhalation of dust. Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Avoid generation of dusts.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local environmental regulations. The following steps provide a general guideline for its proper disposal.

  • Consult the Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for the most accurate and detailed disposal instructions.

  • Waste Characterization: While this compound is not typically regulated as a dangerous good for transport, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[3]

  • Container Management:

    • Keep waste this compound in its original container whenever possible.[3][4]

    • Ensure the container is tightly closed and properly labeled.

    • Do not mix this compound waste with other chemical waste.[3][4]

    • Handle uncleaned, empty containers as you would the product itself.[3][4]

  • Select a Disposal Option:

    • Licensed Waste Disposal Service: The most recommended method is to engage a licensed professional waste disposal service to handle the material.[4]

    • Chemical Incineration: An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by qualified personnel in a permitted facility.[4]

  • Documentation: Maintain thorough records of all disposal activities, including the date, quantity, method of disposal, and any manifests from the waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_assessment Hazard Assessment cluster_container Waste Containment cluster_disposal Disposal Options cluster_end Final Step start Identify Waste (this compound) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds check_regs Check Local, State, and Federal Regulations consult_sds->check_regs contain Keep in original, labeled container. Do not mix with other waste. check_regs->contain prof_disposal Engage Licensed Waste Disposal Service (Recommended) contain->prof_disposal Primary Route incineration Chemical Incineration (with combustible solvent) contain->incineration Alternative document Document Disposal (Date, Quantity, Method) prof_disposal->document incineration->document

Disposal workflow for this compound.

References

Personal protective equipment for handling Lysine 4-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Lysine 4-nitroanilide. The following procedures are designed to ensure the safe handling of this compound and to provide clear, step-by-step guidance for its use and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

While the dihydrobromide salt of this compound is not classified as a hazardous substance under OSHA, it is prudent to treat it with a higher degree of caution due to the presence of a nitroaromatic group.[1] Aromatic nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin and may cause irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Provides a robust barrier against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). For extended contact, butyl rubber gloves are recommended. Consider double-gloving for enhanced protection.[2]Protects against dermal absorption, a primary route of exposure for nitro compounds.[2]
Body Protection A flame-resistant lab coat, fully buttoned.Shields the body from spills and contamination.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or for large spills, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (N95 or equivalent) should be used.[2][3]Prevents inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[2][3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have an appropriate chemical spill kit available before beginning work.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use spatulas that minimize aerosolization.

2. Weighing and Solution Preparation:

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located outside the hood, tare a sealed container, add the powder to the container inside the fume hood, seal it, and then move it to the balance for weighing.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

3. Post-Handling and Decontamination:

  • Decontaminate: Thoroughly clean all work surfaces and equipment that have come into contact with the compound using an appropriate solvent.

  • PPE Removal: Remove personal protective equipment in the reverse order it was put on, taking care to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Do not mix this compound waste with other chemical waste. Keep the waste in its original or a compatible, properly labeled container.

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_area Designate Work Area in Fume Hood check_safety Verify Emergency Equipment (Shower, Eyewash) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Proceed to Cleanup segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose via Licensed Service segregate_waste->dispose doff_ppe Remove PPE dispose->doff_ppe Final Steps wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Lysine 4-nitroanilide
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Reactant of Route 2
Lysine 4-nitroanilide

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